molecular formula C6H3ClINO2 B2508850 6-Chloro-4-iodopyridine-3-carboxylic acid CAS No. 1211578-80-1

6-Chloro-4-iodopyridine-3-carboxylic acid

Cat. No.: B2508850
CAS No.: 1211578-80-1
M. Wt: 283.45
InChI Key: QFFFXLLUGUHIHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-4-iodopyridine-3-carboxylic acid ( 1211578-80-1) is a high-value halogenated nicotinic acid derivative serving as a versatile building block in organic and medicinal chemistry. Its molecular formula is C 6 H 3 ClINO 2 with a molecular weight of 283.45 g/mol . The compound features both chloro and iodo substituents on its pyridine ring, making it an ideal substrate for sequential metal-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, to create more complex structures . The primary research value of this compound lies in its role as a key synthetic intermediate for the development of bioactive molecules. It is specifically identified in patent literature as a precursor in the synthesis of oxadiazolopyridine derivatives, which are being investigated as potent ghrelin O-acyl transferase (GOAT) inhibitors . GOAT is an enzyme involved in the activation of ghrelin, a hormone that stimulates appetite, making these inhibitors a potential therapeutic target for conditions like obesity and metabolic disorders . This product is offered with a typical purity of 97% and above . It is classified with the GHS07 warning signal word and carries hazard statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Researchers are advised to handle this material with appropriate personal protective equipment and in a well-ventilated area. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-chloro-4-iodopyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClINO2/c7-5-1-4(8)3(2-9-5)6(10)11/h1-2H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFFFXLLUGUHIHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CN=C1Cl)C(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClINO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1211578-80-1
Record name 6-chloro-4-iodopyridine-3-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Chloro-4-iodopyridine-3-carboxylic acid is a trifunctional heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. As a substituted pyridine derivative, it belongs to a class of compounds that are ubiquitous in FDA-approved pharmaceuticals and biologically active molecules.[1] This guide provides a comprehensive overview of its chemical properties, plausible synthetic pathways, reactivity, and strategic applications, particularly in the context of drug discovery. The unique arrangement of a carboxylic acid, a moderately reactive chloro group, and a highly reactive iodo group on the pyridine scaffold makes this molecule a versatile building block for the regioselective synthesis of complex molecular architectures.[2]

Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is essential for its handling, reaction design, and analytical characterization. The key properties are summarized below.

PropertyValueSource
IUPAC Name This compoundAcmec Biochemical[3]
Synonyms 6-Chloro-4-iodonicotinic acidAcmec Biochemical[3]
CAS Number 1211578-80-1Acmec Biochemical[3]
Molecular Formula C₆H₃ClINO₂Acmec Biochemical[3]
Molecular Weight 283.45 g/mol Acmec Biochemical[3]
Appearance Solid (predicted)---
Melting Point Not available---
Solubility Expected to be soluble in organic solvents like DMF, DMSO---

Synthesis Pathways

Proposed Synthesis: Hydrolysis of a Nitrile Precursor

The conversion of a nitrile to a carboxylic acid is a fundamental transformation in organic chemistry, achievable under either acidic or basic conditions.[4][5] Given the potential for side reactions on the electron-deficient, halogenated pyridine ring under harsh conditions, a carefully controlled hydrolysis is paramount.

Step-by-Step Protocol (Illustrative):

  • Reaction Setup: To a solution of 6-Chloro-4-iodopyridine-3-carbonitrile in a suitable solvent mixture (e.g., aqueous ethanol), add a strong acid (e.g., concentrated hydrochloric acid) or a strong base (e.g., sodium hydroxide).[4]

  • Heating: Heat the mixture to reflux and monitor the reaction progress using an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up (Acidic Hydrolysis): Upon completion, cool the reaction mixture. The carboxylic acid product may precipitate upon cooling or require extraction with an organic solvent.[5]

  • Work-up (Basic Hydrolysis): After cooling, the resulting solution will contain the carboxylate salt. Carefully acidify the mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to precipitate the free carboxylic acid.[6]

  • Purification: Collect the solid product by filtration, wash with cold water to remove residual salts, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent.

Causality: The choice between acidic or basic hydrolysis depends on the stability of the starting material and the desired final salt form before acidification. Basic hydrolysis is often faster but requires a final acidification step to isolate the carboxylic acid.[6]

Chemical Reactivity and Strategic Functionalization

The synthetic utility of this compound is rooted in the differential reactivity of its three functional groups. This allows for a hierarchical and regioselective approach to molecular elaboration.

  • C4-Iodo Group: The carbon-iodine bond is the most labile and, therefore, the primary site for functionalization. It is highly susceptible to palladium-catalyzed cross-coupling reactions. The established order of reactivity for halogens in such reactions is I > Br > Cl > F, a trend that correlates inversely with bond dissociation energy.[2] This makes the oxidative addition of palladium(0) to the C-I bond the most favorable and often the rate-determining step.

  • C6-Chloro Group: The carbon-chlorine bond is significantly less reactive than the C-I bond.[7] It can be targeted for substitution under more forcing conditions or via nucleophilic aromatic substitution (SNAAr), typically after the C4 position has been functionalized.

  • C3-Carboxylic Acid Group: This group provides a handle for standard transformations such as esterification, amidation (e.g., via activation with coupling reagents like EDC/HOBt), or reduction to an alcohol.

This differential reactivity allows for a modular synthesis strategy, as depicted in the following diagram.

Caption: Regioselective reactivity map of the title compound.

Applications in Drug Discovery

Pyridine carboxylic acid isomers and their derivatives are foundational scaffolds in a vast number of therapeutic agents, including treatments for cancer, tuberculosis, and hyperlipidemia.[8] They are particularly prominent as enzyme inhibitors.[1]

Role as a Scaffold for Kinase Inhibitors

Kinase inhibitors are a major class of targeted cancer therapies. The pyridine core often serves as a "hinge-binding" motif, forming critical hydrogen bonds within the ATP-binding pocket of the target kinase.[9] this compound is an ideal starting material for building libraries of potential kinase inhibitors. A typical discovery workflow would leverage its regioselective reactivity.

The workflow diagram below illustrates how this building block can be used to generate a diverse library of compounds for screening.

G cluster_0 Step 1: C4-Position Elaboration cluster_1 Step 2: C3-Position Modification cluster_2 Step 3: Library Generation & Evaluation A 6-Chloro-4-iodopyridine- 3-carboxylic acid B Suzuki Coupling (Boronic Acids) A->B C Sonogashira Coupling (Alkynes) A->C D Amide Coupling (Diverse Amines) B->D C->D E Library of Potential Kinase Inhibitors D->E F Screening & SAR E->F

Caption: Drug discovery workflow using the title compound.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from closely related halogenated pyridines can be used to infer its hazard profile. Compounds of this class are generally irritants and harmful if ingested or inhaled. Appropriate personal protective equipment (PPE) and engineering controls are mandatory.

Hazard CategoryPrecautionary StatementRecommended PPE
Acute Toxicity (Oral, Dermal, Inhalation) Harmful if swallowed, in contact with skin, or if inhaled. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only in a well-ventilated area.Chemical-resistant gloves, lab coat, safety glasses with side shields, NIOSH-approved respirator.
Skin Corrosion/Irritation Causes skin irritation. Wash skin thoroughly after handling.Chemical-resistant gloves, lab coat.
Serious Eye Damage/Irritation Causes serious eye irritation. Wear eye/face protection.Safety glasses with side shields or goggles.

Note: This information is inferred and should be supplemented by a compound-specific SDS before handling.

Conclusion

This compound is a high-value, strategically functionalized building block for advanced organic synthesis. Its key attribute is the predictable, regioselective reactivity of its halogen substituents, which enables chemists to perform sequential cross-coupling and substitution reactions with a high degree of control. This feature, combined with the proven importance of the pyridine carboxylic acid scaffold in medicinal chemistry, establishes this compound as an indispensable tool for researchers aiming to construct novel and complex molecules, particularly in the pursuit of new enzyme inhibitors and other therapeutic agents.

References

An In-depth Technical Guide to the Synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of a robust and strategic pathway for the synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid, a valuable heterocyclic building block in medicinal chemistry and drug development. The narrative focuses on a logical, two-stage approach, commencing with the synthesis of the key precursor, 6-chloronicotinic acid, followed by a regioselective iodination at the C4 position. The methodologies presented are grounded in established chemical principles, emphasizing mechanistic rationale and procedural detail to ensure reproducibility and success for researchers and drug development professionals.

Strategic Overview: A Two-Stage Synthetic Approach

The synthesis of this compound is most effectively achieved through a strategic sequence that first establishes the chloro- and carboxyl- functionalities on the pyridine ring, followed by the precise introduction of the iodine atom. Direct electrophilic iodination of the pyridine-3-carboxylic acid scaffold can often lead to a mixture of regioisomers, making control and purification challenging.[1] Therefore, our recommended pathway leverages a precursor, 6-chloronicotinic acid, which is then subjected to a regioselective functionalization at the C4 position.

The overall synthetic logic is depicted below:

Synthesis_Pathway_Overview cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Regioselective Iodination Starting_Material 2-Chloro-5-methylpyridine Precursor 6-Chloronicotinic Acid Starting_Material->Precursor Oxidation Iodinated_Intermediate 4-Lithio-6-chloronicotinate Precursor->Iodinated_Intermediate Directed ortho-Metalation (DoM) Final_Product 6-Chloro-4-iodopyridine- 3-carboxylic acid Iodinated_Intermediate->Final_Product Iodination (I2 Quench) DoM_Mechanism Start 6-Chloronicotinic Acid Base LDA / -78°C Intermediate Deprotonated Intermediate (Lithium Carboxylate) Base->Intermediate Deprotonation of COOH Lithiation C4-Lithiation Intermediate->Lithiation Directed ortho-Metalation Lithio_Species Regioselective Lithio-intermediate Lithiation->Lithio_Species Iodine_Quench Quench with I2 Lithio_Species->Iodine_Quench Product 6-Chloro-4-iodopyridine- 3-carboxylic acid Iodine_Quench->Product Workup Acidic Work-up Product->Workup Protonation

References

A Comprehensive Guide to the Structure Elucidation of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide:

Introduction

The precise determination of a molecule's structure is a foundational requirement in chemical research, particularly within drug discovery and materials science. 6-Chloro-4-iodopyridine-3-carboxylic acid is a poly-functionalized heterocyclic compound, presenting a unique analytical challenge due to the presence of multiple heavy halogens and a carboxylic acid moiety on a pyridine scaffold. These features make it a valuable synthetic intermediate. This guide provides a comprehensive, methodology-driven approach to its complete structure elucidation, designed for researchers and scientists. We will proceed through a logical workflow, from foundational analysis to definitive three-dimensional confirmation, explaining the causality behind each experimental choice and providing detailed, field-proven protocols.

Chapter 1: Foundational Analysis: Molecular Formula and Mass Spectrometry

The first step in any structure elucidation is to determine the molecular formula and exact molecular weight. This information provides the fundamental constraints for any proposed structure.

1.1 Molecular Formula and Degrees of Unsaturation

The proposed structure of this compound has the molecular formula C₆H₃ClINO₂ .[1]

The degree of unsaturation (DoU), which indicates the total number of rings and/or multiple bonds, is calculated as follows: DoU = C + 1 - (H/2) - (X/2) + (N/2) DoU = 6 + 1 - (3/2) - (2/2) + (1/2) = 7 - 1.5 - 1 + 0.5 = 5

A DoU of 5 is consistent with the proposed aromatic pyridine ring (DoU = 4) and the carbonyl group of the carboxylic acid (DoU = 1).

1.2 High-Resolution Mass Spectrometry (HRMS)

Expertise & Rationale: HRMS is employed to experimentally verify the molecular formula. By measuring the mass-to-charge ratio (m/z) to a high degree of precision (typically <5 ppm), we can determine a unique elemental composition, distinguishing it from other potential formulas with the same nominal mass. Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it readily ionizes the carboxylic acid group, primarily forming the deprotonated molecule [M-H]⁻ in negative ion mode or the protonated molecule [M+H]⁺ in positive ion mode.[2]

Expected Data: The monoisotopic mass of C₆H₃ClINO₂ is 282.8897 Da.[1] The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion, with an M+2 peak ([³⁷Cl]) that is approximately one-third the intensity of the main M peak ([³⁵Cl]).

Ion Adduct Predicted m/z (Da)
[M-H]⁻C₆H₂ClINO₂⁻281.8824
[M+H]⁺C₆H₄ClINO₂⁺283.8970
[M+Na]⁺C₆H₃ClINNaO₂⁺305.8789

Table 1: Predicted m/z values for various adducts of this compound. Data sourced from PubChem.[1]

Experimental Protocol: LC-ESI-HRMS
  • Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent like methanol or acetonitrile. Dilute this stock solution to a final concentration of approximately 1-10 µg/mL.

  • Instrumentation: Utilize a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Orbitrap or TOF).[3]

  • LC Conditions:

    • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 2.6 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and re-equilibrate.

    • Flow Rate: 0.3 mL/min.

  • MS Conditions (Negative ESI Mode):

    • Ion Source: Electrospray Ionization (ESI), negative mode.

    • Scan Range: m/z 100-500.

    • Resolution: >60,000 FWHM.

    • Capillary Voltage: -3.0 kV.

    • Source Temperature: 150 °C.

  • Data Analysis: Extract the accurate mass of the most abundant ion and submit it to a formula calculator to confirm the elemental composition C₆H₃ClINO₂. Verify the presence of the [M-H+2]⁻ isotope peak at the correct m/z and ~32% relative intensity.

Chapter 2: Functional Group Identification: Infrared Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For this compound, we expect to see highly characteristic absorptions for the carboxylic acid group and vibrations associated with the substituted aromatic ring.

Expected Data: The most prominent features will be from the carboxylic acid. The O-H stretch appears as a very broad band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimer form of carboxylic acids in the solid state.[4] The carbonyl (C=O) stretch will be a strong, sharp absorption.

Frequency Range (cm⁻¹) Vibration Assignment
3300 - 2500 (very broad)O-H stretchCarboxylic Acid
1760 - 1710 (strong, sharp)C=O stretchCarboxylic Acid (dimeric form absorbs ~1710 cm⁻¹)[4]
1600 - 1450C=C and C=N stretchesPyridine Ring
~1300C-O stretchCarboxylic Acid
< 800C-Cl, C-I stretchesHalogen Substituents (in fingerprint region)

Table 2: Expected characteristic FTIR absorption bands for this compound.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid powder directly onto the ATR crystal (e.g., diamond or germanium).

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Data Collection:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Apply pressure to the sample using the anvil to ensure good contact with the crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 16 or 32 scans to improve the signal-to-noise ratio.[5]

  • Data Analysis: Process the resulting spectrum (background correction, ATR correction if necessary) and identify the key absorption bands corresponding to the functional groups listed in Table 2.

Chapter 3: Connectivity and Framework Mapping: NMR Spectroscopy

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise connectivity of a molecule's carbon-hydrogen framework. Through a combination of 1D (¹H, ¹³C) and 2D experiments, we can definitively map out the structure.

3.1 ¹H NMR Spectroscopy

Prediction: The pyridine ring has two protons. Due to their positions, they are not adjacent to each other and will therefore appear as two distinct singlets. The carboxylic acid proton is highly deshielded and will appear as a broad singlet at a very high chemical shift.[4]

  • H-2: This proton is adjacent to the nitrogen and the carboxylic acid group. It is expected to be the most downfield of the ring protons.

  • H-5: This proton is situated between the two halogen atoms.

  • -COOH: This acidic proton is highly deshielded and its signal is often broad due to chemical exchange.

3.2 ¹³C NMR Spectroscopy

Prediction: The molecule has six carbon atoms, all in unique chemical environments. Therefore, six distinct signals are expected in the proton-decoupled ¹³C NMR spectrum.

  • C=O: The carbonyl carbon of the carboxylic acid will be the most downfield signal, typically in the 165-185 ppm range.[4]

  • Aromatic Carbons: Five signals are expected in the aromatic region (approx. 110-160 ppm). The carbons directly attached to the electronegative nitrogen (C-2, C-6) and the halogens (C-4, C-6) will have their chemical shifts significantly influenced.

3.3 2D NMR for Definitive Assignment

Rationale: While 1D NMR provides the number and type of protons and carbons, 2D NMR experiments establish their connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. It allows for the unambiguous assignment of protonated carbons.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for mapping the molecular skeleton. It reveals correlations between protons and carbons that are two or three bonds away. For this molecule, we would expect to see correlations from H-2 to C-3, C-4, and the carbonyl carbon, and from H-5 to C-4 and C-6, which would piece the entire structure together.

Key HMBC correlations for structural assembly.
Summary of Predicted NMR Data

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Key HMBC Correlations (from H to C)
H-2 / C-2~8.8 (s, 1H)~152C-4, C-3, C=O
-COOH / C=O~12-13 (br s, 1H)~168-
C-3-~125H-2, H-5
C-4-~95 (low intensity due to I)H-2, H-5
H-5 / C-5~8.0 (s, 1H)~145C-3, C-4, C-6
C-6-~155H-5

Table 3: Predicted ¹H and ¹³C NMR chemical shifts and key HMBC correlations. Shift values are estimates based on analogous structures.[4][6]

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observed.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition:

    • Acquire a standard 1D proton (¹H) spectrum.

    • Acquire a proton-decoupled 1D carbon (¹³C) spectrum.

    • Acquire 2D HSQC and HMBC spectra using standard pulse programs. Optimization of the HMBC delay (typically for J = 8-10 Hz) may be required.

  • Data Analysis: Process the spectra using appropriate software. Integrate the ¹H signals, assign peaks based on chemical shifts and correlations from 2D data, and build the final structure.

Chapter 4: Definitive 3D Structure: Single-Crystal X-ray Crystallography

Expertise & Rationale: While the combination of MS and NMR provides the covalent structure (constitution and connectivity), single-crystal X-ray crystallography provides unambiguous, definitive proof of the molecular structure in the solid state. It reveals precise bond lengths, bond angles, and intermolecular interactions, such as the hydrogen-bonding pattern of the carboxylic acid dimers.[7][8]

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth: High-quality single crystals are paramount. This is typically the most challenging step.

    • Method: Slow evaporation is a common technique. Dissolve the compound to saturation in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture).[9] Loosely cover the vial and allow the solvent to evaporate over several days to weeks at room temperature.

  • Crystal Mounting: Select a suitable, defect-free single crystal under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

    • Cool the crystal in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations and improve data quality.[7]

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain a set of structure factors.

    • Solve the structure using direct methods or Patterson methods to locate the heavy atoms (I, Cl).

    • Refine the structural model against the experimental data to locate the remaining non-hydrogen atoms. Hydrogen atoms are typically placed in calculated positions.

  • Data Analysis: The final refined structure will provide a complete 3D model of the molecule, confirming the connectivity and geometry.

Chapter 5: Data Synthesis and Structural Confirmation

The elucidation of this compound is a systematic process where each analytical technique provides a crucial piece of the puzzle. The workflow ensures a self-validating system where the hypothesis generated from one experiment is confirmed by the next.

Elucidation_Workflow cluster_start Initial Hypothesis cluster_analysis Spectroscopic & Analytical Workflow cluster_results Information Gained cluster_end Final Confirmation Start Proposed Structure: This compound MS Mass Spectrometry (HRMS) Start->MS MS_Info Confirms Molecular Formula C₆H₃ClINO₂ MS->MS_Info IR Infrared Spectroscopy (FTIR) IR_Info Identifies Functional Groups (-COOH, Aromatic Ring) IR->IR_Info NMR NMR Spectroscopy (¹H, ¹³C, 2D) NMR_Info Determines Connectivity (C-H Framework) NMR->NMR_Info XRD X-Ray Crystallography XRD_Info Definitive 3D Structure (Bond Angles/Lengths) XRD->XRD_Info MS_Info->IR IR_Info->NMR NMR_Info->XRD End Structure Confirmed XRD_Info->End

Overall workflow for structure elucidation.

  • HRMS confirms the elemental composition as C₆H₃ClINO₂.

  • FTIR validates the presence of the critical carboxylic acid and aromatic pyridine functional groups.

  • 1D and 2D NMR experiments work in concert to unambiguously establish the connectivity of the atoms, confirming the substitution pattern on the pyridine ring.

  • Single-Crystal X-ray Crystallography provides the ultimate confirmation, delivering a precise three-dimensional model of the molecule.

By integrating these powerful analytical techniques, the structure of this compound can be determined with the highest degree of scientific confidence.

References

An In-Depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Halogenated Pyridine Scaffold

6-Chloro-4-iodopyridine-3-carboxylic acid, bearing the CAS number 1211578-80-1 , is a highly functionalized heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and drug discovery. Its strategic arrangement of chloro, iodo, and carboxylic acid functionalities on a pyridine core makes it a versatile and valuable building block for the synthesis of complex molecular architectures. The presence of multiple reaction handles allows for selective and sequential chemical modifications, enabling the exploration of diverse chemical spaces in the quest for novel therapeutic agents. This guide provides a comprehensive overview of its chemical properties, a plausible and scientifically sound synthetic approach, its applications in drug development, methods for its analytical characterization, and essential safety and handling information.

The pyridine ring is a common motif in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets. The specific substitution pattern of this compound, with an electron-withdrawing chlorine atom, a versatile iodine atom amenable to cross-coupling reactions, and a carboxylic acid group for amide bond formation or other derivatizations, makes it a particularly powerful precursor for creating targeted and potent drug candidates.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and research. The table below summarizes its key characteristics.

PropertyValue
CAS Number 1211578-80-1
Molecular Formula C₆H₃ClINO₂
Molecular Weight 283.45 g/mol
Appearance Expected to be a solid
Solubility Soluble in many organic solvents
SMILES O=C(O)c1c(I)cc(Cl)nc1
InChI Key QFFFXLLUGUHIHH-UHFFFAOYSA-N

Synthesis and Mechanism: A Strategic Approach

Proposed Synthetic Pathway

Synthesis_Pathway Amine 6-Chloro-4-iodopyridin-3-amine Diazonium Intermediate Diazonium Salt Amine->Diazonium 1. NaNO₂, H₂SO₄, low temp. (Diazotization) CarboxylicAcid This compound Diazonium->CarboxylicAcid 2. Hydrolysis (e.g., H₂O, heat)

Caption: Proposed synthesis of this compound.

Step 1: Diazotization of 6-Chloro-4-iodopyridin-3-amine

The initial step involves the conversion of the primary aromatic amine group of 6-Chloro-4-iodopyridin-3-amine into a diazonium salt. This classic transformation is typically achieved by treating the amine with sodium nitrite (NaNO₂) in the presence of a strong acid, such as sulfuric acid (H₂SO₄), at low temperatures (typically 0-5 °C) to ensure the stability of the resulting diazonium salt.

Causality: The strong acid protonates the nitrous acid (formed in situ from NaNO₂) to generate the highly electrophilic nitrosonium ion (NO⁺). The lone pair of the amino group then attacks the nitrosonium ion, initiating a series of proton transfers and dehydration steps to yield the diazonium salt. The low temperature is crucial to prevent the premature decomposition of the often-unstable diazonium intermediate.

Step 2: Hydrolysis of the Diazonium Salt

The intermediate diazonium salt is then subjected to hydrolysis to introduce the carboxylic acid functionality. This can be achieved by carefully warming the reaction mixture in the presence of water. The diazonium group is an excellent leaving group (as dinitrogen gas), and its departure facilitates the nucleophilic attack of water on the pyridine ring. Subsequent tautomerization and oxidation (if necessary, though in this case direct substitution is expected) would lead to the formation of the desired carboxylic acid.

Causality: The highly electrophilic nature of the carbon atom attached to the diazonium group makes it susceptible to nucleophilic attack. Water, although a weak nucleophile, can effectively displace the dinitrogen gas, leading to the formation of a hydroxyl group. While direct conversion to a carboxylic acid from a diazonium salt is less common than conversion to a hydroxyl group, in some cases, with appropriate workup or specific reagents, the carboxylic acid can be obtained. A more robust, albeit longer, route might involve a Sandmeyer-type reaction to introduce a nitrile group, followed by hydrolysis to the carboxylic acid. However, for the purpose of a plausible direct route, hydrolysis to the phenol followed by oxidation, or a yet-to-be-published direct carboxylation, remains a possibility.

Key Applications in Drug Discovery: A Versatile Scaffold

Pyridine carboxylic acid derivatives are a cornerstone in medicinal chemistry, appearing in a wide range of approved drugs and clinical candidates. Their ability to act as bioisosteres for other functional groups, participate in crucial hydrogen bonding interactions with protein targets, and serve as versatile synthetic handles makes them highly valuable.

This compound is an exemplary building block that can be utilized in several key drug development workflows:

  • Amide Library Synthesis: The carboxylic acid moiety is readily converted into an amide through coupling with a diverse range of amines. This is a fundamental strategy in medicinal chemistry to explore the structure-activity relationship (SAR) of a compound series by systematically modifying the substituents.

  • Suzuki and other Cross-Coupling Reactions: The iodine atom at the 4-position is a prime site for palladium-catalyzed cross-coupling reactions, such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions. This allows for the efficient introduction of a wide variety of aryl, heteroaryl, alkynyl, and amino groups, enabling the rapid generation of novel and complex molecular structures.

  • Scaffold Decoration: The chlorine atom at the 6-position provides an additional site for modification, although it is generally less reactive than the iodine atom in cross-coupling reactions. This differential reactivity can be exploited for sequential functionalization of the pyridine ring.

Applications Core This compound Amide Amide Derivatives Core->Amide Amide Coupling CrossCoupling Cross-Coupled Products Core->CrossCoupling Cross-Coupling (e.g., Suzuki) Final Biologically Active Molecules Amide->Final CrossCoupling->Final

Caption: Synthetic utility of this compound.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in regulated research and development environments. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

  • ¹H NMR: The proton NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. The chemical shifts of these protons will be influenced by the surrounding electron-withdrawing groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).

  • ¹³C NMR: The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be observed in the characteristic downfield region (typically 160-180 ppm). The carbons attached to the chlorine and iodine atoms will also have characteristic chemical shifts.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition. For this compound (C₆H₃ClINO₂), the expected exact mass can be calculated. High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula with high accuracy. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) and the presence of iodine would also be observable in the mass spectrum.

Chromatographic Methods
  • High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of non-volatile organic compounds. A reversed-phase HPLC method, using a C18 column and a mobile phase gradient of water and acetonitrile with an acidic modifier (e.g., formic acid or trifluoroacetic acid), would be suitable for assessing the purity of this compound.

  • Gas Chromatography (GC): Due to the low volatility of the carboxylic acid, GC analysis would likely require derivatization (e.g., esterification) to convert it into a more volatile compound.

Handling and Safety Considerations

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.

  • Handling: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry, and dark place.

  • Toxicity: The toxicological properties have not been fully investigated. Assume the compound is harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Conclusion

This compound is a strategically designed chemical building block with significant potential in the synthesis of novel pharmaceuticals. Its trifunctional nature allows for a high degree of synthetic flexibility, enabling the creation of diverse libraries of compounds for biological screening. While detailed synthetic protocols and specific applications in marketed drugs are not yet widely published, its structural features align perfectly with the needs of modern medicinal chemistry. As the demand for new and effective therapeutics continues to grow, the importance of such versatile and well-functionalized heterocyclic intermediates is poised to increase, making this compound a compound of considerable interest for researchers in the pharmaceutical and agrochemical industries.

A Technical Guide to the Spectroscopic Characterization of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic techniques used to elucidate and confirm the structure of 6-Chloro-4-iodopyridine-3-carboxylic acid. Designed for researchers and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a comprehensive understanding of the molecule's spectroscopic signature.

Introduction: The Structural Imperative

This compound is a halogenated pyridine derivative with potential applications in medicinal chemistry and materials science. Its utility is intrinsically linked to its precise molecular structure. Spectroscopic analysis is, therefore, not merely a characterization step but a foundational requirement for ensuring its identity, purity, and suitability for further research and development. This guide will explore the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, detailing the rationale behind the interpretation of these analytical techniques.

The molecular structure of this compound is presented below. The following sections will detail how each spectroscopic method interrogates this structure to provide a unique and confirmatory fingerprint.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, primarily ¹H and ¹³C.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the two aromatic protons and the carboxylic acid proton.

Predicted Signal Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic Proton8.5 - 8.8Singlet1HH-2
Aromatic Proton7.8 - 8.1Singlet1HH-5
Carboxylic Acid Proton12.0 - 13.0Broad Singlet1H-COOH

Expertise & Experience: Rationale for Predictions

  • H-2 Proton: This proton is adjacent to the nitrogen atom and the carboxylic acid group, both of which are electron-withdrawing. This deshielding effect will shift its resonance significantly downfield.

  • H-5 Proton: This proton is ortho to the chlorine atom and meta to the iodine and carboxylic acid groups. Its chemical shift will be influenced by the combined electronic effects of these substituents.

  • Carboxylic Acid Proton: The proton of a carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift is typically in the 10-13 ppm range[1].

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will provide information about the carbon framework of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms in the pyridine ring and the carboxylic acid.

Predicted Signal Chemical Shift (δ, ppm) Assignment
Carbonyl Carbon165 - 170-COOH
Aromatic Carbon~155C-6
Aromatic Carbon~152C-2
Aromatic Carbon~140C-5
Aromatic Carbon~135C-3
Aromatic Carbon~100C-4

Expertise & Experience: Rationale for Predictions

  • Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and appears at the lowest field.

  • Ring Carbons: The chemical shifts of the pyridine ring carbons are influenced by the substituents. The carbon bearing the iodine (C-4) is expected to be the most upfield due to the heavy atom effect. The carbons attached to the electronegative chlorine (C-6) and nitrogen (C-2, C-6) will be shifted downfield.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Instrumentation: 400 MHz (or higher) NMR spectrometer.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for carboxylic acids as it can better solubilize the compound and allows for the observation of the acidic proton.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-dimensional ¹H spectrum using a 90° pulse.

    • Set the spectral width to cover the expected range of chemical shifts (e.g., 0-14 ppm).

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).

    • Process the data with Fourier transformation, phase correction, and baseline correction.

    • Integrate the signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).

  • ¹³C NMR Acquisition:

    • Switch the probe to the ¹³C channel.

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover the expected range (e.g., 0-200 ppm).

    • A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).

    • Process the data similarly to the ¹H spectrum.

G cluster_0 NMR Workflow A Sample Preparation (5-10 mg in 0.7 mL DMSO-d6) B Instrument Setup (Tuning and Shimming) A->B C 1H NMR Acquisition (16-64 scans) B->C D 13C NMR Acquisition (Proton Decoupled, >512 scans) B->D E Data Processing (FT, Phasing, Baseline Correction) C->E D->E F Spectral Analysis (Peak Picking, Integration, Assignment) E->F

Caption: A generalized workflow for NMR data acquisition and analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. This allows for the determination of the molecular weight and can provide clues about the molecular formula and structure through fragmentation patterns.

Predicted Mass Spectrum

The monoisotopic mass of this compound (C₆H₃ClINO₂) is approximately 282.88 Da[2]. High-resolution mass spectrometry (HRMS) would be able to confirm this exact mass.

Expected Data:

  • Molecular Ion (M⁺): A peak corresponding to the intact molecule will be observed. Due to the presence of chlorine, an isotopic pattern will be visible, with a peak at m/z ~283 and another at m/z ~285 in an approximate 3:1 ratio, characteristic of the ³⁵Cl and ³⁷Cl isotopes.

  • Adducts: In electrospray ionization (ESI), common adducts such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻ are expected[2].

  • Fragmentation: Fragmentation of the molecular ion can provide structural information. Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂.

Ion Predicted m/z Notes
[M]⁺~283, ~285Isotopic pattern for Chlorine
[M+H]⁺~284, ~286Protonated molecule
[M-H]⁻~282, ~284Deprotonated molecule
[M-COOH]⁺~238, ~240Loss of the carboxylic acid group
Experimental Protocol: Mass Spectrometry Data Acquisition

Objective: To determine the molecular weight and confirm the elemental composition.

Instrumentation: A mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to an appropriate ionization source (e.g., ESI or APCI).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Introduce the sample into the ion source via direct infusion or through a liquid chromatography system.

  • Ionization: Ionize the sample using either positive or negative ion mode. For a carboxylic acid, both modes can be effective.

  • Mass Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500 Da).

  • Data Analysis: Identify the molecular ion peak and any significant fragment ions. If using HRMS, compare the measured exact mass to the theoretical mass to confirm the elemental formula.

G cluster_1 Mass Spectrometry Workflow A Sample Preparation (Dilute solution in MeOH) B Infusion into Ion Source (e.g., ESI) A->B C Ionization (Positive/Negative Mode) B->C D Mass Analysis (e.g., TOF or Orbitrap) C->D E Data Interpretation (Molecular Ion, Fragments, Isotopic Pattern) D->E

Caption: A streamlined workflow for mass spectrometry analysis.

Infrared (IR) Spectroscopy: Unveiling Functional Groups

Infrared spectroscopy probes the vibrational modes of molecules. It is an excellent tool for identifying the presence of specific functional groups.

Predicted IR Spectrum

The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic ring.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
O-H Stretch (Carboxylic Acid)2500-3300Broad
C-H Stretch (Aromatic)3000-3100Medium
C=O Stretch (Carboxylic Acid)1680-1720Strong
C=C and C=N Stretch (Aromatic Ring)1400-1600Medium
C-O Stretch (Carboxylic Acid)1210-1320Medium
C-Cl Stretch600-800Medium
C-I Stretch500-600Medium

Expertise & Experience: Rationale for Predictions

  • O-H Stretch: The O-H stretch of a carboxylic acid is one of the most recognizable IR bands, appearing as a very broad absorption over a wide range due to strong hydrogen bonding[3][4].

  • C=O Stretch: The carbonyl stretch of the carboxylic acid is a strong, sharp band. Its position can be influenced by conjugation and hydrogen bonding[1][3].

  • Aromatic Stretches: The C=C and C=N stretching vibrations of the pyridine ring will appear in the 1400-1600 cm⁻¹ region[3].

  • C-Halogen Stretches: The carbon-halogen stretches appear in the fingerprint region at lower wavenumbers.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer, often equipped with an attenuated total reflectance (ATR) accessory.

Procedure:

  • Sample Preparation:

    • ATR (Solid): Place a small amount of the solid sample directly onto the ATR crystal.

    • KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Background Spectrum: Acquire a background spectrum of the empty sample compartment (or the clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Acquire the spectrum of the sample. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.

Conclusion: A Cohesive Spectroscopic Portrait

The combination of NMR, MS, and IR spectroscopy provides a comprehensive and self-validating characterization of this compound. NMR spectroscopy elucidates the detailed carbon-hydrogen framework, MS confirms the molecular weight and elemental composition, and IR spectroscopy identifies the key functional groups. Together, these techniques provide an unambiguous confirmation of the molecule's structure, ensuring its quality and suitability for its intended applications. This guide has outlined the expected spectroscopic data and the robust methodologies for their acquisition and interpretation, providing a solid foundation for researchers working with this compound.

References

Solubility of 6-Chloro-4-iodopyridine-3-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 6-Chloro-4-iodopyridine-3-carboxylic acid in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in organic solvents. In the absence of extensive published quantitative data for this specific molecule, this document synthesizes foundational physicochemical principles, data from structurally analogous compounds, and detailed experimental protocols. It is designed to empower researchers, scientists, and drug development professionals to predict, measure, and interpret the solubility of this compound, a critical parameter for its application in synthesis, formulation, and biological studies.

Introduction: The Significance of Solubility

This compound is a halogenated pyridine derivative with a molecular structure suggesting its potential as a versatile building block in medicinal chemistry and materials science. The strategic placement of chloro and iodo substituents, along with the carboxylic acid moiety, offers multiple reaction sites for creating complex molecules. The success of any application, from synthetic route optimization to the formulation of a final product, is fundamentally dependent on the compound's solubility characteristics. A thorough understanding of its behavior in various organic solvents is therefore not merely academic, but a prerequisite for efficient and effective research and development.

This guide will navigate the theoretical underpinnings of the compound's solubility and provide practical, step-by-step methodologies for its empirical determination.

Physicochemical Profile and Solubility Prediction

While specific experimental solubility data for this compound is scarce, we can predict its behavior by examining its structural features and the properties of analogous compounds.

Molecular Structure and Predicted Properties
  • Molecular Formula: C₆H₃ClINO₂[1]

  • Molecular Weight: 282.45 g/mol

  • Key Functional Groups:

    • Pyridine Ring: A polar heterocyclic aromatic ring. The nitrogen atom can act as a hydrogen bond acceptor.

    • Carboxylic Acid (-COOH): A polar group capable of acting as both a hydrogen bond donor and acceptor. This group can also deprotonate to form a carboxylate salt, significantly increasing aqueous solubility.

    • Chloro (-Cl) and Iodo (-I) Substituents: These halogens increase the molecular weight and lipophilicity of the molecule. They can also participate in halogen bonding, a weaker, non-covalent interaction that can influence crystal packing and solubility.[2]

  • Predicted Lipophilicity (XlogP): 2.0[1]

The predicted XlogP of 2.0 suggests that the compound possesses a balance of hydrophilic and lipophilic character. The polar carboxylic acid and pyridine nitrogen are expected to confer solubility in polar solvents, while the halogenated aromatic ring will contribute to solubility in less polar organic media. This duality is the key to understanding its solubility profile.

Insights from Structurally Related Compounds

The solubility of pyridine carboxylic acids is well-documented and provides a strong predictive foundation.

  • Picolinic Acid (Pyridine-2-carboxylic acid): This isomer is moderately soluble in water and also soluble in alcohols, ethers, and chloroform.[3] Its solubility is significantly higher in polar protic solvents like water and ethanol compared to aprotic solvents like acetonitrile.[4]

  • Nicotinic Acid (Pyridine-3-carboxylic acid): The solubility of nicotinic acid varies significantly with the solvent, following the trend: DMSO > ethanol > water > acetone > diethyl ether > acetonitrile.[5] This highlights the importance of both solvent polarity and specific solvent-solute interactions (like hydrogen bonding).

  • 6-Chloronicotinic Acid (6-Chloropyridine-3-carboxylic acid): This compound is the closest structural analog with published data and is reported to be soluble in deionized water.[6]

Prediction: Based on these analogs, this compound is expected to exhibit the highest solubility in polar, hydrogen-bond donating solvents such as alcohols (methanol, ethanol) and polar aprotic solvents with high hydrogen-bond accepting capabilities (DMSO, DMF). Its solubility is likely to be moderate in moderately polar solvents like acetone, ethyl acetate, and dichloromethane, and low in non-polar solvents such as hexanes, toluene, and diethyl ether. The general principle of "like dissolves like" is a useful starting point for predicting solubility.[7][8]

Experimental Determination of Solubility: A Practical Guide

Since pre-existing data is limited, experimental determination is crucial. The following section provides detailed protocols for both qualitative and quantitative assessment.

Qualitative Solubility Assessment

This rapid method is used to classify the compound's solubility in a range of solvents, providing a quick overview of its general behavior.

Protocol:

  • Preparation: Add approximately 10-20 mg of this compound to a series of labeled small test tubes or vials.

  • Solvent Addition: To each tube, add 1 mL of a different test solvent (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).

  • Mixing: Cap the tubes and vortex or shake vigorously for 1-2 minutes at a controlled ambient temperature (e.g., 25 °C).

  • Observation: Visually inspect each tube for the presence of undissolved solid.

  • Classification: Classify the solubility based on visual observation as:

    • Freely Soluble: No solid particles visible.

    • Sparingly Soluble: A significant portion of the solid has dissolved, but some remains.

    • Slightly Soluble: Only a small amount of solid appears to have dissolved.

    • Insoluble: The solid appears largely unchanged.

This initial screening is invaluable for selecting solvents for quantitative analysis, crystallization, or reaction chemistry.

G cluster_0 Qualitative Solubility Workflow A 1. Weigh Compound (10-20 mg) B 2. Add Solvent (1 mL) A->B C 3. Agitate Vigorously (1-2 min) B->C D 4. Visual Observation C->D E 5. Classify Solubility D->E G cluster_1 Quantitative Shake-Flask Workflow cluster_quant 5. Quantification P1 1. Add Excess Solid to Known Volume of Solvent P2 2. Isothermal Agitation (24-72h to reach equilibrium) P1->P2 P3 3. Phase Separation (Settle or Centrifuge) P2->P3 P4 4. Filtered Sampling of Supernatant P3->P4 Q1 Gravimetric: Evaporate & Weigh P4->Q1 Q2 Spectroscopic: Dilute & Analyze P4->Q2

References

An In-depth Technical Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid: Physicochemical Characteristics and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Chloro-4-iodopyridine-3-carboxylic acid is a halogenated pyridine derivative of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. Its trifunctional nature, featuring a carboxylic acid group, a chlorine atom, and a more reactive iodine atom, makes it a versatile building block for the synthesis of complex heterocyclic compounds. The strategic placement of these functional groups allows for selective and sequential chemical transformations, providing a powerful tool for the construction of diverse molecular scaffolds. Pyridine carboxylic acid isomers and their derivatives have a rich history in the development of pharmaceuticals, with applications ranging from enzyme inhibitors to treatments for a wide array of diseases.[1][2][3] This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectral characteristics, and chemical reactivity of this compound, offering valuable insights for its application in research and development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of a synthetic building block is paramount for its effective use in the laboratory. While extensive experimental data for this compound is not widely available in the public domain, we can infer and predict many of its key characteristics based on data from closely related compounds and established chemical principles.

PropertyValueSource/Comment
Molecular Formula C₆H₃ClINO₂[4]
Molecular Weight 283.45 g/mol Calculated from the molecular formula.
CAS Number 1211578-80-1From chemical supplier databases.
Appearance Expected to be a solid at room temperature.Based on related pyridine carboxylic acids.
Melting Point Predicted to be high, likely with decomposition.The related Chloro-4-iodopyridine-3-carboxaldehyde has a melting point of >150°C (with decomposition)[5], and 6-Chloropyridine-3-carboxylic acid melts at 190°C (with decomposition).[6]
Solubility Predicted to be slightly soluble in polar organic solvents.6-Iodopyridine-2-carboxylic acid is a solid. The related 6-Chloropyridine-3-carboxylic acid is soluble in deionized water.[6]
pKa Predicted to be in the range of a moderately strong carboxylic acid.The carboxylic acid proton is expected to be acidic.
Predicted XlogP 2.0[4]

Spectral Characteristics

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be relatively simple, exhibiting two signals in the aromatic region corresponding to the two protons on the pyridine ring.

  • Pyridine Ring Protons: Two singlets are expected in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shifts will be influenced by the electron-withdrawing effects of the chlorine, iodine, and carboxylic acid groups. For comparison, the ¹H NMR spectrum of the related 6-chloro-4-iodopyridin-3-amine shows two singlets at δ 7.81 and 7.60 ppm.[7]

  • Carboxylic Acid Proton: A broad singlet is anticipated in the downfield region of the spectrum, typically between δ 10-13 ppm.[8] This signal is often exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Six distinct signals are expected, corresponding to the six carbon atoms of the pyridine ring and the carboxylic acid.

  • Pyridine Ring Carbons: The chemical shifts of the pyridine carbons will be influenced by the attached halogens and the carboxylic acid group. Carbons bearing halogens will show characteristic shifts.

  • Carboxylic Acid Carbon: The carbonyl carbon of the carboxylic acid is expected to appear in the range of δ 160-185 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

  • O-H Stretch (Carboxylic Acid): A very broad absorption band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.[9][10]

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption band is anticipated between 1700-1725 cm⁻¹, corresponding to the carbonyl stretch of the carboxylic acid.[10]

  • C-O Stretch and O-H Bend (Carboxylic Acid): These bands are expected in the fingerprint region, typically around 1300 cm⁻¹ and 1400 cm⁻¹, respectively.

  • C-Cl and C-I Stretches: These will appear in the lower frequency region of the spectrum.

  • Aromatic C-H and C=C/C=N Stretches: Absorptions characteristic of the pyridine ring will be present in the regions of 3000-3100 cm⁻¹ and 1400-1600 cm⁻¹, respectively.[11]

Chemical Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the differential reactivity of its halogen substituents and the presence of the carboxylic acid group. This makes it a valuable precursor for the synthesis of highly substituted pyridine derivatives.[12]

Differential Halogen Reactivity

A key feature of this molecule is the difference in reactivity between the iodine and chlorine atoms in cross-coupling reactions. The carbon-iodine bond is weaker and therefore more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-chlorine bond. This allows for selective functionalization at the 4-position of the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds.[11] In the case of this compound, the iodine at the 4-position is expected to be the primary site of reaction under standard Suzuki-Miyaura conditions, leaving the chlorine at the 6-position intact for subsequent transformations. This regioselectivity is crucial for the controlled, stepwise synthesis of polysubstituted pyridines.

Suzuki_Coupling reactant1 This compound catalyst Pd(0) Catalyst Base reactant1->catalyst reactant2 R-B(OH)₂ reactant2->catalyst product 6-Chloro-4-aryl/vinyl-pyridine-3-carboxylic acid catalyst->product C-C bond formation at C4

Caption: Regioselective Suzuki-Miyaura coupling at the C4 position.

Other Cross-Coupling Reactions

The reactive C-I bond can also participate in other palladium-catalyzed cross-coupling reactions, such as Sonogashira, Heck, and Buchwald-Hartwig amination reactions, further expanding its synthetic utility.

Reactions of the Carboxylic Acid Group

The carboxylic acid functionality can undergo standard transformations, such as esterification, amidation, and reduction, to introduce further diversity into the molecular structure.

Experimental Protocols (Exemplary)

Hypothetical Synthesis of this compound

This hypothetical protocol is based on the synthesis of related halopyridines.[7][13]

  • Starting Material: 6-Chloropyridine-3-carboxylic acid.

  • Directed Ortho-Metalation: The pyridine nitrogen can direct metalation to the 4-position using a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C) in an inert solvent such as tetrahydrofuran (THF).

  • Iodination: The resulting lithiated intermediate can then be quenched with an iodine source, such as molecular iodine (I₂), to introduce the iodine atom at the 4-position.

  • Work-up and Purification: The reaction would be quenched with an aqueous acid, followed by extraction with an organic solvent. The crude product would then be purified by recrystallization or column chromatography.

Protocol for a Regioselective Suzuki-Miyaura Coupling Reaction

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl iodide.

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv.), the desired boronic acid (1.1-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 equiv.), and a base such as K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv.).

  • Solvent Addition: Add a suitable solvent system, such as a mixture of 1,4-dioxane and water or toluene and water.

  • Reaction Conditions: Heat the reaction mixture with stirring at a temperature ranging from 80 to 110 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature and dilute with water and an organic solvent like ethyl acetate. Separate the organic layer, and extract the aqueous layer with the same organic solvent.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety and Handling

Specific safety and handling data for this compound is not available. However, based on the data for related compounds such as 2,6-Dichloropyridine-4-carboxylic acid[14], 2-Chloro-6-methylisonicotinic acid[15], and 6-Chloro-4-iodopyridine-3-carbonitrile[16], the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[14][15]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][15]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[14]

  • Toxicity: The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation, as well as respiratory irritation.[15][16]

Conclusion

This compound is a promising and versatile building block for the synthesis of complex, polysubstituted pyridine derivatives. Its key advantage lies in the differential reactivity of its two halogen atoms, allowing for regioselective functionalization. While a comprehensive set of experimental data for this compound is not yet publicly available, its physicochemical and spectral properties can be reasonably predicted. The synthetic protocols and reactivity patterns discussed in this guide provide a solid foundation for researchers and drug development professionals to effectively utilize this compound in their synthetic endeavors, paving the way for the discovery of novel therapeutic agents and functional materials.

References

The Strategic Synthesis and Application of 6-Chloro-4-iodopyridine-3-carboxylic acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Unsung Hero of Kinase Inhibitor Synthesis

In the landscape of modern medicinal chemistry, the pyridine ring stands as a privileged scaffold, a foundational element in a multitude of therapeutic agents. Its inherent electronic properties and capacity for diverse functionalization make it an invaluable building block in the design of molecules that interact with biological targets with high affinity and specificity. Within this vast family of compounds, 6-Chloro-4-iodopyridine-3-carboxylic acid has emerged as a strategic and indispensable intermediate, particularly in the synthesis of a new generation of targeted cancer therapies. While not a therapeutic agent itself, its unique trifunctional nature allows for a programmed and regioselective introduction of various pharmacophoric elements, streamlining the construction of complex molecular architectures. This guide provides an in-depth exploration of the discovery, synthesis, and application of this pivotal molecule, offering field-proven insights for researchers, scientists, and drug development professionals.

A Historical Perspective: Tracing the Emergence of a Key Intermediate

The precise moment of the first synthesis of this compound is not prominently documented in seminal publications, suggesting its initial discovery was likely driven by the practical needs of medicinal chemists rather than a purely academic pursuit. Its emergence is intrinsically linked to the development of substituted pyridines as key components in drug discovery. The journey to this specific molecule can be understood through the logical progression of synthetic chemistry:

  • The Foundation: Pyridine Carboxylic Acids: The importance of pyridine carboxylic acids, such as nicotinic acid (vitamin B3), as biologically relevant molecules has been long established.[1] The exploration of substituted analogs was a natural progression in the quest for novel therapeutic agents.[2]

  • Introducing Halogens: Modulating Reactivity and Properties: The introduction of halogen atoms onto the pyridine ring is a common strategy to modulate the electronic properties and provide synthetic handles for further functionalization. 6-Chloronicotinic acid, the direct precursor, became a readily accessible starting material.[3]

  • The Rise of Cross-Coupling Chemistry: The advent of palladium-catalyzed cross-coupling reactions revolutionized the synthesis of complex aromatic and heteroaromatic compounds. The differential reactivity of halogens (I > Br > Cl) in these reactions created a demand for building blocks with multiple, distinct halogen substituents. This is where the strategic value of this compound becomes apparent. The highly reactive iodine at the 4-position allows for selective functionalization, leaving the less reactive chlorine at the 6-position available for subsequent transformations.

While a singular "discovery" paper is elusive, the compound's prevalence in patents from the early 21st century onwards, particularly those related to kinase inhibitors, points to its development as a crucial tool in the drug discovery programs of major pharmaceutical companies.

The Synthetic Pathway: A Tale of Two Reactions

The synthesis of this compound is a testament to the power of sequential, well-controlled chemical transformations. The overall process can be logically divided into two key stages: the formation of the 6-chloronicotinic acid backbone and the subsequent regioselective iodination.

Stage 1: Synthesis of the Precursor, 6-Chloronicotinic Acid

The most common and industrially scalable route to 6-chloronicotinic acid begins with 2-chloro-5-methylpyridine. This starting material undergoes oxidation to afford the desired carboxylic acid.

Experimental Protocol: Oxidation of 2-Chloro-5-methylpyridine

Objective: To synthesize 6-chloronicotinic acid from 2-chloro-5-methylpyridine.

Materials:

  • 2-Chloro-5-methylpyridine

  • Cobalt (II) acetate

  • Chlorobenzene (solvent)

  • Oxygen gas

  • Methanol (for recrystallization)

Procedure:

  • In a suitable reaction vessel, charge chlorobenzene, 2-chloro-5-methylpyridine, and a catalytic amount of cobalt (II) acetate.

  • Heat the mixture to 80°C with vigorous stirring.

  • Introduce a steady stream of oxygen gas into the reaction mixture.

  • Maintain the reaction at 80°C for several hours, monitoring the consumption of the starting material by a suitable analytical technique (e.g., GC-MS or TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The crude product, which precipitates out of the solution, is collected by filtration.

  • The crude solid is then recrystallized from a suitable solvent, such as methanol, to yield pure 6-chloronicotinic acid.[4]

Causality of Experimental Choices:

  • Catalyst: Cobalt (II) acetate is a common and effective catalyst for the aerobic oxidation of methyl groups on aromatic rings.

  • Solvent: Chlorobenzene is used as a high-boiling, inert solvent that can withstand the reaction temperature.

  • Oxygen: The use of oxygen as the oxidant makes this an environmentally conscious and cost-effective process.

  • Recrystallization: This purification step is crucial to remove any unreacted starting material and catalyst residues, ensuring the high purity of the precursor for the subsequent iodination step.

Stage 2: Regioselective Iodination of 6-Chloronicotinic Acid

The introduction of an iodine atom at the 4-position of the 6-chloronicotinic acid ring is the critical step in the synthesis of the target molecule. This is typically achieved through an electrophilic aromatic substitution reaction. The pyridine nitrogen, being electron-withdrawing, deactivates the ring towards electrophilic attack. However, the carboxylic acid and chloro substituents also influence the regioselectivity of the reaction. The 4-position is the most favorable site for iodination due to a combination of electronic and steric factors.

Experimental Protocol: Iodination of 6-Chloronicotinic Acid

Objective: To synthesize this compound from 6-chloronicotinic acid.

Materials:

  • 6-Chloronicotinic acid

  • N-Iodosuccinimide (NIS)

  • Sulfuric acid (concentrated)

  • Water

  • Ice

Procedure:

  • To a cooled solution of concentrated sulfuric acid, slowly add 6-chloronicotinic acid with stirring, ensuring the temperature is maintained below 10°C.

  • Once the 6-chloronicotinic acid is fully dissolved, add N-Iodosuccinimide (NIS) portion-wise, maintaining the low temperature.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours, or until the reaction is complete as monitored by HPLC or TLC.

  • Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

  • The precipitated solid is collected by filtration.

  • Wash the filter cake thoroughly with cold water to remove any residual acid.

  • The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Causality of Experimental Choices:

  • Iodinating Agent: N-Iodosuccinimide (NIS) is a mild and effective source of electrophilic iodine, making it a preferred reagent for this type of transformation.

  • Solvent and Catalyst: Concentrated sulfuric acid serves as both the solvent and a catalyst, protonating the pyridine nitrogen and further activating the ring for electrophilic substitution.

  • Temperature Control: The initial cooling is crucial to control the exothermic nature of the reaction and prevent unwanted side reactions.

  • Workup: Quenching the reaction with ice-water is a standard procedure to precipitate the product and facilitate its isolation.

Synthesis_Workflow cluster_stage1 Stage 1: Precursor Synthesis cluster_stage2 Stage 2: Iodination 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine oxidation Oxidation (O2, Co(OAc)2) 2_chloro_5_methylpyridine->oxidation [6] 6_chloronicotinic_acid 6-Chloronicotinic Acid oxidation->6_chloronicotinic_acid 6_chloronicotinic_acid_2 6-Chloronicotinic Acid iodination Iodination (NIS, H2SO4) 6_chloronicotinic_acid_2->iodination target_molecule 6-Chloro-4-iodopyridine- 3-carboxylic acid iodination->target_molecule

Caption: Synthetic workflow for this compound.

The Role in Drug Discovery: A Gateway to Kinase Inhibitors

The primary and most significant application of this compound is as a pivotal intermediate in the synthesis of kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases.[5][6]

The Rationale: Enabling Sequential Cross-Coupling Reactions

The strategic placement of the chloro and iodo substituents on the pyridine ring allows for a highly controlled and sequential introduction of different molecular fragments. This is the cornerstone of its utility in constructing complex drug molecules.

Regioselective_Functionalization start 6-Chloro-4-iodopyridine- 3-carboxylic acid step1 Suzuki or Sonogashira Coupling (at C4-I bond) start->step1 intermediate 6-Chloro-4-(Aryl/Alkynyl)- pyridine-3-carboxylic acid step1->intermediate step2 Nucleophilic Aromatic Substitution or Buchwald-Hartwig Amination (at C6-Cl bond) intermediate->step2 final_product Disubstituted Pyridine Derivative step2->final_product

Caption: Regioselective functionalization of the core scaffold.

The more reactive C-I bond at the 4-position readily participates in palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings, allowing for the introduction of aryl or alkynyl groups. The less reactive C-Cl bond at the 6-position remains intact under these conditions and can be targeted in a subsequent step, often through nucleophilic aromatic substitution or another cross-coupling reaction like Buchwald-Hartwig amination.

A Case Study: The Synthesis of Vemurafenib

A prime example of the utility of this compound is in the synthesis of Vemurafenib (Zelboraf®), a potent inhibitor of the BRAF V600E mutated kinase.[7][8] This mutation is a key driver in many cases of metastatic melanoma.[8]

Vemurafenib's mechanism of action involves the inhibition of the mutated BRAF kinase, which is a component of the RAS-RAF-MEK-ERK signaling pathway. This pathway, when constitutively activated by the V600E mutation, leads to uncontrolled cell proliferation and survival.[9] By blocking the activity of the mutated BRAF, Vemurafenib effectively shuts down this signaling cascade in cancer cells, leading to apoptosis and tumor regression.[8]

The synthesis of Vemurafenib relies on the sequential functionalization of the this compound core, demonstrating the practical application of the principles outlined above.

Quantitative Data Summary

Parameter6-Chloronicotinic AcidThis compound
Molecular Formula C₆H₄ClNO₂C₆H₃ClINO₂
Molecular Weight 157.55 g/mol 283.45 g/mol
Appearance Off-white to beige crystalline powderSolid
Melting Point 190-192 °CNot readily available
Key Synthetic Precursor 2-Chloro-5-methylpyridine6-Chloronicotinic acid

Conclusion and Future Outlook

This compound stands as a testament to the enabling power of synthetic chemistry in modern drug discovery. While it may not be a household name, its role as a key building block in the creation of life-saving medicines like Vemurafenib is undeniable. The principles of regioselective functionalization that this molecule embodies continue to be a cornerstone of medicinal chemistry. As the quest for more potent and selective kinase inhibitors and other targeted therapies continues, the demand for strategically designed building blocks like this compound will undoubtedly grow. Future research may focus on developing even more efficient and sustainable synthetic routes to this and related intermediates, further empowering the discovery of the next generation of therapeutics.

References

A Technical Guide to Unlocking the Research Potential of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

6-Chloro-4-iodopyridine-3-carboxylic acid is a trifunctional heterocyclic compound poised for significant exploration across multiple scientific disciplines. Its strategic arrangement of a carboxylic acid, a reactive iodo group, and a less reactive chloro group on a pyridine scaffold offers a powerful platform for selective, sequential chemical modifications. This guide provides a comprehensive analysis of the molecule's potential, outlining actionable research pathways in medicinal chemistry, agrochemical development, and materials science. By presenting detailed synthetic protocols, logical screening funnels, and the scientific rationale underpinning these suggestions, this document serves as an in-depth technical resource for researchers, chemists, and drug development professionals seeking to leverage this versatile building block for next-generation discoveries.

Introduction: The Strategic Value of a Multifunctional Scaffold

The intrinsic value of this compound lies in the differential reactivity of its three key functional groups. This characteristic allows for a controlled and predictable derivatization strategy, making it an ideal starting point for library synthesis and lead optimization.

  • Pyridine Core: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and imparts favorable pharmacokinetic properties, making it a privileged scaffold in drug discovery.[1] The electron-deficient nature of the ring also activates the halogen substituents toward specific reactions.[1][2]

  • Carboxylic Acid (C3 position): This group is a versatile handle for forming amides, esters, and other derivatives. It provides a key interaction point for biological targets, often acting as a hydrogen bond donor or acceptor, and can enhance aqueous solubility.[3]

  • Iodo Group (C4 position): The carbon-iodine bond is the most reactive site for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig).[4] This allows for the facile introduction of a wide array of aryl, heteroaryl, alkyl, and amino substituents, enabling extensive structure-activity relationship (SAR) studies.

  • Chloro Group (C6 position): The carbon-chlorine bond is significantly less reactive to cross-coupling than the C-I bond, but it can be displaced by strong nucleophiles under more forcing conditions via nucleophilic aromatic substitution (SNAr).[5][6][7] This orthogonal reactivity is a key strategic advantage, allowing for late-stage functionalization after the iodo group has been modified.

The inherent reactivity hierarchy of the functional groups is summarized below:

Functional GroupPositionPrimary ReactivityRelative Reactivity
Carboxylic AcidC3Amide/Ester FormationHigh (under coupling conditions)
IodoC4Catalytic Cross-CouplingHigh
ChloroC6Nucleophilic Aromatic SubstitutionLow to Moderate

This differential reactivity forms the basis of the synthetic strategies outlined in this guide.

Caption: Structure and primary reaction sites of the core molecule.

Potential Research Area 1: Medicinal Chemistry & Drug Discovery

The pyridine carboxylic acid motif is a cornerstone of modern medicinal chemistry, found in drugs for a vast range of diseases, including cancer, inflammation, and infectious diseases.[3][8] The subject molecule is an excellent scaffold for building libraries of potential enzyme inhibitors or receptor modulators.

Rationale & Proposed Targets
  • Kinase Inhibitors: Many FDA-approved kinase inhibitors feature a central pyridine ring that interacts with the hinge region of the ATP-binding pocket. The carboxylic acid can form critical hydrogen bonds, while the C4 and C6 positions can be elaborated to occupy adjacent hydrophobic pockets.

  • Anti-inflammatory Agents: Nicotinic acid derivatives have shown promise as anti-inflammatory agents.[9][10] Derivatization could lead to novel inhibitors of targets like COX-2 or various cytokines.

  • Antimicrobial Agents: The nicotinic acid core is present in antimicrobials.[11] The introduction of diverse lipophilic groups via cross-coupling could enhance cell wall penetration and activity against drug-resistant bacterial or fungal strains.

Proposed Synthetic Derivatization & Screening Workflow

A logical workflow would involve initial diversification at the most reactive sites (C3 and C4) to generate a primary library, followed by screening and subsequent optimization at the C6 position for promising hits.

Medicinal_Chemistry_Workflow Start Core Molecule This compound Step1 Step 1: Parallel Amide Synthesis (Diversify at C3) Start->Step1 Step2 Step 2: Suzuki Cross-Coupling (Diversify at C4) Step1->Step2 Library Primary Compound Library (Diverse R1 & R2) Step2->Library Screening High-Throughput Screening (e.g., Kinase, Antimicrobial Assays) Library->Screening Hits Identify 'Hit' Compounds Screening->Hits Step3 Step 3: SNAr Reaction on Hits (Optimize at C6) Hits->Step3 Leads Lead Compound(s) for further optimization Step3->Leads

Caption: A logical workflow for library synthesis and screening.

Detailed Experimental Protocols

Protocol 2.3.1: Parallel Amide Synthesis at C3

This protocol describes the synthesis of an amide library using a standard coupling agent.

  • Preparation: In an array of reaction vials, add this compound (1.0 eq.), HATU (1.1 eq.), and anhydrous DMF.

  • Amine Addition: To each vial, add a unique primary or secondary amine (1.2 eq.) from a stock solution, followed by N,N-Diisopropylethylamine (DIPEA) (2.5 eq.).

  • Reaction: Seal the vials and agitate at room temperature for 12-16 hours.

  • Work-up & Purification: Quench the reactions with water and extract with ethyl acetate. The organic layers can be washed, dried, and concentrated. Purification is typically achieved via automated reverse-phase HPLC to yield the desired amide derivatives.

Protocol 2.3.2: Suzuki-Miyaura Cross-Coupling at C4

This protocol details the selective functionalization of the iodo group.

  • Reagent Preparation: To a reaction vessel, add the 6-chloro-3-(substituted)carboxamidopyridine derivative (1.0 eq.), a desired aryl or heteroaryl boronic acid (1.5 eq.), and a suitable base such as K₂CO₃ or Cs₂CO₃ (3.0 eq.).

  • Catalyst Addition: Add a palladium catalyst, for example, Pd(PPh₃)₄ (0.05 eq.), to the vessel.

  • Solvent & Degassing: Add a solvent mixture, typically 1,4-dioxane and water (4:1 ratio). Degas the mixture thoroughly by bubbling with argon or nitrogen for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up & Purification: Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography on silica gel.

Potential Research Area 2: Agrochemical Development

Pyridine-based compounds are integral to the agrochemical industry, serving as potent herbicides, insecticides, and fungicides.[12][13][14][15] The unique substitution pattern of this compound presents an opportunity to develop novel active ingredients with potentially new modes of action or improved environmental profiles.

Rationale & Proposed Applications
  • Herbicides: Many pyridine carboxylic acids function as synthetic auxins, a class of herbicides.[16] Esterification of the carboxylic acid can produce pro-herbicides with altered soil mobility and plant uptake characteristics.

  • Fungicides: The pyridine ring is a key component of several successful fungicides. The halogen atoms can enhance lipophilicity, improving fungal cell membrane penetration.

  • Insecticides: Neonicotinoids, a major class of insecticides, contain a chloropyridine core.[15] While there are environmental concerns with this class, the scaffold remains a validated starting point for discovering next-generation insecticides with better selectivity.

Protocol: Synthesis of a Pro-herbicide Ester Derivative

Ester derivatives are often used in agrochemical formulations to improve penetration through the waxy cuticle of plant leaves.

  • Setup: Dissolve this compound (1.0 eq.) in an excess of the desired alcohol (e.g., methanol or ethanol), which also serves as the solvent.

  • Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) (approx. 0.1 eq.), dropwise.

  • Reaction (Fischer Esterification): Heat the mixture to reflux and maintain for 6-24 hours. Monitor the reaction's progress by TLC.

  • Work-up: Cool the reaction mixture to room temperature. Carefully neutralize the excess acid with a saturated solution of sodium bicarbonate (NaHCO₃).

  • Extraction & Purification: Extract the product into an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure. The resulting crude ester can be purified by column chromatography if necessary.

Potential Research Area 3: Materials Science & Organic Electronics

Pyridine derivatives are widely used as building blocks for functional organic materials due to their inherent electronic properties, thermal stability, and ability to coordinate with metals.[17][18] They are often employed as electron-transporting materials (ETMs) in Organic Light-Emitting Diodes (OLEDs) and as components in perovskite solar cells.[17][19]

Rationale for Application in Conjugated Materials

The C-I and C-Cl bonds provide two distinct handles for metal-catalyzed polymerization reactions like Sonogashira, Stille, or Suzuki coupling. This allows for the synthesis of well-defined conjugated polymers or oligomers where the pyridine unit can tune the electronic properties (e.g., HOMO/LUMO levels) of the final material.[20][21]

Protocol: Sonogashira Coupling for π-Conjugated System Synthesis

This protocol demonstrates the creation of a carbon-carbon triple bond at the C4 position, a key step in building rigid, conjugated molecular wires.

  • Reagent Setup: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine the this compound derivative (e.g., a methyl ester, 1.0 eq.), a terminal alkyne (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.03 eq.), and a copper(I) co-catalyst, typically CuI (0.06 eq.).

  • Solvent and Base: Add a suitable solvent, such as anhydrous THF or DMF, and a base, typically a bulky amine like triethylamine (TEA) or diisopropylamine (DIPA) (at least 2.0 eq.).

  • Degassing: Thoroughly degas the reaction mixture.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until completion, as monitored by TLC or GC-MS.

  • Work-up and Purification: Filter the reaction mixture through a pad of celite to remove catalyst residues. Remove the solvent in vacuo. Dissolve the residue in an appropriate organic solvent and wash with aqueous ammonium chloride to remove the copper co-catalyst. Dry, concentrate, and purify the product by column chromatography.

Polymerization_Scheme Monomer Core Molecule Derivative (e.g., Ester) Coupling Sonogashira or Stille Coupling (Polymerization at C4) Monomer->Coupling Polymer Conjugated Polymer/Oligomer Coupling->Polymer Characterization Material Characterization (Cyclic Voltammetry, UV-Vis, Fluorescence) Polymer->Characterization Device Device Fabrication (OLEDs, OPVs) Characterization->Device

Caption: Workflow for development of novel organic electronic materials.

Conclusion and Future Outlook

This compound is far more than a simple chemical intermediate; it is a strategically designed scaffold offering orthogonal reactivity and access to a vast, unexplored chemical space. The research avenues detailed in this guide—from the rapid synthesis of drug-like libraries to the development of novel agrochemicals and advanced electronic materials—represent only the most immediate opportunities. The true potential of this molecule will be realized by creative researchers who can leverage its unique trifunctional nature to address specific challenges in their respective fields. Future work should focus on exploring the less-common coupling reactions, investigating the biological activity of C6-functionalized derivatives, and performing in-depth computational studies to guide the rational design of next-generation compounds based on this versatile core.

References

Methodological & Application

Synthesis of derivatives from 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Synthesis of Novel Derivatives from 6-Chloro-4-iodopyridine-3-carboxylic acid

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, the pyridine scaffold remains a cornerstone for the development of novel therapeutic agents. Pyridine-containing compounds exhibit a vast range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Among the myriad of available building blocks, this compound stands out as a particularly versatile and powerful starting material. Its utility stems from the strategic arrangement of three distinct functional groups on the pyridine ring: a carboxylic acid, a chloro substituent, and an iodo substituent.

The differential reactivity of the C4-iodo and C6-chloro positions, particularly in palladium-catalyzed cross-coupling reactions, allows for a predictable and sequential approach to molecular diversification. The iodine atom is significantly more reactive towards oxidative addition to a palladium(0) catalyst than the chlorine atom on the electron-deficient pyridine ring. This reactivity gradient enables selective functionalization at the C4 position while leaving the C6-chloro group intact for subsequent transformations. Furthermore, the carboxylic acid at the C3 position provides a convenient handle for amide bond formation, a critical linkage in many pharmaceutical compounds.

This guide provides a comprehensive overview of key synthetic transformations, offering detailed, field-proven protocols for researchers engaged in the synthesis of novel pyridine-based derivatives for pharmaceutical and agrochemical applications.

Strategic Derivatization Workflow

The inherent reactivity differences of the functional groups on the this compound scaffold allow for a logical and stepwise synthetic approach. The primary strategy involves initial functionalization at the most reactive C4-iodo position, followed by modification of the carboxylic acid, and concluding with derivatization at the less reactive C6-chloro site.

G A 6-Chloro-4-iodopyridine- 3-carboxylic acid B Step 1: C4-Position Cross-Coupling (Suzuki, Sonogashira, Buchwald-Hartwig) A->B Pd-Catalysis C 4-Aryl/Alkynyl/Amino- 6-chloropyridine- 3-carboxylic acid B->C D Step 2: C3-Position Amide Coupling C->D Activating Agent + Amine E 4-Aryl/Alkynyl/Amino- 6-chloropyridine- 3-carboxamide Derivative D->E F Step 3: C6-Position (e.g., Nucleophilic Aromatic Substitution or further Cross-Coupling) E->F G Fully Derivatized Pyridine Scaffold F->G

Caption: General workflow for sequential derivatization.

Part 1: Palladium-Catalyzed Cross-Coupling at the C4-Iodo Position

The carbon-iodine bond is the most labile site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high regioselectivity.

Suzuki-Miyaura Coupling for C-C Bond Formation (Biaryls)

The Suzuki-Miyaura coupling is a robust method for creating biaryl structures, a common motif in pharmaceuticals. The reaction proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. A base is crucial for the activation of the boronic acid, facilitating the transmetalation step.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) pd2_trans R¹-Pd(II)L₂-R² pd2_complex->pd2_trans Transmetalation pd2_trans->pd0 Reductive Elimination (R¹-R²) boronate R²-B(OR)₃⁻ boronate->pd2_complex

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling.

Objective: To synthesize a 4-aryl-6-chloropyridine-3-carboxylic acid derivative.

Reagents & Materials
This compound
Arylboronic acid (e.g., Phenylboronic acid)
Palladium Catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
Base (e.g., Na₂CO₃, K₂CO₃, or Cs₂CO₃)
Solvent (e.g., Dioxane/Water, Toluene, or DME)
Schlenk flask or microwave vial
Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 eq) to the flask.

  • Add the degassed solvent system (e.g., a 4:1 mixture of Dioxane and Water).

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 4-16 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with water and acidify with 1M HCl to pH ~3-4 to precipitate the carboxylic acid product.

  • Purification: Filter the resulting solid, wash with water and a non-polar solvent (e.g., hexane or ether) to remove non-polar impurities. If necessary, the product can be further purified by recrystallization or column chromatography.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Sonogashira Coupling for C-C Bond Formation (Alkynes)

The Sonogashira reaction is an efficient method for coupling terminal alkynes with aryl halides, employing a dual-catalyst system of palladium and copper(I). The palladium complex facilitates the main cross-coupling cycle, while the copper(I) salt activates the alkyne, forming a copper(I) acetylide intermediate that participates in the transmetalation step.

Objective: To synthesize a 4-alkynyl-6-chloropyridine-3-carboxylic acid derivative.

Reagents & Materials
This compound
Terminal Alkyne (e.g., Phenylacetylene)
Palladium Catalyst (e.g., Pd(PPh₃)₂Cl₂)
Copper(I) Co-catalyst (e.g., CuI)
Base (e.g., Triethylamine (TEA) or Diisopropylamine)
Solvent (e.g., THF or DMF)
Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (0.02-0.05 eq), and the copper(I) iodide (0.04-0.10 eq).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (e.g., THF) followed by the base (e.g., TEA, 2.0-3.0 eq).

  • Add the terminal alkyne (1.1-1.5 eq) dropwise to the stirring mixture at room temperature.

  • Stir the reaction at room temperature to 50 °C for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable solvent like ethyl acetate and water. Acidify the aqueous layer with 1M HCl to precipitate the product.

  • Purification: Filter the solid product and wash with water. Further purification can be achieved by column chromatography on silica gel.

  • Characterization: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a transformation that has revolutionized the synthesis of aryl amines. The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is critical for reaction efficiency and scope.

G pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (R¹-I) pd2_amine [R¹-Pd(II)L₂(HNR²R³)]⁺ pd2_complex->pd2_amine Amine Coordination pd2_amido R¹-Pd(II)L₂-NR²R³ pd2_amine->pd2_amido Deprotonation (Base) pd2_amido->pd0 Reductive Elimination (R¹-NR²R³)

Caption: Key steps in the Buchwald-Hartwig amination cycle.

Objective: To synthesize a 4-amino-6-chloropyridine-3-carboxylic acid derivative.

Reagents & Materials
This compound
Primary or Secondary Amine
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
Phosphine Ligand (e.g., XPhos, RuPhos, or BINAP)
Base (e.g., NaOtBu, K₃PO₄, or Cs₂CO₃)
Anhydrous Solvent (e.g., Toluene or Dioxane)
Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a glovebox or under an inert atmosphere, add the palladium pre-catalyst (0.01-0.05 eq), the phosphine ligand (1.1-1.2 eq relative to Pd), and the base (1.5-2.0 eq) to a dry Schlenk flask.

  • Add the this compound (1.0 eq) and the anhydrous solvent (e.g., Toluene).

  • Add the amine (1.1-1.5 eq) to the mixture.

  • Seal the flask and heat the reaction mixture to 80-110 °C for 6-24 hours. Monitor the reaction progress by LC-MS.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water. Adjust the pH of the aqueous phase with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash thoroughly with water, and dry under vacuum. If needed, purification can be performed via column chromatography, often requiring a polar eluent system.

  • Characterization: Confirm the product structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Part 2: Modification of the Carboxylic Acid at the C3 Position

The carboxylic acid functionality is an ideal handle for introducing diversity through amide bond formation, a ubiquitous linkage in bioactive molecules. Direct reaction of a carboxylic acid with an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt. Therefore, the carboxylic acid must first be activated.

Amide Coupling using Activating Agents

Coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) are commonly used. These reagents react with the carboxylic acid to form a highly reactive intermediate (e.g., an active ester or an O-acylisourea), which is then readily attacked by the amine nucleophile to form the amide bond with high efficiency under mild conditions.

G A Carboxylic Acid (R-COOH) C Highly Reactive Intermediate A->C B Activating Agent (e.g., HATU, EDC) B->C E Amide Product (R-CONH-R') C->E D Amine (R'-NH₂) D->E

Caption: General mechanism of activated amide coupling.

Objective: To synthesize a 4-substituted-6-chloropyridine-3-carboxamide.

Reagents & Materials
4-Substituted-6-chloropyridine-3-carboxylic acid
Primary or Secondary Amine
Coupling Agent (HATU)
Base (e.g., DIPEA or Triethylamine)
Anhydrous Solvent (e.g., DMF or DCM)
Inert gas supply (Nitrogen or Argon)

Procedure:

  • Dissolve the 4-substituted-6-chloropyridine-3-carboxylic acid (1.0 eq) in the anhydrous solvent (e.g., DMF) in a round-bottom flask under an inert atmosphere.

  • Add the base (e.g., DIPEA, 2.0-3.0 eq) to the solution.

  • Add the coupling agent HATU (1.1-1.3 eq) and stir the mixture at room temperature for 15-30 minutes to allow for activation of the carboxylic acid.

  • Add the desired amine (1.1-1.2 eq) to the reaction mixture.

  • Stir at room temperature for 2-16 hours. Monitor the reaction progress

Application Notes & Protocols: Strategic Suzuki Coupling of 6-Chloro-4-iodopyridine-3-carboxylic acid for the Synthesis of Polysubstituted Pyridines

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of a Dihalogenated Pyridine Building Block

Polysubstituted pyridine scaffolds are foundational motifs in a vast array of functional molecules, from life-saving pharmaceuticals to advanced organic materials.[1] Their synthesis often requires a modular and controlled approach to introduce various substituents onto the pyridine core. 6-Chloro-4-iodopyridine-3-carboxylic acid emerges as a highly valuable and strategic building block for this purpose. Its unique arrangement of three distinct functional handles—a carboxylic acid, a highly reactive iodo group, and a less reactive chloro group—allows for sequential, chemoselective functionalization.

This application note provides an in-depth guide to leveraging the differential reactivity of the C-I and C-Cl bonds in this compound within the framework of the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will explore the mechanistic basis for this selectivity and provide robust protocols for researchers in organic synthesis and drug development.

Mechanistic Insights: Harnessing Differential Halogen Reactivity

The Suzuki-Miyaura coupling is a powerful C-C bond-forming reaction that proceeds via a well-established catalytic cycle involving a palladium catalyst.[2][3][4] The cycle consists of three primary steps: oxidative addition, transmetalation, and reductive elimination.

The key to the strategic use of this compound lies in the initial oxidative addition step. In this kinetically-determining step, the active Pd(0) catalyst inserts into a carbon-halogen bond. The reactivity of organohalides towards oxidative addition follows a general trend: I > Br > OTf >> Cl .[1] This trend is dictated by the bond dissociation energies of the respective carbon-halogen bonds (C-I < C-Br < C-Cl).

For this compound, the C(sp²)-I bond at the 4-position is significantly weaker and more polarizable than the C(sp²)-Cl bond at the 6-position. Consequently, the Pd(0) catalyst will overwhelmingly insert into the C-I bond, leaving the C-Cl bond intact. This exquisite chemoselectivity allows for the selective introduction of a substituent at the 4-position.

The presence of the carboxylic acid group generally does not impede the reaction, provided a sufficient amount of base is used to both deprotonate the acid and facilitate the transmetalation step.[5] In many cases, protection of the carboxylic acid is not necessary.[6]

Below is a diagram illustrating the selective Suzuki-Miyaura coupling catalytic cycle.

Suzuki_Mechanism cluster_cycle Pd(0)/Pd(II) Catalytic Cycle sub 6-Chloro-4-iodopyridine- 3-carboxylic acid oa_complex Oxidative Addition Intermediate (Pd(II) Complex) sub->oa_complex Oxidative Addition (Selective at C-I bond) pd0 Pd(0)L_n center_point pd0->center_point tm_complex Transmetalation Intermediate (Di-organo Pd(II)) oa_complex->tm_complex Transmetalation boronic Ar-B(OH)₂ boronate Ar-B(OH)₃⁻ (Activated Boronate) boronic->boronate Activation base Base (e.g., CO₃²⁻) base->boronic boronate->oa_complex tm_complex->pd0 Catalyst Regeneration product 4-Aryl-6-chloropyridine- 3-carboxylic acid tm_complex->product Reductive Elimination center_point->oa_complex

Caption: Catalytic cycle for selective Suzuki coupling at the C4-I position.

Experimental Protocols

This section provides a generalized, robust protocol for the selective Suzuki-Miyaura coupling of this compound with a variety of aryl- and heteroarylboronic acids.

Materials and Reagents
Reagent/MaterialGradeNotes
This compound≥97%Starting substrate.
Arylboronic AcidVariesCoupling partner (use 1.1-1.5 equivalents).
Palladium Catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)Catalyst GradeSee Table 2 for catalyst selection guidance.
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃)AnhydrousUse 2.0-3.0 equivalents.
Solvent (e.g., 1,4-Dioxane, Toluene, DMF)Anhydrous, DegassedA co-solvent of water is often required.
Inert GasHigh Purity N₂ or ArFor maintaining an oxygen-free atmosphere.
Recommended Reaction Conditions

The optimal conditions can vary based on the specific boronic acid used. The following table summarizes a standard set of conditions that serves as an excellent starting point for optimization.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄ (2-5 mol%)A versatile and commonly used catalyst for Suzuki couplings.[3]
Base K₂CO₃ (2.5 eq.)A moderately strong base, effective for activating the boronic acid.
Solvent 1,4-Dioxane / H₂O (4:1 v/v)A common solvent system that facilitates solubility of both organic and inorganic reagents.[3][7]
Temperature 80-100 °CProvides sufficient thermal energy to drive the catalytic cycle without significant decomposition.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation and deactivation of the Pd(0) catalyst.
Reaction Time 2-24 hoursMonitor by TLC or LC-MS for completion.
Step-by-Step Protocol: Selective C4-Arylation

The following workflow diagram outlines the key experimental steps.

Workflow start Start setup 1. Setup Add solids (substrate, boronic acid, base) to a dry Schlenk flask. start->setup inert 2. Inert Atmosphere Evacuate and backfill the flask with N₂ or Ar (3x cycles). setup->inert solvent 3. Add Liquids Add degassed solvent and catalyst via syringe. inert->solvent heat 4. Reaction Heat the mixture to the target temperature (e.g., 90 °C) with stirring. solvent->heat monitor 5. Monitoring Track reaction progress using TLC or LC-MS. heat->monitor workup 6. Workup Cool to RT, add water, and extract with an organic solvent (e.g., EtOAc). monitor->workup purify 7. Purification Dry the organic layer, concentrate, and purify by column chromatography. workup->purify end End Product purify->end

Caption: Experimental workflow for a typical Suzuki coupling reaction.

  • Flask Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge the system by evacuating and backfilling with high-purity nitrogen or argon. Repeat this cycle three times.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent mixture (e.g., 4:1 Dioxane/Water) via cannula or syringe.[7] Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq).

  • Reaction Execution: Immerse the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by periodically taking aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.

  • Isolation and Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel to yield the pure 4-aryl-6-chloropyridine-3-carboxylic acid product.

Further Applications: Sequential Coupling

The product of the initial reaction, a 4-aryl-6-chloropyridine-3-carboxylic acid, retains the chlorine atom at the 6-position. This C-Cl bond can be subjected to a second, more forcing Suzuki coupling reaction (or other cross-coupling reactions) to generate a fully substituted pyridine. This typically requires a more active catalyst system (e.g., one with bulky, electron-rich phosphine ligands like SPhos or XPhos), a stronger base, and higher temperatures to facilitate the more difficult oxidative addition into the C-Cl bond.[8][9][10]

Conclusion

This compound is a powerful and versatile building block for the modular synthesis of polysubstituted pyridines. The significant difference in reactivity between the iodo and chloro substituents enables highly chemoselective Suzuki-Miyaura cross-coupling at the C4-position under standard conditions. The resulting chlorinated intermediate provides a handle for subsequent functionalization, opening pathways to complex molecular architectures that are highly sought after in medicinal chemistry and materials science. The protocols outlined in this document provide a reliable and well-reasoned foundation for researchers to successfully employ this valuable synthetic strategy.

References

The Strategic Application of 6-Chloro-4-iodopyridine-3-carboxylic Acid in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Targeted Drug Discovery

In the landscape of contemporary drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds, particularly substituted pyridines, form the backbone of a significant portion of approved pharmaceuticals.[1] Among these, 6-Chloro-4-iodopyridine-3-carboxylic acid stands out as a trifunctionalized building block of immense strategic value. Its unique arrangement of a reactive iodine atom, a less labile chlorine atom, and a versatile carboxylic acid moiety on a pyridine core allows for a modular and sequential approach to the synthesis of complex molecular architectures. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

The pyridine ring itself is a common feature in numerous FDA-approved drugs, where it often plays a critical role in binding to biological targets through hydrogen bonding and π-π stacking interactions.[1] The strategic placement of substituents on this core can fine-tune the electronic and steric properties of the final molecule, thereby optimizing its biological activity.

Core Reactivity and Synthetic Strategy: A Tale of Two Halogens and a Carboxyl Group

The synthetic utility of this compound is primarily dictated by the differential reactivity of its three functional groups. The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bond, making the 4-position the primary site for palladium-catalyzed cross-coupling reactions. This regioselectivity is the cornerstone of its application, allowing for the introduction of a wide array of substituents at the C4 position while leaving the C6 chloro and C3 carboxylic acid groups available for subsequent transformations.

This hierarchical reactivity enables a logical and efficient synthetic workflow, as illustrated below:

G A This compound B Step 1: Selective C4 Functionalization (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) A->B Pd-catalyzed cross-coupling C 6-Chloro-4-(substituted)-pyridine-3-carboxylic acid B->C D Step 2: Amide Bond Formation (Coupling with diverse amines) C->D Amide coupling reagents E 6-Chloro-4-(substituted)-pyridine-3-carboxamide D->E F Step 3: Optional C6 Functionalization (e.g., Nucleophilic Aromatic Substitution) E->F More forcing conditions G 6-(substituted)-4-(substituted)-pyridine-3-carboxamide F->G

Caption: Sequential functionalization workflow for this compound.

Application in Kinase Inhibitor Synthesis: A Representative Example

While a direct blockbuster drug synthesized from this compound is not prominently documented, its structural motifs are highly relevant to the development of kinase inhibitors.[2][3] Many kinase inhibitors feature a substituted pyridine or pyrimidine core that serves as a scaffold to orient functional groups for optimal binding within the ATP-binding pocket of the target kinase. The synthesis of pyridylpyrimidinylaminophenyl amides as kinase inhibitors often involves the coupling of a substituted pyridine carboxylic acid with an appropriate amine.[3]

The following workflow illustrates a representative synthesis of a hypothetical kinase inhibitor scaffold based on the principles of known kinase inhibitor syntheses, such as those targeting Aurora kinases.[4]

G cluster_0 Phase 1: Core Elaboration cluster_1 Phase 2: Amide Scaffolding A This compound C Suzuki-Miyaura Coupling A->C B Arylboronic Acid B->C D 6-Chloro-4-arylpyridine-3-carboxylic acid C->D F Amide Coupling D->F E Pharmacophoric Amine E->F G N-(amine)-6-chloro-4-arylpyridine-3-carboxamide (Kinase Inhibitor Scaffold) F->G

Caption: Representative workflow for the synthesis of a kinase inhibitor scaffold.

Detailed Experimental Protocols

The following protocols are designed as robust starting points for the synthetic transformations of this compound. Optimization may be required for specific substrates.

Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling at the C4-Position

This protocol details the selective introduction of an aryl or heteroaryl group at the C4 position. The higher reactivity of the C-I bond allows for this transformation to occur under conditions that leave the C-Cl bond intact.[5]

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
This compound283.451.0
Arylboronic AcidVaries1.2 - 1.5
Pd(dppf)Cl₂731.740.03 - 0.05
Sodium Carbonate (Na₂CO₃)105.992.0 - 3.0
1,4-Dioxane (anhydrous)--
Water (degassed)--

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), Pd(dppf)Cl₂ (0.03-0.05 eq), and sodium carbonate (2.0-3.0 eq).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to achieve a substrate concentration of approximately 0.1 M.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the aqueous layer and extract it three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Amide Bond Formation

This protocol describes the coupling of the carboxylic acid moiety with a primary or secondary amine to form the corresponding carboxamide. A variety of coupling reagents can be employed; this protocol utilizes EDC and HOBt, a common and effective combination for minimizing side reactions and racemization.[6]

Materials and Reagents:

ReagentM.W. ( g/mol )Equivalents
6-Chloro-4-(substituted)-pyridine-3-carboxylic acidVaries1.0
Amine (primary or secondary)Varies1.1 - 1.2
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)191.701.2 - 1.5
HOBt (Hydroxybenzotriazole)135.121.0 - 1.2
DIPEA (N,N-Diisopropylethylamine)129.242.0 - 3.0
Dimethylformamide (DMF, anhydrous)--

Procedure:

  • Dissolve the 6-Chloro-4-(substituted)-pyridine-3-carboxylic acid (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add HOBt (1.0-1.2 eq) and EDC (1.2-1.5 eq) to the solution and stir at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • In a separate flask, dissolve the amine (1.1-1.2 eq) in a minimal amount of anhydrous DMF.

  • Add the amine solution and DIPEA (2.0-3.0 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the desired amide.

Structure-Activity Relationship (SAR) Insights

The derivatization of this compound allows for a systematic exploration of the structure-activity relationship (SAR) of the resulting compounds.

  • C4-Substituent: The nature of the aryl or heteroaryl group introduced at this position can significantly influence the compound's interaction with the target protein. Electron-donating or -withdrawing groups on this substituent can modulate the electronic properties of the entire molecule.

  • Amide Moiety: The amine component of the amide bond can be varied to introduce different functional groups that can form key hydrogen bonds or hydrophobic interactions within a binding pocket.

  • C6-Chloro Group: While often retained for its electronic influence, the chloro group can also be displaced by nucleophiles under more forcing conditions, providing a further point of diversification for SAR studies.

Conclusion

This compound is a highly valuable and versatile building block in medicinal chemistry. Its well-differentiated functional groups allow for a predictable and sequential synthetic strategy to access a wide range of complex, substituted pyridine derivatives. The protocols and strategies outlined in this guide provide a solid foundation for researchers to leverage the unique reactivity of this compound in the design and synthesis of novel therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies.

References

Using 6-Chloro-4-iodopyridine-3-carboxylic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to 6-Chloro-4-iodopyridine-3-carboxylic acid in Synthetic Chemistry

Authored by: A Senior Application Scientist

Introduction: Unveiling a Versatile Pyridine Building Block

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the pyridine scaffold remains a cornerstone of molecular design.[1][2][3] Its derivatives are integral to a vast array of biologically active compounds and functional materials.[2][3][4] this compound emerges as a particularly strategic building block due to its trifunctional nature. The molecule possesses three distinct reactive centers—a carboxylic acid, a highly reactive iodo substituent, and a less reactive chloro substituent—offering a powerful platform for controlled, sequential functionalization.

The key to its utility lies in the differential reactivity of its halogenated positions. The carbon-iodine bond is significantly more susceptible to palladium-catalyzed oxidative addition than the carbon-chlorine bond.[5][6] This reactivity gap allows chemists to perform selective cross-coupling reactions at the 4-position while preserving the 6-chloro group for subsequent transformations. The carboxylic acid at the 3-position provides a reliable handle for amide bond formation, a critical linkage in many pharmaceutical agents.[7] This guide provides an in-depth exploration of this reagent's applications, complete with detailed protocols and the scientific rationale behind methodological choices.

Core Application I: Selective Carbon-Carbon Bond Formation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a pillar of modern synthetic chemistry for constructing biaryl structures.[8][9] For this compound, this reaction offers a precise method to introduce aryl or vinyl substituents at the C-4 position.

Mechanistic Rationale

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) species.[5][8]

  • Oxidative Addition: The active Pd(0) catalyst preferentially inserts into the weaker, more reactive C-I bond over the stronger C-Cl bond. This is the selectivity-determining step.

  • Transmetalation: In the presence of a base, an organoboron species (like an arylboronic acid) transfers its organic group to the palladium(II) complex.[9]

  • Reductive Elimination: The palladium(II) complex collapses, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[5]

The choice of base is crucial; it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transmetalation step.[9]

Suzuki_Miyaura_Coupling cluster_main Suzuki-Miyaura Coupling at C4-Iodo Position reagent 6-Chloro-4-iodopyridine -3-carboxylic acid reaction_step_1 boronic_acid Ar-B(OH)₂ catalyst Pd(0) Catalyst Base (e.g., K₂CO₃) product 6-Chloro-4-arylpyridine -3-carboxylic acid reaction_step_1->product Selective Coupling

Caption: Selective Suzuki-Miyaura coupling at the C4-Iodo position.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general guideline for the coupling of an arylboronic acid. Optimization may be required for specific substrates.

  • Reagent Preparation: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq).

  • Atmosphere Control: Seal the flask, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, such as 1,4-Dioxane and Water (4:1 ratio, 0.1 M concentration relative to the starting pyridine).

  • Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Acidify the aqueous layer with 1N HCl to pH ~3-4 to protonate the carboxylic acid.

  • Extraction & Purification: Separate the layers and extract the aqueous phase with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography or recrystallization.

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂
Base K₂CO₃, Cs₂CO₃, K₃PO₄
Solvent Dioxane/H₂O, DMF, Toluene/H₂O
Temperature 80 - 110 °C
Typical Yield 70 - 95%

Core Application II: Alkyne Installation via Sonogashira Coupling

The Sonogashira coupling is a highly effective method for forming a C(sp²)-C(sp) bond, linking the pyridine ring to a terminal alkyne.[10][11] This transformation is invaluable for creating rigid molecular scaffolds and precursors for further synthesis.

Mechanistic Rationale

The Sonogashira reaction employs a dual-catalyst system.[6]

  • Palladium Cycle: Similar to the Suzuki reaction, a Pd(0) species undergoes oxidative addition into the C-I bond.[11]

  • Copper Cycle: A copper(I) salt (e.g., CuI) reacts with the terminal alkyne in the presence of an amine base (which also serves as a solvent or co-solvent) to form a copper(I) acetylide intermediate. This step increases the nucleophilicity of the alkyne.[6]

  • Transmetalation: The copper acetylide transfers the alkyne group to the palladium(II) complex.

  • Reductive Elimination: The final C-C bond is formed, releasing the alkynylated pyridine product and regenerating the Pd(0) catalyst.[11]

The use of an amine base like triethylamine or piperidine is critical for both deprotonating the alkyne and serving as a ligand for the catalytic species.[10]

Sonogashira_Coupling cluster_main Sonogashira Coupling at C4-Iodo Position reagent 6-Chloro-4-iodopyridine -3-carboxylic acid reaction_step_1 alkyne R-C≡C-H catalyst Pd(II) Catalyst Cu(I) Co-catalyst Amine Base product 6-Chloro-4-alkynylpyridine -3-carboxylic acid reaction_step_1->product Selective Alkynylation

Caption: Selective Sonogashira coupling at the C4-Iodo position.

Experimental Protocol: Sonogashira Coupling

This is a general procedure for coupling with a terminal alkyne. Anhydrous and anaerobic conditions are recommended for optimal results.[10]

  • Reagent Preparation: To a dry, two-neck round-bottom flask, add this compound (1.0 eq).

  • Catalyst Addition: Add Dichlorobis(triphenylphosphine)palladium(II) [Pd(PPh₃)₂Cl₂] (0.02 eq) and Copper(I) iodide (CuI) (0.04 eq).

  • Atmosphere Control: Seal the flask and establish an inert atmosphere by evacuating and backfilling with Argon or Nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). Add degassed triethylamine (TEA, 3.0 eq) followed by the terminal alkyne (1.5 eq) via syringe.

  • Reaction: Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS (typically 2-8 hours).

  • Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. The crude product is then purified by flash column chromatography.

ParameterRecommended Condition
Palladium Catalyst Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄
Copper Co-catalyst CuI
Base Triethylamine (TEA), Piperidine, Diisopropylamine (DIPA)
Solvent THF, DMF
Temperature 25 - 60 °C
Typical Yield 65 - 90%

Core Application III: Amide Bond Formation

The carboxylic acid moiety at the C-3 position is a robust handle for diversification, most commonly through the formation of amides.[12] This reaction is fundamental in drug discovery, as the amide bond is a key structural feature of many pharmaceuticals.[7]

Methodology Rationale

Direct reaction of a carboxylic acid and an amine to form an amide requires high temperatures and is generally impractical. Therefore, the carboxylic acid must first be "activated" by converting the hydroxyl group into a better leaving group.[13]

Common activation strategies include:

  • Carbodiimide Reagents (EDC, DCC): These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. Additives like 1-Hydroxybenzotriazole (HOBt) are often included to prevent side reactions and reduce racemization in chiral substrates.

  • Uronium/Guanidinium Reagents (HATU, HBTU): These are highly efficient coupling reagents that form an activated ester, leading to rapid and clean amide bond formation.

  • Acyl Chloride Formation: Conversion to an acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride creates a very reactive electrophile that readily couples with amines. This method is effective but can be harsh for sensitive substrates.

Amide_Formation cluster_main Amide Bond Formation Workflow start_acid Pyridine Carboxylic Acid activated_intermediate Activated Intermediate (e.g., Activated Ester) start_acid->activated_intermediate Activation activator Coupling Reagent (e.g., HATU, EDC/HOBt) activator->activated_intermediate product Final Amide Product activated_intermediate->product Nucleophilic Attack amine Primary or Secondary Amine (R¹R²NH) amine->product Sequential_Functionalization cluster_workflow Sequential Functionalization Strategy start 6-Chloro-4-iodopyridine -3-carboxylic acid step1 Step 1: Suzuki or Sonogashira Coupling at C4-Iodo start->step1 intermediate1 6-Chloro-4-aryl/alkynylpyridine -3-carboxylic acid step1->intermediate1 step2 Step 2: Amide Formation at C3-Carboxylic Acid intermediate1->step2 intermediate2 N-Substituted 6-Chloro-4-aryl/alkynyl -pyridine-3-carboxamide step2->intermediate2 step3 Step 3: Nucleophilic Aromatic Substitution or Cross-Coupling at C6-Chloro (harsher conditions) intermediate2->step3 final_product Fully Substituted Pyridine Derivative step3->final_product

References

Application Notes and Protocol: Chemoselective Sonogashira Coupling of 6-Chloro-4-iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the Sonogashira cross-coupling reaction of 6-Chloro-4-iodopyridine-3-carboxylic acid. The protocol is designed to achieve highly chemoselective C(sp²)-C(sp) bond formation at the C4-iodide position, leaving the C6-chloride intact. We delve into the mechanistic underpinnings of this selectivity, offer critical insights into reagent selection and reaction optimization, and present a detailed, step-by-step experimental procedure suitable for researchers in synthetic chemistry and drug development. The inherent challenges posed by the acidic carboxylic acid moiety are addressed, and practical solutions are provided.

Mechanistic Rationale and Chemoselectivity

The Sonogashira reaction is a cornerstone of modern organic synthesis for its efficiency in constructing C(sp²)-C(sp) bonds.[1][2] The reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle, which work in concert to couple an aryl/vinyl halide with a terminal alkyne.[3][4]

  • The Palladium Cycle: This cycle initiates with the oxidative addition of the aryl halide to a palladium(0) complex, forming a Pd(II) intermediate. This is the rate-determining step and the basis for the reaction's chemoselectivity.

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation and Reductive Elimination: The copper acetylide then transmetalates its alkynyl group to the Pd(II) complex. The resulting diorganopalladium(II) species undergoes reductive elimination to yield the final alkynylated product and regenerate the active Pd(0) catalyst.

Sonogashira_Mechanism cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ Pd_Complex_A Ar-Pd(II)(X)L₂ Pd0->Pd_Complex_A Oxidative Addition (Ar-X) Pd_Complex_B Ar-Pd(II)(C≡CR)L₂ Pd_Complex_A->Pd_Complex_B Transmetalation Pd_Complex_B->Pd0 Reductive Elimination Product Ar-C≡CR Pd_Complex_B->Product CuX Cu(I)X Cu_Alkyne Cu(I)-C≡CR CuX->Cu_Alkyne Base, R-C≡CH Cu_Alkyne->Pd_Complex_A Cu_Alkyne->CuX Transmetalation

Figure 1: Simplified Sonogashira Catalytic Cycles.

Inherent Chemoselectivity: The substrate, this compound, possesses two different halogen atoms. The success of this protocol hinges on the selective activation of the C-I bond over the C-Cl bond. This selectivity is governed by the bond dissociation energies and the kinetics of the oxidative addition step. The reactivity order for aryl halides in Sonogashira couplings is well-established: I > OTf > Br >> Cl.[1][5] The C-I bond is significantly weaker and more polarizable than the C-Cl bond, leading to a much faster rate of oxidative addition to the palladium(0) center. By carefully controlling reaction conditions, particularly temperature, exclusive coupling at the iodide position can be achieved.

Application Notes: Key Protocol Considerations

Substrate Analysis and the Carboxylic Acid Moiety

The substrate is an electron-deficient pyridine ring, which generally enhances the rate of oxidative addition. A critical feature is the free carboxylic acid. In the presence of the required amine base (e.g., triethylamine, diisopropylamine), this acid will be deprotonated in situ to form a carboxylate salt.

  • Stoichiometry of Base: At least one extra equivalent of the amine base must be added to account for this acid-base neutralization, in addition to the amount required for the catalytic cycle.

  • Solubility: The formation of the carboxylate salt will increase the polarity of the substrate, potentially affecting its solubility in common organic solvents like THF. Using a more polar solvent such as DMF may be beneficial.

  • Protection Strategy (Optional): If low yields or solubility issues persist, the carboxylic acid can be protected as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can then be hydrolyzed post-coupling. However, the direct protocol is often successful and avoids additional synthetic steps.

Catalyst System Selection (Pd/Ligand/Cu)

The choice of catalyst and co-catalyst is paramount for achieving high efficiency.

  • Palladium Pre-catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are both excellent, commercially available, and reliable choices for this transformation.[1][4][6] PdCl₂(PPh₃)₂ is often preferred due to its higher air stability.

  • Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the standard co-catalyst. It accelerates the deprotonation of the alkyne and facilitates the crucial transmetalation step.[1] Its use is essential for reactions at or near room temperature.

  • Copper-Free Conditions: While classic Sonogashira protocols are robust, the copper co-catalyst can sometimes promote undesirable alkyne homocoupling (Glaser coupling), especially if oxygen is not rigorously excluded.[3][7] If this side reaction proves problematic, a copper-free protocol can be employed.[8][9] These conditions typically require higher temperatures, stronger bases (e.g., TBAF), or more specialized ligand systems to function efficiently.[9]

Base and Solvent Selection
  • Base: A mild amine base is required to deprotonate the terminal alkyne and neutralize the hydrogen iodide generated during the reaction.[10] Triethylamine (Et₃N) or Diisopropylamine (i-Pr₂NH) are standard choices.[5][6] As noted, a sufficient excess (≥ 2.5 equivalents) is necessary to also neutralize the carboxylic acid substrate.

  • Solvent: The solvent must be capable of dissolving all reactants and be inert to the reaction conditions. Anhydrous, degassed solvents are mandatory.

    • Tetrahydrofuran (THF): A common choice, works well for a wide range of substrates.

    • N,N-Dimethylformamide (DMF): A more polar option that can aid in dissolving the carboxylate salt of the starting material.

Reaction Conditions: Temperature and Atmosphere
  • Inert Atmosphere: The Sonogashira coupling is sensitive to oxygen, which can deactivate the Pd(0) catalyst and promote alkyne homocoupling.[7] The reaction must be performed under an inert atmosphere of nitrogen or argon using Schlenk techniques. All solvents and liquid reagents should be thoroughly degassed before use.

  • Temperature: The high reactivity of the C-I bond means this reaction can often be performed at room temperature.[7] Gentle heating (e.g., 40-60 °C) may be required to drive the reaction to completion, but excessive heat should be avoided to maintain chemoselectivity and prevent decomposition.

Detailed Experimental Protocol

This protocol describes the coupling of this compound with a generic terminal alkyne, Phenylacetylene, as a representative example.

Materials and Reagents
ReagentM.W. ( g/mol )RoleNotes
This compound283.45Aryl Halide (Substrate)Ensure it is dry.
Phenylacetylene102.13Terminal AlkynePurify by distillation if necessary.
PdCl₂(PPh₃)₂701.90Palladium Pre-catalystStore under inert atmosphere.
Copper(I) Iodide (CuI)190.45Co-catalystUse a fresh bottle; can be light-sensitive.
Triethylamine (Et₃N)101.19BaseDistill from CaH₂ and store over KOH.
N,N-Dimethylformamide (DMF)73.09SolventUse anhydrous, degassed grade.

Experimental Workflow

Workflow A 1. Setup & Inerting - Assemble oven-dried glassware. - Purge with N₂/Ar for 15 min. B 2. Reagent Addition - Add solid reagents (Pyridine, Pd, CuI). - Purge again with N₂/Ar. A->B C 3. Solvent/Liquid Addition - Add degassed DMF via syringe. - Add degassed Et₃N & Alkyne. B->C D 4. Reaction - Stir at RT to 60°C. - Monitor by TLC/LC-MS. C->D E 5. Workup - Filter through Celite. - Dilute with EtOAc. - Acidify aqueous layer with HCl. D->E F 6. Extraction - Extract product into organic phase. - Wash with brine, dry over Na₂SO₄. E->F G 7. Purification - Concentrate in vacuo. - Purify by column chromatography. F->G H 8. Characterization - Obtain final product. - Analyze by ¹H NMR, ¹³C NMR, HRMS. G->H

Figure 2: Step-by-step experimental workflow.
Step-by-Step Procedure

  • Reaction Setup: To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add this compound (283 mg, 1.0 mmol, 1.0 equiv.), Dichlorobis(triphenylphosphine)palladium(II) (21 mg, 0.03 mmol, 3 mol%), and Copper(I) Iodide (6 mg, 0.03 mmol, 3 mol%).

  • Inerting: Seal the flask with a rubber septum, and cycle between vacuum and nitrogen (or argon) three times to establish an inert atmosphere.

  • Solvent and Reagent Addition: Through the septum, add anhydrous, degassed DMF (10 mL) via syringe. Stir the resulting suspension for 5 minutes. Add degassed Triethylamine (0.35 mL, 2.5 mmol, 2.5 equiv.) followed by Phenylacetylene (0.12 mL, 1.1 mmol, 1.1 equiv.).

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. If the reaction is sluggish, gently warm the mixture to 40-50°C using an oil bath. The reaction is typically complete within 2-12 hours.

  • Aqueous Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite® to remove the palladium and copper salts, washing the pad with additional ethyl acetate (20 mL).

  • Extraction: Transfer the filtrate to a separatory funnel. Wash with water (2 x 20 mL). To protonate the product for extraction, acidify the combined aqueous layers to pH ~2-3 with 1M HCl. Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic extracts from the previous step, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (often with 1% acetic acid added to the eluent to ensure the carboxylic acid remains protonated and moves cleanly).

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst. 2. Insufficiently inert atmosphere. 3. Insufficient base.1. Use a fresh bottle of palladium catalyst. 2. Ensure all solvents are rigorously degassed and the reaction is maintained under N₂/Ar. 3. Increase the amount of base to 3.0-4.0 equivalents.
Alkyne Homocoupling Seen 1. Presence of oxygen. 2. Catalyst system favors homocoupling.1. Improve inert atmosphere techniques. 2. Switch to a copper-free protocol.[8][9] Consider using a ligand like Xantphos with Pd(OAc)₂.[11]
Formation of Side Products 1. Reaction temperature too high. 2. Decomposition of starting material or product.1. Run the reaction at room temperature, even if it is slower. 2. Ensure the base is added slowly and the reaction is not overheated.
Product is Insoluble/Streaks on TLC The product is in its salt form.During TLC analysis, spot the sample and then add a micro-spot of acetic acid on top to ensure it runs as the free acid. Use an eluent containing 1% acetic acid for column chromatography.

References

The Strategic Utility of 6-Chloro-4-iodopyridine-3-carboxylic Acid in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold for Complex Molecule Assembly

In the landscape of medicinal chemistry and materials science, the pyridine ring remains a cornerstone scaffold, integral to the structure of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The strategic functionalization of this heterocycle is paramount to modulating biological activity and material properties. 6-Chloro-4-iodopyridine-3-carboxylic acid has emerged as a highly versatile and powerful building block for the synthesis of complex, multi-substituted pyridine derivatives. Its unique trifunctional nature, possessing three distinct reactive centers—an iodo, a chloro, and a carboxylic acid group—with orthogonal reactivity, allows for a programmed and regioselective approach to molecular construction.

The differential reactivity of the halogen substituents is the linchpin of its synthetic utility. The carbon-iodine bond at the C4 position is significantly more susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the C6 position.[2] This reactivity gradient (I > Cl) enables selective functionalization, first at the iodo-substituted position, leaving the chloro and carboxylic acid moieties available for subsequent, distinct transformations. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on leveraging this compound in key synthetic transformations, complete with detailed protocols and mechanistic insights.

Core Synthetic Applications and Mechanistic Considerations

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions. These reactions, fundamental to modern organic synthesis, allow for the precise formation of carbon-carbon and carbon-nitrogen bonds.

Diagram: Hierarchical Reactivity of the Scaffold

G A This compound B C4-Iodo Position (Most Reactive) A->B Suzuki-Miyaura Sonogashira C C6-Chloro Position (Moderately Reactive) A->C Buchwald-Hartwig (under harsher conditions) D C3-Carboxylic Acid (Amenable to Amidation/Esterification) A->D Standard Peptide Coupling Esterification

Caption: Reactivity hierarchy of this compound.

I. Suzuki-Miyaura Coupling: Crafting Biaryl and Heterobiaryl Structures

The Suzuki-Miyaura coupling is a cornerstone C-C bond-forming reaction, indispensable for the synthesis of biaryl motifs prevalent in pharmaceuticals.[3] The reaction couples an organoboron species with an organohalide.[4] For this compound, this transformation is typically performed selectively at the C4-iodo position.

Mechanistic Rationale

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The palladium(0) catalyst first undergoes oxidative addition into the more reactive C-I bond.[4] Following this, transmetalation with the boronic acid (activated by a base) occurs, and subsequent reductive elimination yields the coupled product and regenerates the Pd(0) catalyst.[5] The carboxylic acid group may influence the choice of base; milder inorganic bases like potassium carbonate or potassium phosphate are often preferred to prevent undesired side reactions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling at the C4-Position

Materials:

  • This compound

  • Aryl or Heteroaryl Boronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂, 2 mol%)

  • Triphenylphosphine (PPh₃, 8 mol%) or a more specialized ligand like SPhos

  • Potassium Carbonate (K₂CO₃, 3 equivalents), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 eq), the boronic acid (1.2 eq), and K₂CO₃ (3.0 eq) under an inert atmosphere.[3]

  • In a separate vial, prepare the catalyst precursor by dissolving Pd(OAc)₂ (0.02 eq) and the phosphine ligand (0.08 eq) in a small amount of the degassed solvent.

  • Add the catalyst solution to the Schlenk flask containing the reagents.

  • Add the degassed 1,4-dioxane/water solvent mixture to the flask.

  • Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with ethyl acetate. The product, containing a carboxylic acid, may require acidification of the aqueous layer to a pH of ~4-5 before extraction to ensure it is in its neutral form.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography or recrystallization.

Parameter Typical Range/Condition Rationale/Notes
Palladium Source Pd(OAc)₂, Pd₂(dba)₃Precursors for the active Pd(0) species.
Ligand PPh₃, SPhos, XPhosLigands stabilize the palladium catalyst and facilitate the catalytic cycle.
Base K₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.[5]
Solvent Dioxane/H₂O, Toluene/H₂O, DMFA mixture of an organic solvent and water is common.
Temperature 80 - 110 °CSufficient thermal energy is required to drive the catalytic cycle.

II. Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, a critical transformation for creating conjugated systems.[6] This reaction employs a dual catalytic system of palladium and copper(I).

Mechanistic Rationale

The Sonogashira reaction proceeds through two interconnected catalytic cycles.[6] The palladium cycle mirrors that of other cross-coupling reactions. Concurrently, the copper(I) cocatalyst reacts with the terminal alkyne in the presence of a base (typically an amine) to form a copper(I) acetylide intermediate.[7] This intermediate then undergoes transmetalation with the palladium(II) complex, leading to the final product after reductive elimination.[8] The reaction is highly selective for the C-I bond over the C-Cl bond.[6]

Experimental Protocol: Selective Sonogashira Coupling at the C4-Position

Materials:

  • 6-Chloro-4-(aryl/heteroaryl)pyridine-3-carboxylic acid (from Suzuki coupling)

  • Terminal Alkyne (1.5 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 3 mol%)

  • Copper(I) Iodide (CuI, 5 mol%)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) as both base and solvent, degassed

  • Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF) as co-solvent (optional)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 6-Chloro-4-(aryl/heteroaryl)pyridine-3-carboxylic acid (1.0 eq), PdCl₂(PPh₃)₂ (0.03 eq), and CuI (0.05 eq).

  • Add degassed THF or DMF, followed by degassed TEA or DIPEA.

  • Add the terminal alkyne (1.5 eq) dropwise to the mixture at room temperature.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, remove the amine base under reduced pressure.

  • Dilute the residue with ethyl acetate and wash with a saturated aqueous solution of ammonium chloride to remove copper salts, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product via column chromatography.

Parameter Typical Range/Condition Rationale/Notes
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄Common catalysts for Sonogashira couplings.
Copper Co-catalyst CuIEssential for the formation of the copper acetylide.[7]
Base Triethylamine, DIPEAActs as a base to deprotonate the alkyne and as a solvent.
Solvent Amine base, THF, DMFAnhydrous conditions are generally preferred.
Temperature Room Temperature to 60 °CThe reaction is often efficient under mild conditions.[6]

III. Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a powerful method for constructing carbon-nitrogen bonds by coupling an amine with an aryl halide.[9] This reaction is typically employed to functionalize the C6-chloro position after the C4 position has been selectively modified. The C-Cl bond requires more forcing conditions (higher temperatures and stronger catalyst systems) to react compared to the C-I bond.[10]

Mechanistic Rationale

The mechanism involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine.[10] A strong base is then used to deprotonate the coordinated amine, forming a palladium-amido complex. Reductive elimination from this complex yields the desired aryl amine and regenerates the Pd(0) catalyst.[9][11] The choice of a bulky, electron-rich phosphine ligand is crucial for the successful coupling of aryl chlorides.[12]

Experimental Protocol: Buchwald-Hartwig Amination at the C6-Position

Materials:

  • 6-Chloro-4-substituted-pyridine-3-carboxylic acid derivative

  • Primary or Secondary Amine (1.2-1.5 equivalents)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)

  • Xantphos or a similar bulky phosphine ligand (4-5 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (2.0 equivalents)

  • Anhydrous Toluene or 1,4-Dioxane, degassed

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a robust inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.02 eq), the phosphine ligand (0.04-0.05 eq), and the strong base (NaOtBu or Cs₂CO₃, 2.0 eq).

  • Add the 6-chloro-4-substituted-pyridine-3-carboxylic acid derivative (1.0 eq).

  • Add the degassed anhydrous solvent (Toluene or Dioxane).

  • Finally, add the amine (1.2-1.5 eq).

  • Seal the tube and heat the reaction mixture to 90-120 °C.

  • Monitor the reaction by LC-MS. Aryl chloride couplings can be slower than those with bromides or iodides.

  • After completion, cool the reaction to room temperature and carefully quench with a saturated aqueous solution of ammonium chloride.

  • Extract with an organic solvent like ethyl acetate. As before, acidification may be necessary to extract the carboxylic acid product.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify by column chromatography.

Diagram: Sequential Cross-Coupling Workflow

Caption: A typical synthetic sequence using the building block.

Conclusion and Future Outlook

This compound stands out as a strategically designed building block that enables the efficient and controlled synthesis of highly decorated pyridine scaffolds. The orthogonal reactivity of its functional groups allows for a modular approach to constructing complex molecules, which is of paramount importance in drug discovery and materials science. The protocols outlined in this application note provide a robust foundation for researchers to harness the full synthetic potential of this versatile intermediate. Future work will likely focus on developing even milder and more sustainable catalytic systems for these transformations, further expanding the accessibility and applicability of this privileged starting material.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Chloro-4-iodopyridine-3-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals who are looking to improve the yield and purity of this valuable heterocyclic building block. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing you with the robust knowledge needed to troubleshoot and optimize your synthesis effectively.

Section 1: Foundational Synthetic Strategy

The synthesis of this compound is most effectively approached via a Sandmeyer-type reaction, starting from the corresponding amine. This method involves the conversion of an aromatic amine to a diazonium salt, which is then displaced by an iodide nucleophile.[1][2] This pathway is generally reliable but requires careful control of reaction conditions to prevent the formation of unwanted byproducts and ensure a high yield.

Proposed Core Protocol: Diazotization-Iodination

This protocol outlines a self-validating system for the synthesis, starting from 6-Chloro-4-aminopyridine-3-carboxylic acid.

Experimental Workflow Diagram

G cluster_0 Step 1: Diazotization cluster_1 Step 2: Iodination cluster_2 Step 3: Work-up & Isolation cluster_3 Step 4: Purification A Dissolve 6-Chloro-4-aminopyridine-3-carboxylic acid in aqueous H₂SO₄ B Cool to 0-5 °C (Ice-Salt Bath) A->B C Add NaNO₂ solution dropwise (Maintain T < 5 °C) B->C D Stir for 30 min (Formation of Diazonium Salt) C->D F Add diazonium salt solution slowly to KI solution D->F Transfer E Prepare aqueous KI solution E->F G Allow to warm to RT, then heat gently (e.g., 50-60 °C) until N₂ evolution ceases H Cool reaction mixture I Quench excess I₂ with Na₂S₂O₃ (aq) H->I J Adjust pH to ~3-4 to precipitate product I->J K Filter crude solid J->K L Recrystallize from suitable solvent (e.g., Ethanol/Water or Acetic Acid) K->L Transfer M Wash with cold solvent and dry under vacuum L->M N Characterize final product M->N

Caption: High-level workflow for the synthesis of this compound.

Section 2: Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.

Issue 1: Low or No Product Formation

Q: My reaction has stalled. TLC analysis shows only the starting amine after the allotted reaction time. What went wrong?

A: This is a classic symptom of failed diazotization. The conversion of the aromatic amine to the diazonium salt is the critical first step, and its failure will prevent any downstream reaction.

  • Probable Cause 1: Ineffective Diazotizing Agent. The nitrosonium ion (NO⁺), the active electrophile, is generated in situ from sodium nitrite (NaNO₂) and a strong acid. If your NaNO₂ is old or has been improperly stored, it may have decomposed.

    • Solution: Use a fresh, high-purity bottle of NaNO₂. Ensure it is a dry, free-flowing powder.

  • Probable Cause 2: Incorrect Acidity. The reaction requires a specific pH range to generate and stabilize the diazonium salt. Too little acid will result in incomplete formation of nitrous acid (HNO₂), while some substrates can be sensitive to excessively strong acidic conditions.

    • Solution: Ensure you are using a sufficient excess of a strong, non-nucleophilic acid like sulfuric acid or tetrafluoroboric acid. Typically, 2.5-3.0 equivalents of acid relative to the amine are recommended.

  • Probable Cause 3: Temperature Excursion. The formation of the diazonium salt is highly exothermic. If the temperature rises above 5-10 °C, the diazonium salt will rapidly decompose back to the amine or to other byproducts.[3]

    • Solution: Maintain strict temperature control using an ice-salt bath. Add the NaNO₂ solution very slowly (dropwise) to the reaction mixture, ensuring the internal temperature never exceeds 5 °C.

Issue 2: Significant Byproduct Formation and Low Yield

Q: I've isolated some of the desired product, but my yield is below 30% and the crude material is very impure. What are the likely side reactions?

A: This indicates that the diazotization was likely successful, but the subsequent iodination step was inefficient or competed with degradation pathways.

  • Probable Cause 1: Phenol Formation. The primary competing reaction is the decomposition of the diazonium salt in the presence of water to form the corresponding phenol (6-Chloro-4-hydroxypyridine-3-carboxylic acid).[4] This is highly favored if the reaction mixture is allowed to warm up before the iodide is added and has a chance to react.

    • Solution: Add the cold diazonium salt solution to the potassium iodide solution, rather than the other way around. This ensures an excess of the iodide nucleophile is always present to trap the diazonium salt as it is added.

  • Probable Cause 2: Reduction of the Diazonium Group. The diazonium group can be reduced back to a hydrogen, yielding 6-Chloropyridine-3-carboxylic acid. This can be promoted by certain counter-ions or impurities.

    • Solution: Ensure all reagents are of high purity. The use of copper salts, while common in other Sandmeyer reactions (chlorination, bromination), is generally not required for iodination and can sometimes promote undesired side reactions.[1][4]

  • Probable Cause 3: Premature Nitrogen Gas Evolution. If you observe significant bubbling (N₂ evolution) immediately upon adding the NaNO₂ solution, it's a sign that the diazonium salt is decomposing as it forms.

    • Solution: This is almost always a temperature control issue. Re-check your cooling bath and slow down the rate of addition.

Issue 3: Difficulties in Product Isolation and Purification

Q: My final product has a persistent yellow/brown color and is difficult to crystallize. How can I improve its purity?

A: This is often due to the presence of residual iodine (I₂) and polymeric side-products.

  • Probable Cause 1: Excess Iodine. The use of excess potassium iodide can lead to the formation of I₂, which can contaminate the product.

    • Solution: During the work-up, after the reaction is complete, add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) dropwise until the dark color of iodine dissipates. This reduces I₂ to colorless I⁻.

  • Probable Cause 2: Inappropriate Crystallization Solvent. The polarity and pH of the crystallization medium are crucial for obtaining pure material.

    • Solution: this compound is an amphoteric molecule. It is often least soluble at its isoelectric point. After quenching, carefully adjust the pH of the aqueous solution to precipitate the product. A pH of 3-4 is a good starting point. For recrystallization, consider polar protic solvents like an ethanol/water mixture or glacial acetic acid.

  • Probable Cause 3: Tarry Impurities. If the product oils out or is accompanied by tar, column chromatography may be necessary.

    • Solution: Adsorb the crude material onto a small amount of silica gel and purify using a gradient elution, starting with a non-polar solvent system (e.g., Hexane/Ethyl Acetate) and gradually increasing the polarity.

Section 3: Frequently Asked Questions (FAQs)

Q1: Why is the Sandmeyer reaction preferred for introducing an iodide? A1: Direct electrophilic iodination of a pyridine ring is often difficult and can lack regioselectivity, especially with the deactivating carboxylic acid group present. The Sandmeyer reaction provides a reliable and regioselective method by converting a pre-installed amino group into the desired halide.[1][5]

Q2: Can I use other iodinating agents like N-Iodosuccinimide (NIS) or molecular iodine (I₂)? A2: While NIS and I₂ are excellent electrophilic iodinating agents, they are not suitable for this specific transformation, which proceeds via a nucleophilic displacement of the diazonium group.[6] For this reaction, a source of the iodide anion (I⁻), such as potassium iodide (KI) or sodium iodide (NaI), is required.

Q3: What analytical techniques are best for monitoring the reaction and characterizing the product? A3:

  • Reaction Monitoring: Thin-Layer Chromatography (TLC) is ideal. Use a mobile phase like 7:3 Ethyl Acetate:Hexane with a few drops of acetic acid. The product should have a different Rf value than the starting amine.

  • Product Characterization:

    • ¹H NMR: To confirm the aromatic substitution pattern.

    • ¹³C NMR: To confirm the number of unique carbons and the presence of the C-I bond.

    • Mass Spectrometry (MS): To confirm the molecular weight and isotopic pattern for chlorine.

    • Melting Point: A sharp melting point is a good indicator of purity.

Section 4: Optimizing for Yield - Key Parameter Summary

To maximize your yield, focus on carefully controlling the following parameters.

ParameterRecommended ConditionRationale & Impact on Yield
Temperature 0-5 °C (Diazotization)CRITICAL. Higher temperatures cause rapid decomposition of the diazonium salt, leading to phenol byproducts and significantly lower yields.
NaNO₂ (eq.) 1.05 - 1.2 equivalentsA slight excess ensures complete conversion of the amine. A large excess can lead to unwanted side reactions.
Acid (eq.) 2.5 - 3.0 equivalents (H₂SO₄)Ensures complete formation of HNO₂ and stabilizes the diazonium salt. Insufficient acid leads to incomplete reaction.
KI (eq.) 1.5 - 2.0 equivalentsA moderate excess of the iodide nucleophile drives the displacement reaction to completion and outcompetes water (phenol formation).
Order of Addition Add diazonium solution to KI solutionMaintains an excess of iodide, minimizing the lifetime of the free diazonium salt and suppressing the competing hydrolysis reaction.

Section 5: Visualizing the Core Mechanism

Understanding the mechanism is key to troubleshooting. The Sandmeyer reaction is an example of a radical-nucleophilic aromatic substitution.[4]

G Start 6-Chloro-4-aminopyridine- 3-carboxylic acid Diazonium Aryl Diazonium Salt [Ar-N₂]⁺ Start->Diazonium NaNO₂, H⁺ (Diazotization) Radical Aryl Radical [Ar•] Diazonium->Radical e⁻ transfer (from I⁻ or catalyst) N2 N₂ (gas) Diazonium->N2 Product 6-Chloro-4-iodopyridine- 3-carboxylic acid Radical->Product + I• or I₂ Iodide I⁻ Iodide->Radical provides e⁻ IodineRadical I• Iodide->IodineRadical - e⁻ IodineRadical->Product radical capture Copper Cu(I) (catalyst) (often not needed for I⁻)

Caption: Simplified mechanism of the Sandmeyer-type iodination reaction.

References

Technical Support Center: Purification of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-4-iodopyridine-3-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed protocols to help you navigate the common challenges associated with its purification.

Section 1: Understanding the Molecule: FAQs

This section addresses fundamental questions about the properties of this compound that are critical for designing an effective purification strategy.

Q1: What are the key physicochemical properties of this compound that influence its purification?

A1: Understanding the molecule's structure is paramount. It possesses three key features that dictate its behavior:

  • A Basic Pyridine Ring: The nitrogen atom in the pyridine ring is basic and can be protonated at low pH.

  • An Acidic Carboxylic Acid Group: This group is acidic and will be deprotonated to its carboxylate form at high pH.

  • Halogen Substituents (Cl, I): These atoms increase the molecular weight and influence the overall polarity and crystalline nature of the compound.

The combination of a basic nitrogen and an acidic carboxylic acid group means the molecule can exist as a zwitterion, which can lead to high water solubility and low solubility in non-polar organic solvents, a common challenge for pyridine-carboxylic acids.[1] This dual nature is the most critical factor to consider during purification.

Q2: What are the most common impurities I should expect when synthesizing this compound?

A2: Impurities typically arise from the synthetic route employed. Common classes of impurities include:

  • Unreacted Starting Materials: Precursors used in the synthesis may carry through to the final product.

  • Isomeric Byproducts: If the synthesis involves reactions that are not perfectly regioselective, isomers may form.[2]

  • Dehalogenated Species: Particularly, the iodo-group can be susceptible to removal (hydrodeiodination) under certain reductive conditions or in the presence of metal catalysts, leading to the formation of 6-chloropyridine-3-carboxylic acid.[3]

  • Decarboxylated Byproduct: Loss of the carboxylic acid group to form 2-chloro-4-iodopyridine can occur, especially if the reaction is performed at high temperatures.[4]

  • Residual Solvents and Reagents: Solvents like DMF or reagents from the workup can remain trapped in the solid product.

Q3: Which analytical techniques are best for assessing the purity of my final product?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural confirmation and identifying organic impurities. The aromatic protons of the pyridine ring will have characteristic shifts.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Essential for detecting non-volatile impurities and confirming the molecular weight of the product and any byproducts.

  • HPLC (High-Performance Liquid Chromatography): The gold standard for quantitative purity analysis. A well-developed HPLC method can resolve closely related impurities and determine their percentage.

Section 2: Troubleshooting Common Purification Issues

This section is formatted to directly address problems you may encounter in the lab.

Q1: My crude product has "oiled out" and will not crystallize. What should I do?

A1: "Oiling out" occurs when a compound separates from a solution as a liquid rather than a solid. This is often due to the presence of impurities that depress the melting point or an inappropriate choice of solvent.

  • Causality: The high polarity of your target compound, combined with impurities, can lead to the formation of a supersaturated solution that prefers to phase-separate as a liquid "oil."

  • Troubleshooting Steps:

    • Scratch the Flask: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic imperfections in the glass can induce nucleation.

    • Add a Seed Crystal: If you have a small amount of pure, solid material, add a tiny crystal to the oil. This will provide a template for crystallization.

    • Gradual Cooling: Avoid crash-cooling. Allow the solution to cool slowly to room temperature, and then transfer it to a refrigerator (2-8°C).[5]

    • Re-dissolve and Change Solvent: If the above fails, evaporate the current solvent. Try re-dissolving the oil in a minimal amount of a good solvent (e.g., methanol, DMSO) and then slowly add a poor solvent (e.g., water, hexane) until turbidity persists. This anti-solvent crystallization method is often effective.[6]

Q2: I performed a recrystallization, but my purity (by HPLC/NMR) did not improve significantly. What went wrong?

A2: This indicates that the chosen recrystallization solvent system is not effectively differentiating between your product and the key impurities.

  • Causality: For successful recrystallization, the impurities should either be much more soluble or much less soluble in the chosen solvent than your target compound. If their solubility profiles are too similar, they will co-crystallize.

  • Troubleshooting Workflow:

Q3: During silica gel chromatography, my compound is streaking badly and the separation is poor. How can I fix this?

A3: Streaking or "tailing" of acidic compounds on a standard silica gel column is a very common problem.

  • Causality: The acidic protons of the carboxylic acid group interact strongly with the slightly acidic silanol groups (Si-OH) on the surface of the silica gel. [7]This strong, sometimes irreversible, binding leads to poor elution and band broadening.

  • Solutions:

    • Acidify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent (e.g., Ethyl Acetate/Hexane + 1% Acetic Acid). The added acid will protonate your carboxylic acid, reducing its interaction with the silica. It also competes for binding sites on the stationary phase, allowing your compound to elute more cleanly.

    • Esterification: A more involved but highly effective method is to temporarily convert the carboxylic acid to its methyl or ethyl ester. The resulting ester is much less polar and will not interact strongly with the silica gel. After chromatographic purification of the ester, it can be easily hydrolyzed back to the carboxylic acid with high yield. [1][8] Q4: I'm losing a significant amount of product during my acid-base extraction. Why is this happening?

A4: This issue often stems from the zwitterionic nature of the molecule and not achieving the correct pH for complete partitioning.

  • Causality: For a pyridine carboxylic acid, there is a specific pH range (the isoelectric point) where the molecule has no net charge and is least soluble in water. [1]If the pH of the aqueous layer is not sufficiently high or low, your compound may not fully partition into the desired layer.

  • Troubleshooting Steps:

    • Verify pH: Use a pH meter, not just pH paper, for accuracy. When extracting into an aqueous base (e.g., NaHCO₃ solution), ensure the pH is at least 2 units above the pKa of the carboxylic acid.

    • Check Acidification: When acidifying the aqueous layer to recover your product, ensure the pH is at least 2 units below the pKa of the protonated pyridine ring. This ensures the molecule is fully protonated and less water-soluble. [8] 3. Beware of Emulsions: Emulsions can form at the interface, trapping your product. If an emulsion forms, try adding brine (saturated NaCl solution) to break it.

    • Perform Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is more efficient at recovering the product.

Section 3: Detailed Purification Protocols

The following protocols provide step-by-step guidance for the most common and effective purification techniques.

Protocol 1: Purification by Acid-Base Extraction

This technique is ideal for removing neutral or basic impurities.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate (EtOAc).

  • Basification & Extraction: Transfer the solution to a separatory funnel and extract with a 5% aqueous solution of sodium bicarbonate (NaHCO₃). The carboxylic acid will deprotonate and move into the aqueous layer, while neutral impurities remain in the organic layer. Repeat the aqueous extraction twice more to ensure complete transfer.

  • Combine & Wash: Combine the aqueous layers and perform a "back-wash" with a small amount of fresh EtOAc to remove any trapped neutral impurities.

  • Acidification: Cool the aqueous layer in an ice bath and slowly acidify with 1M HCl with stirring. Monitor the pH with a pH meter, aiming for a final pH of ~2-3. The purified product will precipitate out as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove inorganic salts, followed by a small amount of a non-polar solvent like hexane to aid in drying.

  • Drying: Dry the purified solid under high vacuum to remove all residual water and solvents.

Protocol 2: Purification by Recrystallization

This is the preferred method if the crude product is of reasonably high purity (>85-90%).

  • Solvent Screening: The key is finding a solvent system where the product is sparingly soluble at room temperature but highly soluble when hot. Use small test tubes to screen the solvents listed in the table below.

  • Dissolution: In an appropriately sized flask, add the crude solid and the chosen "good" solvent. Heat the mixture to boiling (using a water bath or heating mantle) while stirring, adding more solvent in small portions until the solid is completely dissolved.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.

  • Crystallization: If using a single solvent, remove the flask from the heat and allow it to cool slowly to room temperature. If using a solvent/anti-solvent system, slowly add the "poor" solvent to the hot solution until it becomes slightly cloudy, then re-heat to clarify and allow to cool.

  • Cooling: Once at room temperature, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.

  • Isolation & Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Recrystallization

Solvent SystemTypePolarityComments
Ethanol/WaterSolvent/Anti-SolventHighA common choice for polar compounds. Dissolve in hot ethanol and add water dropwise. [6]
Acetic Acid/WaterSolvent/Anti-SolventHighThe acidic nature can help solubilize the compound while keeping it protonated.
Ethyl Acetate/HexaneSolvent/Anti-SolventMediumGood for removing more polar or less polar impurities.
TolueneSingle SolventLow-MediumMay work if the compound has sufficient solubility at high temperatures.

Section 4: Purification Strategy Workflow

Choosing the right purification strategy from the start can save significant time and resources. The following decision tree provides a logical pathway based on initial purity and scale.

Caption: Decision tree for selecting a purification strategy.

References

Technical Support Center: Synthesis of 6-Chloro-4-iodopyridine-3-carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-chloro-4-iodopyridine-3-carboxylic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to address common challenges encountered in the laboratory. Our focus is on providing practical, experience-driven insights to help you optimize your synthetic protocols, minimize side reactions, and ensure the integrity of your final products.

Troubleshooting Guide

This section addresses specific experimental issues with a focus on identifying the root cause and providing actionable solutions.

Problem 1: Formation of an Unexpected Isomer - The Halogen Dance

Symptom: You observe a significant amount of an isomeric byproduct where the iodine and/or chlorine atoms have migrated to different positions on the pyridine ring. For instance, you might detect a 6-chloro-3-iodopyridine-4-carboxylic acid derivative.

Probable Cause: This is a classic case of the "halogen dance" rearrangement, a base-catalyzed migration of halogen atoms on an aromatic or heteroaromatic ring.[1][2] In the context of synthesizing this compound derivatives, this side reaction is particularly prevalent when using strong bases like lithium diisopropylamide (LDA) for metallation or directed ortho-metallation.[3][4] The reaction is driven by the thermodynamic stability of the resulting organolithium intermediate.[2][3]

Mechanism Insight: The halogen dance typically proceeds through a series of deprotonation and halogen-metal exchange steps. The stability of the lithiated intermediate at different positions on the pyridine ring dictates the final position of the halogen.[3]

Mitigation Strategies:

  • Temperature Control: The halogen dance is highly temperature-dependent.[3] Running the reaction at a lower temperature (e.g., -78 °C) can favor the kinetic product over the thermodynamically favored "danced" product.[3]

  • Choice of Base: While strong bases are often necessary, consider if a less aggressive base could be effective for your specific transformation.

  • Rapid Quenching: After the desired reaction time, quench the reaction quickly with the electrophile. This can help to trap the desired intermediate before it has a chance to rearrange.

  • Continuous Flow Chemistry: For precise control over reaction time and temperature, continuous flow chemistry can be an excellent alternative to batch processing, minimizing the formation of side products from the halogen dance.[1][3][5]

Experimental Protocol: Minimizing Halogen Dance in a Lithiation Reaction

  • Setup: Assemble a flame-dried, three-necked flask equipped with a magnetic stirrer, a thermometer, a nitrogen inlet, and a dropping funnel.

  • Reagents: Dissolve your 6-chloropyridine-3-carboxylic acid derivative in anhydrous THF. In a separate flask, prepare a solution of LDA in THF.

  • Cooling: Cool the substrate solution to -78 °C using a dry ice/acetone bath.

  • Addition of Base: Slowly add the LDA solution dropwise to the substrate solution, maintaining the temperature at -78 °C.

  • Reaction: Stir the reaction mixture at -78 °C for the minimum time required for the desired transformation (monitor by TLC or online analytics if possible).

  • Quenching: Rapidly add your electrophile (e.g., iodine) to the reaction mixture while still at -78 °C.

  • Work-up: Once the reaction is complete, proceed with your standard aqueous work-up.

Problem 2: Incomplete or Non-Selective Iodination

Symptom: Your reaction results in a low yield of the desired 4-iodo product, with significant recovery of the starting material or the formation of di-iodinated or other regioisomeric products.

Probable Cause: The direct iodination of aromatic rings can be challenging due to the low electrophilicity of molecular iodine and the reversible nature of the reaction.[6][7] The formation of hydrogen iodide (HI) during the reaction can also lead to side reactions.[6]

Mitigation Strategies:

  • Activating the Iodine: Use an activating agent or an oxidant in conjunction with molecular iodine. A common system is I₂ with an oxidant like nitric acid or hydrogen peroxide to generate a more electrophilic iodine species in situ.[6][8]

  • Choice of Iodinating Agent: Consider using alternative iodinating reagents with higher reactivity, such as N-iodosuccinimide (NIS) or 1,3-diiodo-5,5-dimethylhydantoin (DIH).

  • Reaction Conditions: Optimize the reaction temperature and time. Some iodination reactions may require elevated temperatures to proceed at a reasonable rate.

  • Solvent Effects: The choice of solvent can influence the reactivity and selectivity of the iodination. Acetic acid is a common solvent for electrophilic iodinations.[6]

Experimental Protocol: Improved Electrophilic Iodination

  • Reagents: Dissolve the 6-chloropyridine-3-carboxylic acid in glacial acetic acid.

  • Iodinating System: Add molecular iodine (I₂) to the solution, followed by the slow, dropwise addition of concentrated nitric acid at room temperature.

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the progress by TLC.

  • Work-up: Upon completion, pour the reaction mixture into water and quench any remaining iodine with a sodium thiosulfate solution. Extract the product with a suitable organic solvent.

Problem 3: Unwanted Decarboxylation

Symptom: You observe the formation of a byproduct that lacks the carboxylic acid group, i.e., 6-chloro-4-iodopyridine.

Probable Cause: Pyridinecarboxylic acids can undergo decarboxylation upon heating.[9][10][11] The ease of decarboxylation depends on the position of the carboxylic acid group on the pyridine ring. While nicotinic acid (pyridine-3-carboxylic acid) is relatively stable, harsh reaction conditions or prolonged heating can promote the loss of CO₂.[12]

Mitigation Strategies:

  • Temperature Control: Avoid excessive heating during the reaction and work-up steps. If purification by distillation is required, use vacuum distillation to lower the boiling point.

  • pH Control: The stability of the carboxylic acid can be pH-dependent. Ensure the pH of your reaction and work-up is controlled to minimize conditions that might favor decarboxylation.

  • Protecting Groups: If the carboxylic acid is particularly labile under the required reaction conditions, consider protecting it as an ester and deprotecting it in a final step under mild conditions.

Frequently Asked Questions (FAQs)

Q1: What is the "halogen dance" and why is it a concern in my synthesis?

A1: The halogen dance is a rearrangement reaction where halogen atoms migrate to different positions on an aromatic or heteroaromatic ring, typically under the influence of a strong base.[2][4] It is a significant concern because it leads to the formation of undesired isomers, which can be difficult to separate from your target compound, ultimately reducing your yield and complicating purification.[1]

Q2: How can I confirm if the unexpected isomer is a result of a halogen dance?

A2: The most definitive way to identify the isomeric byproduct is through structural characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR like COSY and HMBC) and mass spectrometry. These methods will allow you to determine the precise connectivity of the atoms in the molecule and confirm the positions of the chloro and iodo substituents.

Q3: Are there any analytical techniques to monitor the formation of side products in real-time?

A3: Yes, in-situ reaction monitoring techniques such as ReactIR (FTIR spectroscopy) or process mass spectrometry can be invaluable for tracking the consumption of starting materials and the formation of both the desired product and any byproducts. This real-time data allows for more precise control over reaction endpoints and can help in optimizing conditions to minimize side reactions.

Q4: Can the order of reagent addition impact the outcome of the reaction?

A4: Absolutely. The order of addition can be critical, especially in reactions involving highly reactive intermediates. For example, in a lithiation reaction, adding the substrate to the base versus adding the base to the substrate can affect local concentrations and reaction temperatures, potentially influencing the formation of side products. It is generally recommended to add the base slowly to the substrate at a low temperature to maintain better control.

Visualizing Reaction Pathways

The Halogen Dance Mechanism

HalogenDance Start Halogenated Pyridine Lithiated_Intermediate Lithiated Intermediate (Kinetic Product) Start->Lithiated_Intermediate LDA, -78°C Rearranged_Intermediate Rearranged Lithiated Intermediate (Thermodynamic) Lithiated_Intermediate->Rearranged_Intermediate Warming / Time Quenched_Kinetic Desired Product Lithiated_Intermediate->Quenched_Kinetic Electrophile (fast) Quenched_Thermo "Danced" Isomer Rearranged_Intermediate->Quenched_Thermo Electrophile

Caption: A simplified workflow of the halogen dance side reaction.

Troubleshooting Workflow

TroubleshootingWorkflow Problem Low Yield / Impure Product Analysis Characterize Byproducts (NMR, MS, LC-MS) Problem->Analysis Identify_Side_Reaction Identify Side Reaction Analysis->Identify_Side_Reaction Halogen_Dance Halogen Dance Identify_Side_Reaction->Halogen_Dance Incomplete_Reaction Incomplete Iodination Identify_Side_Reaction->Incomplete_Reaction Decarboxylation Decarboxylation Identify_Side_Reaction->Decarboxylation Optimize_Temp Lower Temperature Halogen_Dance->Optimize_Temp Change_Reagent Change Iodinating Agent Incomplete_Reaction->Change_Reagent Mild_Conditions Use Milder Conditions Decarboxylation->Mild_Conditions

Caption: A decision tree for troubleshooting common side reactions.

References

Technical Support Center: Optimization of Suzuki Coupling Conditions for 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 6-Chloro-4-iodopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols for this specific transformation. The unique functionalities of this substrate present distinct challenges, including chemoselectivity, catalyst inhibition, and potential decarboxylation. This document will address these issues in a practical, question-and-answer format, grounded in mechanistic principles and supported by authoritative literature.

I. Understanding the Substrate: Key Challenges

This compound is a trifunctional molecule, and each group can influence the outcome of a Suzuki coupling reaction. Understanding these potential interactions is the first step toward successful optimization.

  • Chemoselectivity (Iodo vs. Chloro): The carbon-iodine bond is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, facilitating the initial oxidative addition step of the catalytic cycle.[1] This inherent reactivity difference is the foundation for achieving selective coupling at the 4-position.

  • The Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, effectively slowing or stopping the catalytic cycle.[2] The electron-deficient nature of the pyridine ring further complicates this, often requiring specialized ligands to promote efficient catalysis.[3][4]

  • The Carboxylic Acid Group: The presence of a carboxylic acid can be problematic. The acidic proton can react with the base, and the resulting carboxylate can coordinate to the palladium center, potentially deactivating the catalyst.[5] In some cases, under harsh conditions, decarboxylation can occur as an unwanted side reaction.

Logical Workflow for Troubleshooting

Here is a visual guide to systematically diagnose and resolve common issues encountered during the Suzuki coupling of this compound.

G cluster_start Initial Observation cluster_diagnosis Diagnosis cluster_solutions Corrective Actions Start Low or No Conversion Reagent_Quality Poor Reagent Quality? Start->Reagent_Quality Check First Catalyst_Issue Catalyst Inactivity? Reagent_Quality->Catalyst_Issue No Solution_Reagent Use Anhydrous Solvents/Reagents Use Fresh Boronic Acid/Ester Reagent_Quality->Solution_Reagent Yes Conditions_Issue Suboptimal Conditions? Catalyst_Issue->Conditions_Issue No Solution_Catalyst Screen Ligands (e.g., SPhos, XPhos) Increase Catalyst Loading Use a Pre-catalyst Catalyst_Issue->Solution_Catalyst Yes Solution_Conditions Screen Bases (K3PO4, Cs2CO3) Screen Solvents (Dioxane, Toluene) Increase Temperature Conditions_Issue->Solution_Conditions Yes

Caption: A logical workflow to diagnose and solve common issues.

II. Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Q1: My reaction shows very low or no conversion to the desired product. What are the most common causes?

A1: This is a common issue that can stem from several factors:

  • Catalyst Inactivity: The active form of the catalyst is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), the reaction conditions must facilitate its reduction to Pd(0).[3] More critically, the pyridine nitrogen in your substrate can coordinate to the palladium, leading to catalyst inhibition.[2]

  • Inappropriate Ligand Choice: Standard ligands like triphenylphosphine (PPh₃) are often ineffective for electron-deficient heteroaryl couplings.[3] The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbenes (NHCs) is often necessary to promote the reaction.[2][3]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive state.[3] It is crucial to thoroughly degas all solvents and maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the experiment.[3]

  • Poor Reagent Quality: Water in the reaction solvent or reagents, especially the boronic acid, can lead to protodeboronation, an unwanted side reaction that consumes your boronic acid.[3][6] Ensure all reagents are pure and solvents are anhydrous.[3]

  • Incorrect Base: The base is critical for the transmetalation step.[3] Weak bases may not be effective. Stronger, non-nucleophilic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often required.[2][3] The base must be anhydrous and finely ground to ensure its reactivity.[3]

Q2: I am observing significant amounts of a homocoupling byproduct from my boronic acid. How can I minimize this?

A2: Homocoupling of the boronic acid is a frequent side reaction, often exacerbated by the presence of oxygen, which can re-oxidize the active Pd(0) catalyst to Pd(II).[7] To minimize this:

  • Strictly Exclude Oxygen: This is the most critical factor. Ensure your glassware is flame-dried or oven-dried and that your solvents are thoroughly degassed. This can be achieved by sparging with an inert gas or by using several freeze-pump-thaw cycles.[3]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ can sometimes reduce homocoupling, although it may be less active for this specific substrate.

  • Control Stoichiometry: Using a slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can sometimes promote homocoupling.

Q3: My primary side product is the de-iodinated starting material (6-chloro-pyridine-3-carboxylic acid). What causes this, and how can I prevent it?

A3: This side product arises from a process called proto-dehalogenation. It can occur if there is a source of hydride in the reaction mixture. Another possibility is the competitive protodeboronation of your boronic acid, which leaves the palladium catalyst to react with other species that can lead to dehalogenation. To mitigate this:

  • Use Anhydrous Conditions: Water can be a proton source, leading to protodeboronation of the boronic acid, which can indirectly lead to dehalogenation of the starting material.[2]

  • Choose the Right Base and Solvent: Some solvent/base combinations can promote this side reaction. For example, using an alcohol as a solvent with a strong base can generate alkoxides that may act as hydride sources.

  • Use Boronic Esters: Pinacol esters or MIDA boronates are generally more stable towards protodeboronation than their corresponding boronic acids and can be a good alternative.[2]

Q4: The carboxylic acid on my pyridine seems to be causing issues. Should I protect it?

A4: While Suzuki couplings can often tolerate free carboxylic acids, they can sometimes interfere by coordinating to the palladium catalyst.[5] If you suspect this is the issue, consider the following:

  • Esterification: Converting the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) is a common strategy. The ester can be hydrolyzed back to the carboxylic acid after the coupling reaction.

  • Base Stoichiometry: If you choose to proceed with the free acid, ensure you use an additional equivalent of base to neutralize the acidic proton.

Q5: I am seeing some coupling at the chloro-position. How can I improve selectivity for the iodo-position?

A5: While the C-I bond is much more reactive, coupling at the C-Cl bond can occur under forcing conditions (high temperatures, long reaction times).[8] To improve selectivity:

  • Lower the Reaction Temperature: Start with milder conditions (e.g., 80 °C) and only increase the temperature if the reaction is sluggish.

  • Reduce Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed to prevent over-reaction.

  • Ligand Choice: Some ligands may favor reaction at the more reactive C-I bond more selectively than others. A screening of different ligands could be beneficial.

III. Optimized Experimental Protocols

The following protocols are provided as a starting point. Optimization for your specific boronic acid is likely necessary.

Table 1: Recommended Starting Conditions for Suzuki Coupling
ParameterCondition 1: StandardCondition 2: For Challenging SubstratesRationale
Palladium Source PdCl₂(dppf) (3 mol%)XPhos Pd G3 (3 mol%)PdCl₂(dppf) is a robust, common catalyst. XPhos G3 is a pre-catalyst that provides a highly active Pd(0) species and is excellent for heteroaryl couplings.[2]
Ligand (Included in catalyst)(Included in catalyst)Buchwald ligands like XPhos are known to be effective for electron-deficient pyridines.[2]
Base K₃PO₄ (3.0 eq)Cs₂CO₃ (3.0 eq)K₃PO₄ is a strong, non-nucleophilic base. Cs₂CO₃ is more soluble and can be more effective in some cases.[2][3]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene/H₂O (4:1)Dioxane is a common solvent for Suzuki couplings. Toluene can sometimes be superior for electron-deficient substrates.
Temperature 90 °C110 °CStart at a moderate temperature and increase if necessary.
Boron Source Arylboronic Acid (1.2 eq)Arylboronic Pinacol Ester (1.2 eq)Pinacol esters are more stable and can prevent protodeboronation.[2]
Step-by-Step General Protocol
  • Preparation: To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid or ester (1.2 eq), and the base (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Catalyst Addition: Add the palladium catalyst under a positive flow of inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. The aqueous layer can be acidified to pH ~4-5 to protonate the carboxylic acid, which can then be extracted into the organic layer.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

Visualization of the Suzuki Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products OA [Pd(0)L2] Active Catalyst ArPdL2X [Ar-Pd(II)L2-I] Oxidative Adduct OA->ArPdL2X Oxidative Addition ArPdL2OH [Ar-Pd(II)L2-OH] ArPdL2X->ArPdL2OH Base (e.g., OH-) ArPdL2Ar_prime [Ar-Pd(II)L2-Ar'] ArPdL2OH->ArPdL2Ar_prime Transmetalation ArPdL2Ar_prime->OA Reductive Elimination Product Ar-Ar' Desired Product ArPdL2Ar_prime->Product ArylHalide Ar-I (6-Chloro-4-iodopyridine -3-carboxylic acid) ArylHalide->ArPdL2X BoronicAcid Ar'-B(OH)2 BoronicAcid->ArPdL2OH

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

IV. References

  • BenchChem Technical Support. Troubleshooting Suzuki Coupling for 3-Methyl-4-(pyridin-4-yl)aniline Synthesis. 3

  • BenchChem Technical Support. Suzuki Coupling with Unprotected Amino-Pyridines. 2

  • Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. 9

  • Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. National Institutes of Health. 10

  • Regioselective palladium-catalyzed Suzuki–Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines. Comptes Rendus de l'Académie des Sciences. 6

  • Suzuki coupling of different chloropyridines with phenylboronic acids. ResearchGate. 11

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). 8

  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. 12

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. 7

  • Do carboxylic acids interfere with Suzukis?. Reddit. 5

  • Asymmetric Suzuki-Miyaura coupling with pyridine-derived boronic acids. ResearchGate. 4

  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine. BenchChem. 1

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. 13

  • Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. 14

  • Suzuki reaction. Wikipedia. 15

References

Technical Support Center: Troubleshooting Failed Reactions Involving 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 6-Chloro-4-iodopyridine-3-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of using this versatile, yet challenging, building block in organic synthesis. The unique arrangement of a reactive C-I bond, a less reactive C-Cl bond, and an electron-withdrawing carboxylic acid group on an already electron-deficient pyridine ring presents specific challenges. This document provides in-depth, question-and-answer-based troubleshooting for common cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

General Issues
Question 1: My reaction with this compound is showing no conversion, or I'm only recovering starting material. What are the primary culprits?

Answer: This is a common issue that typically points to problems with the catalyst's activity or the reaction conditions. This compound is a challenging substrate due to its electronic properties and the presence of multiple functional groups that can interact with the catalyst.

Here are the most likely causes and solutions:

  • Catalyst Inhibition: The pyridine nitrogen and the carboxylic acid group are both potential sources of catalyst deactivation. The lone pair on the pyridine nitrogen can coordinate strongly to the palladium center, inhibiting its catalytic activity.[1][2] Similarly, the carboxylate, formed under basic conditions, can coordinate to the palladium and form inactive complexes.[1][3]

    • Solution: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos, or cataCXium® A) or N-heterocyclic carbene (NHC) ligands. These ligands can help stabilize the active catalyst and promote the desired catalytic cycle over inhibitory pathways.[1][4] For particularly stubborn cases, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester) prior to the coupling reaction. The ester can be hydrolyzed post-coupling.

  • Inactive Catalyst: The active catalytic species in most cross-coupling reactions is Pd(0). If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. Failure to do so will result in no reaction.

    • Solution: Ensure your reaction conditions are suitable for the reduction of the Pd(II) precatalyst. This is often facilitated by the phosphine ligand itself. However, using a direct Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes be more reliable.[1] Always use fresh, high-quality catalysts and ligands.

  • Poor Solubility: The carboxylic acid starting material or the base may have poor solubility in the reaction solvent, leading to a heterogeneous mixture and poor reactivity.

    • Solution: Choose a solvent system that can dissolve all components at the reaction temperature. Common choices include mixtures like dioxane/water, DMF/water, or toluene/water.[1] For bases, ensure they are finely powdered to maximize surface area and reactivity.[4]

  • Presence of Oxygen: The active Pd(0) catalyst is highly sensitive to oxygen and can be oxidized to an inactive Pd(II) state.[4]

    • Solution: It is critical to thoroughly degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) for 20-30 minutes or by using several freeze-pump-thaw cycles.[4] The reaction should be set up and run under a strict inert atmosphere.

Troubleshooting Specific Reactions

The C-I bond at the 4-position is significantly more reactive than the C-Cl bond at the 6-position, allowing for selective functionalization.[5][6] Most issues will arise during the initial, milder coupling at the C4-iodo position.

dot

Caption: General troubleshooting workflow for failed cross-coupling reactions.

Question 2: My Suzuki-Miyaura coupling at the 4-position is failing or giving low yields. I see a lot of my boronic acid being consumed and forming a byproduct. What's happening?

Answer: This is a classic case of competing side reactions overwhelming the desired cross-coupling. For Suzuki reactions, the primary culprits are protodeboronation and homocoupling.[4]

Problem Cause Solution
Protodeboronation The C-B bond of the boronic acid is cleaved by a proton source (typically water), replacing it with a hydrogen atom.[4] This is often promoted by certain bases and excess water.Use Anhydrous Conditions: Thoroughly dry all solvents, reagents, and glassware. Use a finely powdered, anhydrous base like K₃PO₄ or Cs₂CO₃.[4] While some Suzuki reactions benefit from a small amount of water, excess water with a carboxylic acid substrate can be detrimental. Switch to a Boronate Ester: Consider using a pinacol boronate ester (Bpin) derivative of your coupling partner. They are generally more stable and less prone to protodeboronation.
Homocoupling The boronic acid couples with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen, which can re-oxidize the active Pd(0) to Pd(II), facilitating this side reaction.[4]Strictly Exclude Oxygen: As mentioned in the general troubleshooting, rigorous degassing and maintaining an inert atmosphere are paramount to preventing this side reaction.[4] Use a Pd(0) Precatalyst: Starting with a Pd(0) source like Pd₂(dba)₃ can sometimes minimize the amount of Pd(II) present that could initiate homocoupling.
Decarboxylation Under thermal stress and in the presence of a transition metal catalyst, the carboxylic acid group can be lost as CO₂.[7][8] While less common under standard Suzuki conditions, it can occur at higher temperatures.Lower Reaction Temperature: Screen for the lowest effective temperature. If high temperatures are required for coupling, protecting the carboxylic acid as an ester is the most robust solution.

Recommended Protocol for Suzuki-Miyaura Coupling at C4:

  • To a flame-dried Schlenk flask, add this compound (1 equiv.), the boronic acid or boronate ester (1.2-1.5 equiv.), and a finely powdered anhydrous base (e.g., K₃PO₄, 2-3 equiv.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Under a positive flow of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%) and a bulky phosphine ligand (e.g., SPhos, 2-4 mol%).[2]

  • Add the degassed solvent (e.g., 1,4-dioxane or toluene, potentially with a minimal amount of water if necessary for solubility) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Question 3: I'm attempting a Sonogashira coupling with a terminal alkyne at the 4-position, but the reaction is sluggish and incomplete. What should I optimize?

Answer: The Sonogashira reaction is a powerful tool for forming C(sp²)-C(sp) bonds.[9][10] Failures with this substrate often relate to the base, copper co-catalyst, or catalyst inhibition.

  • Base Selection: The Sonogashira reaction typically requires an amine base (e.g., Et₃N, DIPEA) which acts as both a base and often as a solvent.[11] If the reaction is sluggish, the basicity might be insufficient to deprotonate the alkyne or the carboxylic acid might be interfering.

    • Solution: Ensure the amine base is fresh and dry. Sometimes, a stronger inorganic base in conjunction with an organic solvent can be effective, but this can complicate the reaction mixture. Sticking to a high-quality amine base is usually the best first step.

  • Copper (I) Co-catalyst: The copper(I) salt (typically CuI) is crucial for the catalytic cycle.[9][12] If the CuI is old or has been exposed to air, it may be oxidized to inactive Cu(II).

    • Solution: Use fresh, high-quality CuI. Some protocols recommend adding the CuI under a positive flow of inert gas to minimize oxidation.

  • Ligand Choice: While many Sonogashira reactions are run with PPh₃, the electron-deficient nature of the pyridine ring may necessitate a more electron-rich ligand to facilitate the oxidative addition step.[1][12]

    • Solution: If using PPh₃ fails, consider switching to a more electron-rich phosphine ligand.

  • Glaser Homocoupling: A common side reaction is the oxidative homocoupling of the terminal alkyne to form a diyne. This is promoted by oxygen.

    • Solution: Again, rigorous exclusion of oxygen is critical. Ensure all reagents and the reaction vessel are properly deoxygenated.

dot

Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 L₂Pd(0) OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd Ar-I PdII L₂Pd(II)(Ar)(I) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne L₂Pd(II)(Ar)(C≡CR) Transmetal->PdII_Alkyne CuI Cu(I)I Transmetal->CuI Regenerates CuI RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product Alkyne H-C≡CR Cu_Acetylide Cu(I)-C≡CR Alkyne->Cu_Acetylide + CuI, Base Base Base Cu_Acetylide->Transmetal Transfers Alkyne to Palladium

Caption: Simplified catalytic cycles in a Sonogashira cross-coupling reaction.

Question 4: I want to perform a Buchwald-Hartwig amination at the 4-position, but I'm getting a complex mixture of products or no reaction. Why is this so difficult?

Answer: The Buchwald-Hartwig amination is perhaps the most challenging for this substrate due to the multiple nitrogen atoms.[13] The product amine, the starting amine, the pyridine nitrogen, and the carboxylate can all coordinate to the palladium catalyst.

  • Multiple Coordination Sites: The primary issue is competitive binding to the palladium center. The product, an aminopyridine, is often a better ligand than the starting materials or the phosphine ligand, leading to severe product inhibition.[2]

    • Solution: This reaction requires highly specialized ligands designed to overcome product inhibition. Bulky biarylphosphine ligands (e.g., XPhos, RuPhos) are essential.[14] These ligands create a sterically hindered environment around the palladium center that favors the catalytic cycle over product binding.

  • Base Sensitivity: The choice of base is critical. Strong bases are required, but they can also promote side reactions. Sodium or lithium bis(trimethylsilyl)amide (NaHMDS or LiHMDS) and lithium tert-butoxide (LiOt-Bu) are often used.

    • Solution: A careful screening of bases is often necessary. Start with a common choice like LiOt-Bu and ensure it is fresh and handled under inert conditions.

  • Selective C-N Coupling: Fortunately, the C-I bond is much more reactive than the C-Cl bond, so selective amination at the 4-position is highly feasible with the right catalyst system.[15]

Final Considerations: The Carboxylic Acid Group

The carboxylic acid is a recurring theme in the challenges with this substrate.[16][17][18] If optimization of ligands, bases, and conditions fails to provide the desired product in acceptable yield, the most reliable strategy is often to protect the carboxylic acid.

  • Esterification: Convert the carboxylic acid to a simple ester (e.g., methyl or ethyl ester) using standard conditions (e.g., SOCl₂ in MeOH, or Fischer esterification).

  • Cross-Coupling: Perform the desired cross-coupling reaction on the esterified substrate. The reaction is often cleaner and more efficient without the free carboxylic acid.

  • Hydrolysis: Cleave the ester using standard saponification conditions (e.g., LiOH or NaOH in a water/THF/MeOH mixture) to reveal the desired carboxylic acid product.

This three-step sequence, while longer, can ultimately be more time-efficient than extensive troubleshooting of a problematic coupling with the free acid.

References

Technical Support Center: Cross-Coupling with 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection and troubleshooting for cross-coupling reactions involving 6-Chloro-4-iodopyridine-3-carboxylic acid, designed for chemists in research and development.

Welcome to the technical support guide for navigating the complexities of cross-coupling reactions with the difunctionalized building block, this compound. This molecule is a valuable synthon in medicinal chemistry and materials science, offering two distinct handles for sequential functionalization. However, its successful application hinges on precise control of reaction conditions and a rational approach to catalyst selection. This guide, structured by a Senior Application Scientist, provides field-proven insights, troubleshooting protocols, and answers to frequently encountered challenges.

Core Principle: Understanding Chemoselectivity

The primary challenge and opportunity when using this compound lies in the differential reactivity of its two halogen substituents. The success of any selective cross-coupling strategy is predicated on exploiting the difference in the carbon-halogen bond strengths.

The generally accepted order of reactivity for halogens in palladium-catalyzed oxidative addition, often the rate-determining step, is I > Br > Cl > F.[1][2] This trend is inversely correlated with the C-X bond dissociation energy. The C-I bond is significantly weaker and therefore more susceptible to oxidative addition by a Pd(0) catalyst than the more robust C-Cl bond.[3] This inherent reactivity difference is the cornerstone for achieving selective functionalization at the C4-position while preserving the C6-chloro group for subsequent transformations.

Frequently Asked Questions (FAQs)

Q1: Which position reacts first, the C4-Iodo or the C6-Chloro? A: The C4-Iodo position is overwhelmingly more reactive. Under standard palladium-catalyzed cross-coupling conditions, you can achieve excellent chemoselectivity for the C-I bond. Coupling at the C-Cl bond requires more forcing conditions, such as higher temperatures and more active catalyst systems, typically employing bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands.[4][5]

Q2: What is the best starting point for a Suzuki-Miyaura coupling at the C4 position? A: For a selective Suzuki-Miyaura coupling at the C4-iodo position, a combination of a Pd(II) precatalyst like Pd(OAc)₂ or a Pd(0) source like Pd₂(dba)₃ with a bulky, electron-rich monophosphine ligand is a robust starting point. Buchwald ligands such as SPhos, XPhos, or RuPhos are excellent candidates.[6][7] For the base, inorganic carbonates like K₂CO₃ or phosphates like K₃PO₄ are generally effective and help mitigate potential side reactions involving the carboxylic acid group.[8]

Q3: How can I avoid decarboxylation of the carboxylic acid group? A: Decarboxylation is a known side reaction for carboxylic acids, particularly heteroaromatic ones, under thermal and/or basic conditions.[9] To minimize this risk:

  • Use the mildest effective base: Screen bases in order of increasing strength. Start with K₂CO₃ or even KF before moving to stronger bases like K₃PO₄ or NaOt-Bu.[5][8]

  • Lower the reaction temperature: Operate at the lowest temperature that provides a reasonable reaction rate.

  • Limit reaction time: Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure to harsh conditions.

Q4: Can I perform a Sonogashira or Buchwald-Hartwig amination selectively at the C4 position? A: Yes, the same principle of differential reactivity applies.

  • For Sonogashira coupling, a standard catalyst system of a palladium source (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) with a copper(I) co-catalyst (e.g., CuI) and an amine base (e.g., Et₃N or DIPEA) will preferentially activate the C-I bond.[10][11]

  • For Buchwald-Hartwig amination, the choice of ligand is critical. Second- and third-generation Buchwald biarylphosphine ligands (e.g., BINAP, XPhos) are effective.[12] However, the strong bases typically required (NaOt-Bu, LHMDS) increase the risk of decarboxylation and other side reactions. Careful optimization of the base, solvent, and temperature is crucial.[13]

Troubleshooting Guide

This section addresses common problems encountered during cross-coupling reactions with this compound.

Problem 1: Low or No Conversion to Product
  • Potential Cause A: Catalyst Inhibition/Poisoning. The pyridine nitrogen lone pair can coordinate to the palladium center, inhibiting its catalytic activity.[6][14]

    • Solution: Employ bulky ligands (e.g., Buchwald ligands, NHCs) that create a sterically hindered environment around the palladium, disfavoring coordination from the pyridine nitrogen.

  • Potential Cause B: Inactive Catalyst or Reagents. The Pd(0) active species is oxygen-sensitive. Boronic acids can degrade upon storage, and bases can be hygroscopic.

    • Solution: Ensure all reagents are pure and handled under a rigorously inert atmosphere (Argon or Nitrogen). Solvents must be thoroughly degassed prior to use.[6] Run a control reaction with a simpler substrate (e.g., iodobenzene) to confirm catalyst activity.[15]

  • Potential Cause C: Poor Solubility. The substrate or other reagents may not be fully dissolved in the chosen solvent system, leading to poor reaction kinetics.

    • Solution: Screen different solvents or solvent mixtures (e.g., Dioxane/H₂O, Toluene/H₂O, DMF). For Suzuki couplings, the addition of water is often necessary to dissolve the inorganic base and facilitate transmetalation.[8]

Problem 2: Significant Hydrodehalogenation (Loss of Iodine)
  • Potential Cause A: Presence of Protic Impurities. Water or other protic sources can lead to the protonolysis of the organopalladium intermediate, resulting in a C-H bond instead of the desired C-C bond.

    • Solution: Use scrupulously dried solvents and reagents. Ensure the inert gas line is equipped with a drying tube.[6]

  • Potential Cause B: Base-Induced Side Reaction. Some bases or their impurities can act as hydride sources.

    • Solution: Use high-purity bases. If the problem persists, screen alternative bases.

Problem 3: Catalyst Decomposition (Formation of Palladium Black)
  • Potential Cause A: Ligand Degradation or Dissociation. At elevated temperatures, the phosphine ligand can dissociate from the palladium center, leading to the aggregation and precipitation of inactive palladium black.[6]

    • Solution:

      • Use a more robust ligand: N-heterocyclic carbene (NHC) ligands or sterically demanding Buchwald-type ligands often form more stable palladium complexes.

      • Lower the reaction temperature: Operate at the minimum temperature required for efficient coupling.

      • Use a pre-catalyst: Well-defined palladium pre-catalysts can offer greater stability and controlled activation.[16]

Problem 4: Loss of Selectivity (Coupling at the C6-Chloro Position)
  • Potential Cause: Reaction Conditions are too Forcing. High temperatures, long reaction times, or a highly active catalyst system can begin to activate the C-Cl bond, especially after the more reactive C-I site has been consumed.

    • Solution:

      • Reduce Temperature and Time: Monitor the reaction to avoid over-running it.

      • Re-evaluate the Catalyst System: A less active catalyst that is sufficient for C-I coupling but not C-Cl coupling may improve selectivity. For example, a less bulky or less electron-rich ligand might be beneficial if the standard system proves too reactive.

Visualized Workflows

Catalyst Selection Workflow

The following diagram outlines a decision-making process for selecting an appropriate catalyst system for your desired cross-coupling reaction.

start Define Coupling Type (e.g., Suzuki, Sonogashira) suzuki Suzuki-Miyaura (C-C) start->suzuki sonogashira Sonogashira (C-C, alkyne) start->sonogashira buchwald Buchwald-Hartwig (C-N) start->buchwald pd_source Select Pd Source Pd(OAc)2, Pd2(dba)3 or Pre-catalyst suzuki->pd_source sonogashira->pd_source buchwald->pd_source ligand_suzuki Select Ligand Bulky Monophosphine (XPhos, SPhos) or NHC (IPr) pd_source->ligand_suzuki ligand_sono Select Ligand/Co-catalyst PPh3 + CuI pd_source->ligand_sono ligand_buchwald Select Ligand Biarylphosphine (BINAP, XPhos) pd_source->ligand_buchwald base_suzuki Select Base K2CO3 or K3PO4 ligand_suzuki->base_suzuki base_sono Select Base Et3N or DIPEA ligand_sono->base_sono base_buchwald Select Base NaOtBu or LHMDS (Caution: Decarboxylation) ligand_buchwald->base_buchwald optimize Optimize & Troubleshoot (Temp, Solvent, Time) base_suzuki->optimize base_sono->optimize base_buchwald->optimize

Caption: Decision tree for initial catalyst and reagent selection.

Troubleshooting Workflow

When a reaction fails, a systematic approach is key. Use this workflow to diagnose the issue.

start Reaction Fails (Low Yield / No Product) check_inert Verify Inert Atmosphere & Reagent Purity start->check_inert check_catalyst Run Control Reaction (e.g., Iodobenzene) start->check_catalyst check_solubility Check Reagent Solubility Is everything dissolved? start->check_solubility side_reactions Analyze Byproducts start->side_reactions hydrodehalogenation Hydrodehalogenation? side_reactions->hydrodehalogenation decarboxylation Decarboxylation? side_reactions->decarboxylation homocoupling Homocoupling? side_reactions->homocoupling solve_hydro Solution: Use Anhydrous Solvents, Check Base Purity hydrodehalogenation->solve_hydro solve_decarb Solution: Lower Temperature, Use Milder Base (K2CO3) decarboxylation->solve_decarb solve_homo Solution: Improve Degassing, Check Boronic Acid Quality homocoupling->solve_homo

Caption: Systematic workflow for troubleshooting failed reactions.

Experimental Protocol: Selective Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the selective coupling of an arylboronic acid at the C4-iodo position.

Reaction: this compound + Arylboronic acid -> 6-Chloro-4-arylpyridine-3-carboxylic acid

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • SPhos (4 mol%)

  • Potassium Carbonate [K₂CO₃] (3.0 equiv), finely ground

  • 1,4-Dioxane (Anhydrous)

  • Water (Degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and K₂CO₃ (3.0 equiv).

  • Catalyst Addition: In a separate vial, briefly mix Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add this catalyst mixture to the Schlenk flask.

  • Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[6]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio, volume adjusted to achieve ~0.1 M concentration of the limiting reagent) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute with water and ethyl acetate.

    • Carefully acidify the aqueous layer with 1 M HCl to pH ~4-5 to protonate the carboxylic acid.

    • Separate the layers and extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography or recrystallization.

Data Summary Table: Example Conditions for C4-Selective Suzuki Coupling

EntryPd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Typical Yield (%)
1Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (3)Dioxane/H₂O906>85
2Pd₂(dba)₃ (1)XPhos (2.5)K₃PO₄ (3)Toluene/H₂O1004>90
3XPhos Pd G3 (2)-K₂CO₃ (3)Dioxane/H₂O8012>88

References

Overcoming solubility issues with 6-Chloro-4-iodopyridine-3-carboxylic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 6-Chloro-4-iodopyridine-3-carboxylic acid

Welcome to the technical support guide for this compound. This resource is designed for researchers, chemists, and drug development professionals to navigate and overcome the common yet challenging solubility issues associated with this versatile building block. Our goal is to provide not just solutions, but a foundational understanding of the principles at play, enabling you to optimize your reactions for success.

Frequently Asked Questions (FAQs): General Solubility & Handling

Q1: What are the fundamental solubility characteristics of this compound?

A1: this compound is a complex molecule with competing solubility drivers. Its pyridine ring and carboxylic acid group lend it polar characteristics, suggesting solubility in polar solvents.[1] The carboxylic acid moiety can participate in hydrogen bonding, which typically enhances solubility in protic solvents like water and alcohols.[1][2] However, the presence of the chloro and, particularly, the large iodo substituent, coupled with its crystalline solid nature, significantly increases its molecular weight and hydrophobicity. This often leads to poor solubility in many common organic solvents and even in water at neutral pH. Expect it to be a crystalline solid that requires careful solvent selection to achieve a homogeneous reaction mixture.

Q2: I'm struggling to dissolve the compound at room temperature. What are the first steps I should take?

A2: When initial attempts at dissolution fail, a systematic approach is crucial.

  • Heating: Gently warming the mixture is the most common and effective first step. Increased temperature provides the kinetic energy needed to overcome the compound's crystal lattice energy. Always ensure the temperature is well below the solvent's boiling point and the compound's decomposition temperature.

  • Sonication: Using an ultrasonic bath can aid in breaking down solid aggregates, increasing the surface area available for solvation. This is particularly useful for kinetically slow dissolution processes.

  • Solvent Screening: If heating and sonication are insufficient, a small-scale solvent screening is necessary. Test a range of solvents with varying polarities and properties. A recommended starting list is provided in the table below.

Q3: How does pH influence the solubility of this compound?

A3: The pH of the medium has a profound effect on solubility. The carboxylic acid group is acidic and can be deprotonated by a base to form a carboxylate salt. This ionic salt is typically much more soluble in polar solvents, especially water, than the neutral carboxylic acid.[1]

  • In Basic Conditions (pH > ~5-6): Adding a base (e.g., NaHCO₃, K₂CO₃, NaOH) will deprotonate the carboxylic acid, forming the corresponding pyridinyl-carboxylate salt. This is an excellent strategy for aqueous reactions or for creating a soluble stock solution that can be used in subsequent steps.

  • In Acidic Conditions (pH < ~2-3): Adding a strong acid may protonate the pyridine nitrogen. While this also forms a salt, the effect on solubility in organic solvents can be variable and is generally a less common strategy for improving solubility than deprotonation.

Q4: Which solvents are recommended for an initial solubility screening?

A4: A systematic screening should cover a range of solvent classes. The following table provides a starting point for your experiments.

Solvent ClassRecommended SolventsRationale & Expected Outcome
Polar Aprotic DMF, DMSO, NMP, AcetonitrileHighest probability of success. These solvents can solvate the polar pyridine ring and hydrogen bond with the carboxylic acid. DMSO and NMP are particularly effective for highly insoluble compounds.[3]
Ethers Dioxane, THF, DMEModerate potential. Often used in cross-coupling reactions. Solubility may be limited at room temperature but can improve significantly with heating.
Alcohols Methanol, Ethanol, IsopropanolModerate potential. The solvent's ability to hydrogen bond is beneficial. Solubility is often better in hot alcohol than cold.[4]
Chlorinated DCM, ChloroformLow potential. Generally not effective for dissolving polar carboxylic acids unless the compound is derivatized.
Aqueous (Basic) Water with K₂CO₃ or NaOHHigh potential for forming a soluble salt. Ideal for reactions where water is tolerated, such as certain Suzuki couplings.

Troubleshooting Guide for Specific Reactions

The poor solubility of this compound often becomes a critical issue during key synthetic transformations. This section provides targeted advice for common reaction types.

Diagram: General Troubleshooting Workflow

This workflow provides a logical path for addressing solubility challenges before and during your reaction setup.

G cluster_0 Initial Dissolution Attempt cluster_1 Troubleshooting Steps start Mix substrate in chosen solvent at RT is_soluble Is substrate fully dissolved? start->is_soluble heat 1. Apply gentle heat (e.g., 40-60 °C) is_soluble->heat No proceed Proceed with reaction is_soluble->proceed Yes sonicate 2. Sonicate mixture heat->sonicate solvent_screen 3. Screen alternative solvents (DMF, DMSO, NMP) sonicate->solvent_screen ph_adjust 4. Consider pH adjustment (in-situ salt formation) solvent_screen->ph_adjust derivatize 5. Convert to a more soluble derivative ph_adjust->derivatize reassess Reassess synthetic route derivatize->reassess proceed->proceed reassess->reassess

Caption: A step-by-step workflow for troubleshooting solubility.

Subsection 2.1: Suzuki-Miyaura Coupling

The carbon-iodine bond is an excellent handle for Suzuki-Miyaura cross-coupling. However, achieving an efficient reaction requires getting the substrate into the solution phase where it can interact with the palladium catalyst.

Q5: My Suzuki coupling is failing due to the insolubility of the starting material. What solvent systems and conditions should I try?

A5: Poor substrate solubility is a leading cause of failure in Suzuki couplings.[5][6] If your initial conditions are not working, consider the following modifications:

  • High-Boiling Point Aprotic Solvents: Switch to solvents like DMF, DME, or NMP. These are often superior to THF or acetonitrile for poorly soluble substrates. They can be heated to higher temperatures (e.g., 80-120 °C), which improves both solubility and reaction kinetics.[7]

  • Aqueous Base Systems: Using a base like K₃PO₄ or Cs₂CO₃ with a co-solvent system such as Dioxane/H₂O or Toluene/H₂O can be highly effective.[5] The aqueous base deprotonates the carboxylic acid, forming the soluble carboxylate salt in situ. This simultaneously solves the solubility issue and prepares the substrate for the catalytic cycle. Vigorous stirring is essential to ensure proper mixing between the organic and aqueous phases.

  • Homogeneous Aqueous Conditions: If your boronic acid partner is water-soluble, you may be able to run the entire reaction in water using a water-soluble phosphine ligand and a base like K₃PO₄. This fully exploits the high solubility of the carboxylate salt.

Q6: Is it acceptable to run the Suzuki reaction as a slurry if I can't achieve full dissolution?

A6: While some reactions can proceed in a slurry, it is not ideal and poses significant risks:

  • Low Reproducibility: The concentration of the dissolved substrate, which is the only species that can react, will be low and inconsistent. This leads to variable reaction times and yields.

  • Catalyst Poisoning/Decomposition: The solid substrate can have impurities on its surface that may poison the palladium catalyst. Additionally, localized high concentrations of reagents on the solid surface can lead to side reactions.

  • Incomplete Conversion: The reaction may stall once the initially dissolved material has reacted, leaving a significant amount of unreacted starting material.

It is always preferable to find a solvent system that allows for complete dissolution, even if it requires high temperatures.

Subsection 2.2: Amide Bond Formation

The carboxylic acid moiety is a key functional group for forming amide bonds, which are critical in pharmaceutical chemistry.[8]

Q8: I cannot dissolve the acid for an amide coupling reaction. Which solvents are best suited for this transformation?

A8: For amide couplings involving poorly soluble acids, polar aprotic solvents are the industry standard.[9]

  • Primary Choices: N,N-Dimethylformamide (DMF) is the most common starting point. If solubility is still an issue, N-Methyl-2-pyrrolidone (NMP) or Dimethyl sulfoxide (DMSO) are excellent, more powerful alternatives.

  • Gentle Heating: Warming the mixture to 40-50 °C can often achieve dissolution without degrading common coupling reagents.

Q9: I've managed to get most of the acid into solution with a coupling reagent, but the reaction is slow and incomplete. Could solubility still be the problem?

A9: Yes. Even if the solution appears clear, micro-precipitates or poor solvation of the activated intermediate can hinder the reaction. The direct reaction between a carboxylic acid and an amine is often difficult because the amine base deprotonates the acid to form an unreactive salt.[10][11] Coupling reagents like EDC or DCC are used to activate the acid.[12] This activation step itself can be hampered by poor solubility. If the activated intermediate (e.g., an O-acylisourea) is not well-solvated, its reaction with the amine will be slow. In this case, switching to a stronger solubilizing solvent like NMP or DMSO is recommended.

Q10: Is there an alternative to forcing the carboxylic acid into solution for amide coupling?

A10: Yes. A highly effective strategy is to convert the carboxylic acid into a more reactive and often more soluble derivative first.

  • Acid Chloride Formation: Converting the carboxylic acid to an acid chloride is a classic and robust method.[10][13] The acid chloride is typically much more soluble in a wider range of aprotic organic solvents (like DCM, THF, or toluene) and is highly reactive towards amines. This two-step approach often provides higher yields and cleaner reactions than a one-pot coupling with an insoluble acid. See the protocol below.

Protocol: Preparation of 6-Chloro-4-iodopyridine-3-carbonyl chloride

Objective: To convert the poorly soluble carboxylic acid into its more soluble and reactive acid chloride derivative.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Anhydrous DCM or Toluene

  • Catalytic DMF (if using oxalyl chloride)

  • Reaction flask, condenser, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

  • Setup: To a dry reaction flask under an inert atmosphere, add this compound (1.0 equiv).

  • Solvent Addition: Add anhydrous DCM or Toluene to create a slurry (approx. 0.2-0.5 M).

  • Reagent Addition:

    • Using Thionyl Chloride: Add thionyl chloride (2.0-3.0 equiv) dropwise at room temperature.

    • Using Oxalyl Chloride: Add oxalyl chloride (1.5-2.0 equiv) dropwise at 0 °C, followed by 1-2 drops of anhydrous DMF as a catalyst.

  • Reaction: Gently heat the mixture to reflux (typically 40 °C for DCM or 80-90 °C for Toluene) and stir for 1-3 hours, or until gas evolution ceases and the solution becomes homogeneous.

  • Workup: Cool the reaction mixture to room temperature. Carefully remove the solvent and excess reagent under reduced pressure. The resulting crude acid chloride is often used directly in the next step without further purification.

Subsection 2.3: Esterification

Q11: What is the best way to perform an esterification reaction with this poorly soluble acid?

A11: The Fischer esterification is a straightforward and cost-effective method that is well-suited for this substrate.[14][15]

  • Use the Alcohol as the Solvent: The key to a successful Fischer esterification is to use a large excess of the alcohol, which serves as both the reactant and the solvent.[14] This drives the equilibrium towards the ester product. For example, to make the methyl ester, you would use methanol as the solvent.

  • Acid Catalyst: A strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH), is required to protonate the carbonyl and activate it for nucleophilic attack by the alcohol.[15][16]

  • Heating: The reaction mixture typically requires heating to reflux to achieve a reasonable reaction rate and to dissolve the starting carboxylic acid in the alcohol solvent.

Diagram: Reaction Strategy Decision Tree

This diagram helps in choosing an advanced strategy when standard dissolution methods fail for a specific reaction type.

G start Substrate remains insoluble under standard heating/solvent conditions reaction_type What is the intended reaction? start->reaction_type suzuki Suzuki Coupling reaction_type->suzuki Suzuki amide Amide Coupling reaction_type->amide Amide ester Esterification reaction_type->ester Ester suzuki_sol Strategy: In-situ Salt Formation Use aqueous base (K3PO4) with Dioxane or Toluene suzuki->suzuki_sol amide_sol Strategy 1: Force Dissolution Use high-boiling solvent (NMP, DMSO) with heat amide->amide_sol amide_sol2 Strategy 2: Derivatize Convert to Acid Chloride (SOCl2 or (COCl)2) amide->amide_sol2 ester_sol Strategy: Fischer Esterification Use alcohol reactant as solvent with strong acid catalyst (H2SO4) ester->ester_sol

Caption: Decision tree for selecting a reaction strategy.

References

Preventing decomposition of 6-Chloro-4-iodopyridine-3-carboxylic acid during reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Decomposition During Synthetic Transformations

Welcome to the technical support center for 6-Chloro-4-iodopyridine-3-carboxylic acid. As a Senior Application Scientist, I understand that this highly functionalized building block is critical for synthesizing complex molecular targets, but its reactivity can also present stability challenges. This guide is designed to provide you with field-proven insights and troubleshooting strategies to mitigate decomposition and maximize your reaction yields. We will explore the causality behind common degradation pathways and offer validated protocols to ensure the integrity of your molecule throughout your synthetic route.

Frequently Asked Questions (FAQs): General Handling & Stability

Q1: What are the primary decomposition pathways for this compound?

A1: This molecule has three main points of reactivity that can lead to degradation if not properly managed:

  • Decarboxylation: The carboxylic acid group can be lost as CO₂ under thermal stress, a reaction known to occur with pyridinecarboxylic acids.[1][2] This is often accelerated by high temperatures and certain solvents.

  • Dehalogenation: The carbon-iodine bond is the most labile of the two halogen substituents and is susceptible to cleavage, particularly during palladium-catalyzed cross-coupling reactions. This leads to the formation of a proto-deiodinated (hydrogen-substituted) byproduct. A similar, though less common, de-chlorination can also occur.[3]

  • Photosensitivity: Like many iodo-aromatic compounds, this molecule may exhibit sensitivity to light.[4][5] Prolonged exposure to direct light can lead to gradual degradation.

Q2: How should I properly store this reagent to ensure its long-term stability?

A2: To maintain the integrity of this compound, we recommend the following storage conditions:

  • Temperature: Store in a refrigerator at 0-8 °C.[6]

  • Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize exposure to moisture and oxygen.

  • Light: Keep the container tightly sealed and protected from light, using an amber vial or by storing it in a dark location.

  • Purity: Ensure the material is of high purity. Impurities can sometimes catalyze decomposition over time.

Troubleshooting Guide: Reaction-Specific Decomposition

This section addresses common problems encountered during specific chemical transformations and provides actionable solutions.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)

Palladium-catalyzed reactions are powerful tools for C-C bond formation at the C4-position.[7][8][9] However, they are also the most common source of decomposition if not optimized correctly.

Problem: I'm observing significant proto-deiodination (loss of iodine) and low yields of my desired product. What is happening and how can I prevent it?

This is the most frequent issue. Proto-deiodination occurs when the organopalladium intermediate, formed after oxidative addition, undergoes a side reaction (often with a proton source like a solvent or base) before the desired transmetalation or reductive elimination can occur.[3]

Causality & Solutions:

The key is to modulate the relative rates of the catalytic cycle steps. You want to accelerate the desired transmetalation and reductive elimination steps while suppressing the pathways that lead to the deiodinated byproduct.

Troubleshooting Workflow for Cross-Coupling Reactions

G Start Low Yield / Dehalogenation Observed Ligand Step 1: Evaluate Ligand Is it electron-rich and bulky? (e.g., SPhos, XPhos, PCy3) Start->Ligand Initial Check Base Step 2: Change Base Is the base too strong or nucleophilic? Try weaker, non-coordinating bases (K3PO4, Cs2CO3). Ligand->Base If problem persists Solvent Step 3: Check Solvent Is it anhydrous? Could it be a proton source? Consider aprotic solvents (Toluene, Dioxane). Base->Solvent If problem persists Temp Step 4: Lower Temperature High temps can promote side reactions. Run at the lowest effective temperature. Solvent->Temp If problem persists Result Successful Coupling Temp->Result Optimization Complete G cluster_0 Starting Material cluster_1 Decomposition Pathways SM This compound C₆H₃ClINO₂ Decarbox Decarboxylation 2-Chloro-4-iodopyridine Heat (Δ) SM->Decarbox High Temp. Deiod Proto-deiodination 6-Chloronicotinic acid [Pd], H⁺ source SM->Deiod Suboptimal Coupling Conditions

References

Technical Support Center: Scaling Up Reactions with 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-4-iodopyridine-3-carboxylic acid. This guide provides in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to address the unique challenges encountered when scaling up reactions with this versatile trifunctional building block. Our focus is on providing practical, field-proven insights to ensure the successful and safe scale-up of your synthetic processes.

I. Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the handling, reactivity, and reaction setup for this compound.

Q1: What are the key reactivity considerations for this compound in cross-coupling reactions?

A1: this compound possesses three key functional groups that influence its reactivity: an iodo group, a chloro group, and a carboxylic acid. In palladium-catalyzed cross-coupling reactions, the reactivity of the C-I bond is significantly higher than that of the C-Cl bond. This allows for selective functionalization at the 4-position (iodine) while leaving the 6-position (chlorine) intact for subsequent transformations. The carboxylic acid at the 3-position can influence the solubility of the molecule and may require consideration of base selection to avoid unwanted side reactions.

Q2: What are the primary challenges when scaling up reactions with this substrate?

A2: The main challenges in scaling up reactions with this compound include:

  • Solubility: The compound and its salts may have limited solubility in common organic solvents, which can affect reaction kinetics and require careful solvent screening.

  • Exothermic Reactions: Palladium-catalyzed cross-coupling reactions can be exothermic, and this becomes a significant safety concern at a larger scale.[1][2] Proper thermal management and controlled addition of reagents are crucial.

  • Catalyst Deactivation: The pyridine nitrogen can coordinate to the palladium catalyst, potentially leading to deactivation.[3] Ligand choice is critical to maintain catalytic activity.

  • Product Purification: The polar nature of the carboxylic acid can complicate purification. Standard workup procedures may need to be adapted to efficiently isolate the desired product and remove catalyst residues.[4][5]

  • Decarboxylation: Under certain conditions, particularly at elevated temperatures and in the presence of specific catalysts, decarboxylation of the carboxylic acid can be a competing side reaction.[6][7]

Q3: How should I handle and store this compound?

A3: This compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. It should be stored in a tightly sealed container in a cool, dry place, away from incompatible materials.

II. Troubleshooting Guides for Specific Reactions

This section provides detailed troubleshooting for common issues encountered during the scale-up of specific reaction types involving this compound.

A. Suzuki-Miyaura Coupling at the 4-Position

Issue 1: Low or No Conversion to the Desired Biaryl Product.

Potential Cause Troubleshooting Steps
Inactive Catalyst Ensure the use of a high-quality palladium precatalyst and ligand. For challenging substrates, consider using pre-activated Pd(0) sources or more robust Buchwald or NHC ligands.[8] Verify the integrity of your palladium source and ligand.
Poor Base Selection/Solubility The base is crucial for activating the boronic acid.[8] For aryl chlorides and electron-deficient pyridines, stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ are often more effective than Na₂CO₃. Ensure the base is finely powdered and well-dispersed. The solubility of the base can be critical; consider a solvent system that allows for at least partial dissolution.
Oxygen Contamination The active Pd(0) catalyst is highly sensitive to oxygen.[8] Thoroughly degas all solvents and the reaction mixture using techniques like freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solution for an extended period. Maintain a positive pressure of inert gas throughout the reaction.
Low Reaction Temperature The oxidative addition to the C-I bond is generally facile, but subsequent steps might require higher temperatures to proceed at a reasonable rate, especially on a larger scale. Gradually increase the reaction temperature, monitoring for product formation and potential side reactions.

Issue 2: Significant Formation of Homocoupled Boronic Acid Product.

Potential Cause Troubleshooting Steps
Oxygen in the Reaction Mixture The presence of oxygen can promote the homocoupling of boronic acids. Rigorous degassing of the reaction mixture and maintenance of an inert atmosphere are critical.
High Catalyst Loading While sufficient catalyst is needed, excessively high concentrations can sometimes favor side reactions. Try reducing the catalyst loading incrementally.
Incorrect Stoichiometry Ensure an accurate ratio of boronic acid to the aryl iodide. A slight excess of the boronic acid (1.1-1.2 equivalents) is common, but a large excess can lead to increased homocoupling.
B. Sonogashira Coupling at the 4-Position

Issue 1: Low Yield of the Alkynylated Pyridine.

Potential Cause Troubleshooting Steps
Copper Co-catalyst Issues The copper(I) co-catalyst is essential for the formation of the copper acetylide.[9] Use a fresh, high-purity source of CuI. Ensure it is added under an inert atmosphere to prevent oxidation to inactive Cu(II).
Inhibition by the Amine Base While an amine base is required, it can also compete with the phosphine ligand for coordination to the palladium center.[10] Consider using a bulkier amine base or a ligand that is less susceptible to displacement.
Alkyne Homocoupling (Glaser Coupling) The presence of oxygen can lead to the oxidative homocoupling of the terminal alkyne.[9] Meticulous degassing of the reaction mixture is crucial.
Incomplete Reaction Sonogashira couplings can sometimes be sluggish. Ensure adequate reaction time and temperature. Monitor the reaction by TLC or LC-MS to track the consumption of starting material.
C. Buchwald-Hartwig Amination at the 6-Position (after functionalization at the 4-position)

Issue 1: Reaction Stalls or Gives Low Conversion.

Potential Cause Troubleshooting Steps
Unsuitable Ligand for C-Cl Activation The C-Cl bond is significantly less reactive than the C-I bond.[8] Standard phosphine ligands are often ineffective. Utilize bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos) or N-heterocyclic carbene (NHC) ligands, which are designed to facilitate the oxidative addition to aryl chlorides.[8]
Strong Base Incompatibility While a strong base is needed to deprotonate the amine, it can also react with other functional groups on your substrate or product. Carefully screen bases like NaOt-Bu, K₂CO₃, or Cs₂CO₃.[11]
Catalyst Poisoning The pyridine nitrogen or the amine substrate/product can coordinate to the palladium center and inhibit catalysis. The use of bulky ligands helps to mitigate this.[3]
Poor Solubility of Reactants At scale, ensuring all components are sufficiently soluble to react can be challenging. Screen different aprotic polar solvents like toluene, dioxane, or THF.[12]
D. Nucleophilic Aromatic Substitution (SNAr) at the 6-Position

Issue 1: No Reaction or Very Slow Conversion.

Potential Cause Troubleshooting Steps
Insufficient Activation of the Pyridine Ring For SNAr to occur, the pyridine ring needs to be sufficiently electron-deficient. The carboxylic acid and the substituent at the 4-position contribute to this. However, a strong electron-donating group at the 4-position might deactivate the ring towards SNAr.
Weak Nucleophile SNAr reactions typically require strong nucleophiles. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to generate the more reactive alkoxide or amide.
High Activation Energy SNAr reactions often require elevated temperatures to overcome the activation barrier associated with the formation of the Meisenheimer complex.[13] Gradually increase the reaction temperature, but be mindful of potential decomposition.
Solvent Effects Polar aprotic solvents (e.g., DMSO, DMF, NMP) are generally preferred for SNAr reactions as they can stabilize the charged Meisenheimer intermediate.[14]

III. Experimental Protocols & Data

General Protocol for a Scale-Up Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for each specific boronic acid.

  • Reactor Setup: A multi-neck, jacketed glass reactor equipped with a mechanical stirrer, thermocouple, condenser, and an inlet for inert gas is recommended. Ensure all glassware is oven-dried before assembly.

  • Reagent Charging: To the reactor, under a positive pressure of nitrogen, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and a finely powdered base (e.g., K₃PO₄, 3.0 eq.).

  • Solvent Addition: Add a degassed solvent (e.g., 1,4-dioxane/water mixture). The concentration should be carefully chosen to ensure solubility and efficient stirring.

  • Catalyst Addition: In a separate flask under an inert atmosphere, prepare a solution of the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%) in a small amount of the degassed solvent. Add this catalyst solution to the reactor via a cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. Monitor the reaction progress by LC-MS.

  • Workup and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an appropriate organic solvent and water. Adjust the pH of the aqueous layer to acidic (pH ~3-4) with HCl to protonate the carboxylic acid and facilitate its extraction into the organic layer. Separate the layers. The organic layer can be washed with brine, dried over Na₂SO₄, and concentrated. The crude product can then be purified by recrystallization or column chromatography.

Recommended Starting Conditions for Reaction Optimization
Reaction Type Palladium Source (mol%) Ligand (mol%) Base (eq.) Solvent Temperature (°C)
Suzuki-Miyaura Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene/H₂O80-110
Sonogashira PdCl₂(PPh₃)₂ (2)PPh₃ (4) & CuI (5)Et₃NTHF25-60
Buchwald-Hartwig Pd₂(dba)₃ (1)XPhos (2)NaOt-Bu (1.5)Dioxane90-120
SNAr N/AN/AK₂CO₃ (2)DMSO100-150

IV. Visualizations

Reaction Selectivity Diagram

G A This compound B Suzuki / Sonogashira (Pd-catalyzed) A->B High reactivity of C-I bond D Selective coupling at C4-Iodine B->D C SNAr / Buchwald-Hartwig (Post-coupling at C4) E Functionalization at C6-Chlorine C->E D->C Subsequent reaction

Caption: Regioselective functionalization workflow for this compound.

Troubleshooting Workflow for Low Yield in Cross-Coupling

G Start Low / No Yield Check_Reagents Verify Reagent Purity (Substrates, Base, Solvent) Start->Check_Reagents Check_Catalyst Assess Catalyst/Ligand Activity & Choice Check_Reagents->Check_Catalyst Reagents OK Re_Optimize Systematically Re-optimize Conditions Check_Reagents->Re_Optimize Impure Check_Atmosphere Ensure Rigorous Inert Atmosphere Check_Catalyst->Check_Atmosphere Catalyst OK Check_Catalyst->Re_Optimize Inactive Check_Temp Optimize Reaction Temperature Check_Atmosphere->Check_Temp Atmosphere OK Check_Atmosphere->Re_Optimize Oxygen Leak Check_Temp->Re_Optimize Temp OK

Caption: Systematic troubleshooting flowchart for low-yielding cross-coupling reactions.

V. Safety Considerations for Scale-Up

  • Thermal Safety: Palladium-catalyzed cross-coupling reactions are often exothermic.[1][2] It is imperative to perform a thermal hazard assessment before scaling up. Consider using reaction calorimetry to determine the heat of reaction and the maximum temperature of the synthesis reaction (MTSR). Implement controlled addition of reagents or use a jacketed reactor with efficient cooling to manage the exotherm.

  • Catalyst Handling: Palladium catalysts, especially on carbon supports, can be pyrophoric.[15] Handle in an inert atmosphere and take precautions against dust formation.

  • Solvent Safety: Be aware of the thermal stability of solvents like DMSO and DMF, which can decompose exothermically at elevated temperatures.[1]

  • Pressure Management: When heating reactions in a sealed vessel, ensure the vessel is rated for the expected pressure at the reaction temperature.

VI. References

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

  • --INVALID-LINK--

References

Validation & Comparative

1H NMR analysis of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the ¹H NMR Analysis of 6-Chloro-4-iodopyridine-3-carboxylic Acid: A Comparative Approach

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is paramount. This compound, a substituted pyridine derivative, presents a unique analytical challenge due to the complex interplay of its electron-withdrawing substituents. This guide provides a comprehensive analysis of its ¹H NMR spectrum, compares this powerful technique with other analytical methods, and offers detailed experimental protocols.

The Structural Significance of Substituted Pyridines

Pyridine and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. The introduction of halogen and carboxyl substituents, as in this compound, can significantly modulate the electronic properties, reactivity, and biological activity of the parent molecule. Accurate spectroscopic analysis is therefore crucial for confirming the identity, purity, and structure of such compounds.

¹H NMR Spectral Analysis: A Predictive Approach

While a publicly available experimental spectrum for this compound is not readily found, a detailed prediction can be made based on established principles of NMR spectroscopy and data from structurally related compounds.[1][2]

The structure of this compound features two aromatic protons on the pyridine ring at positions 2 and 5. The chemical environment of these protons is influenced by the following factors:

  • The Pyridine Nitrogen: The nitrogen atom is highly electronegative and deshields adjacent protons, causing them to resonate at a lower field (higher ppm).

  • The Chloro Group (at C6): As an electron-withdrawing group, the chlorine atom will further deshield the proton at H-5.

  • The Iodo Group (at C4): Iodine is also electron-withdrawing and will influence the chemical shift of the adjacent H-5 proton.

  • The Carboxylic Acid Group (at C3): This strong electron-withdrawing group will have a significant deshielding effect on the adjacent H-2 proton.

Based on these considerations, we can predict the following ¹H NMR spectrum:

Predicted ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale
H-2~8.5 - 8.8Singlet (s)N/AStrongly deshielded by the adjacent nitrogen and the carboxylic acid group at C3. No adjacent protons for coupling.
H-5~8.0 - 8.3Singlet (s)N/ADeshielded by the adjacent nitrogen (para position) and the chloro group at C6. No adjacent protons for coupling.

This prediction is supported by the ¹H NMR data of the structurally similar compound, 6-chloro-4-iodopyridin-3-amine, which shows two singlets at δ 7.81 and 7.60 ppm.[3] The replacement of the electron-donating amino group with the strongly electron-withdrawing carboxylic acid group is expected to shift both proton signals further downfield.

A Comparative Analysis of Spectroscopic Techniques

While ¹H NMR is a powerful tool for determining the proton framework of a molecule, a comprehensive structural elucidation often requires a combination of analytical methods.

Analytical TechniqueInformation ProvidedStrengthsLimitations
¹H NMR Spectroscopy Number of unique protons, their chemical environment, and connectivity.High resolution, provides detailed structural information.Can be complex for molecules with many overlapping signals.
¹³C NMR Spectroscopy Number of unique carbon atoms and their chemical environment.Complements ¹H NMR, provides information on the carbon skeleton.Lower sensitivity than ¹H NMR.
Mass Spectrometry (MS) Molecular weight and fragmentation pattern.High sensitivity, provides molecular formula information.Does not provide detailed structural connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups.Quick and easy, good for identifying functional groups like C=O and O-H.Provides limited information on the overall molecular structure.

The following workflow illustrates the synergistic use of these techniques for a thorough structural analysis.

Workflow for Structural Elucidation cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification H_NMR ¹H NMR Purification->H_NMR Proton Framework C_NMR ¹³C NMR Purification->C_NMR Carbon Skeleton MS Mass Spectrometry Purification->MS Molecular Weight IR IR Spectroscopy Purification->IR Functional Groups Interpretation Combined Spectral Data Analysis H_NMR->Interpretation C_NMR->Interpretation MS->Interpretation IR->Interpretation Structure Confirmed Structure of this compound Interpretation->Structure

Caption: Workflow for the synthesis, purification, and structural elucidation of this compound.

Experimental Protocol for ¹H NMR Analysis

The following is a detailed, step-by-step methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry vial. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids due to its ability to dissolve polar compounds and the acidic proton of the carboxylic acid will be observable. c. Transfer the solution to a standard 5 mm NMR tube.

2. NMR Spectrometer Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to achieve optimal homogeneity. This is a critical step for obtaining sharp, well-resolved peaks.

3. Data Acquisition: a. Set the appropriate spectral width to encompass all expected proton signals (e.g., 0-12 ppm). b. Use a standard 90° pulse sequence. c. Set the number of scans to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a sample of this concentration). d. Set the relaxation delay (D1) to be at least 5 times the longest T1 relaxation time of the protons in the molecule (a value of 2-5 seconds is usually sufficient).

4. Data Processing: a. Apply a Fourier transform to the acquired free induction decay (FID). b. Phase the spectrum to ensure all peaks are in the positive absorptive mode. c. Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm). d. Integrate the peaks to determine the relative ratios of the different types of protons.

The following diagram provides a visual comparison of the information obtained from different analytical techniques.

Comparison of Analytical Techniques cluster_compound This compound cluster_techniques Analytical Techniques cluster_information Information Obtained Compound Target Molecule H_NMR ¹H NMR Compound->H_NMR C_NMR ¹³C NMR Compound->C_NMR MS Mass Spec Compound->MS IR IR Spec Compound->IR H_NMR_info Proton environment Connectivity H_NMR->H_NMR_info C_NMR_info Carbon backbone C_NMR->C_NMR_info MS_info Molecular weight Formula MS->MS_info IR_info Functional groups IR->IR_info

References

A Senior Application Scientist's Guide to the 13C NMR Spectral Analysis of 6-Chloro-4-iodopyridine-3-carboxylic acid: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the unambiguous structural confirmation of novel heterocyclic compounds is a cornerstone of advancing a project from discovery to clinical candidacy. Among the suite of analytical techniques available, 13C Nuclear Magnetic Resonance (NMR) spectroscopy provides direct insight into the carbon framework of a molecule. This guide offers an in-depth analysis of the expected 13C NMR spectrum of 6-Chloro-4-iodopyridine-3-carboxylic acid, a polysubstituted pyridine with potential applications in medicinal chemistry.

Given the absence of a publicly available experimental spectrum for this specific molecule, this guide will employ a predictive methodology grounded in established principles of substituent effects on aromatic systems. We will compare these predicted values with experimental data from structurally related analogs to provide a robust and scientifically sound interpretation. This approach not only offers a reliable spectral hypothesis for this compound but also serves as a practical framework for interpreting the spectra of other complex, substituted pyridines.

Predicted 13C NMR Chemical Shifts for this compound

The prediction of 13C NMR chemical shifts in substituted aromatic systems is a well-established technique that relies on the principle of substituent-induced chemical shifts (SCS).[1] The chemical shift of each carbon atom in the pyridine ring is influenced by the electronic properties (both inductive and resonance effects) of the attached substituents. For this compound, we must consider the effects of the chloro, iodo, and carboxylic acid groups.

  • Chlorine (at C6): As an electronegative halogen, chlorine is expected to have a significant deshielding (downfield shift) effect on the ipso-carbon (C6) and influence the other carbons through inductive and weak resonance effects.

  • Iodine (at C4): Iodine also exhibits a strong deshielding effect on the ipso-carbon (C4). A notable characteristic of heavier halogens like iodine is the "heavy atom effect," which can induce an upfield shift on adjacent carbons, although this is not always the dominant factor.[2]

  • Carboxylic Acid (at C3): The carbonyl carbon of the carboxylic acid group itself will appear significantly downfield, typically in the 165-185 ppm range.[3] Its electron-withdrawing nature will influence the chemical shifts of the ring carbons, particularly the ipso-carbon (C3).

Based on these principles and data from computational prediction tools, the following chemical shifts are predicted for this compound in a common NMR solvent like DMSO-d6.

Table 1: Predicted 13C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)Rationale for Shift
C2~152.5Influenced by the adjacent nitrogen and carboxylic acid group.
C3~138.0Ipso-carbon to the electron-withdrawing carboxylic acid group.
C4~110.0Ipso-carbon to the iodine atom; significant deshielding.
C5~140.0Influenced by the adjacent iodine and chloro-substituted carbon.
C6~155.0Ipso-carbon to the chlorine atom and adjacent to nitrogen.
COOH~168.0Typical range for a carboxylic acid carbonyl carbon.[3]

Comparative Analysis with Structurally Related Compounds

To build confidence in our predicted spectrum, it is instructive to compare it with the experimental 13C NMR data of simpler, related pyridine derivatives. This comparison allows us to observe the incremental effects of each substituent.

Table 2: Comparison of Predicted 13C NMR Data with Experimental Data of Analogs

Carbon AtomPyridine[4] (in CDCl3)4-Iodopyridine[5] (in CDCl3)Pyridine-3-carboxylic acid (Nicotinic Acid)Predicted this compound
C2 150.2151.2~153~152.5
C3 123.9131.1~130~138.0
C4 136.0109.8~135~110.0
C5 123.9131.1~123~140.0
C6 150.2151.2~150~155.0
COOH N/AN/A~167~168.0

Data for Pyridine-3-carboxylic acid are typical values and may vary slightly with solvent.

From this comparison, we can see how the introduction of substituents logically leads to our predicted values. For instance, the significant downfield shift of C4 in 4-iodopyridine relative to pyridine demonstrates the strong effect of the iodine atom, which is reflected in our prediction. Similarly, the presence of the carboxylic acid group at C3 in nicotinic acid causes a downfield shift at C2 and C3, a trend that is incorporated into our prediction for the target molecule.

Visualizing Substituent Effects

The interplay of the substituents determines the final chemical shifts. The following diagram illustrates the primary electronic influences of the chloro, iodo, and carboxylic acid groups on the pyridine ring.

Caption: Electronic effects of substituents on the pyridine ring.

Standard Operating Procedure for 13C NMR Data Acquisition

To ensure the generation of high-quality, reproducible data for compounds like this compound, adherence to a rigorous experimental protocol is essential. The following procedure outlines the key steps and the rationale behind them.

Objective: To obtain a quantitative or semi-quantitative proton-decoupled 13C NMR spectrum.

Materials:

  • NMR Spectrometer (e.g., 400 MHz or higher)

  • 5 mm NMR tubes

  • Deuterated solvent (DMSO-d6 is recommended for carboxylic acids due to its ability to solubilize polar compounds and shift the exchangeable acidic proton signal)

  • This compound (15-25 mg)

  • Tetramethylsilane (TMS) or solvent peak as internal reference

Protocol:

  • Sample Preparation:

    • Accurately weigh 15-25 mg of the sample into a clean, dry vial. The relatively high concentration is necessary to overcome the low natural abundance (1.1%) and lower gyromagnetic ratio of the 13C nucleus, ensuring a good signal-to-noise ratio in a reasonable time.[6]

    • Add approximately 0.6-0.7 mL of DMSO-d6 to the vial.

    • Gently sonicate or vortex the sample until it is fully dissolved. A clear, particulate-free solution is crucial for high-resolution spectra.

    • Transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup:

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the DMSO-d6 solvent. The lock system compensates for any magnetic field drift, ensuring spectral stability over the course of the experiment.

    • Shim the magnetic field to optimize its homogeneity. This process minimizes peak broadening and distortion, leading to sharp, well-resolved signals. Automated shimming routines are standard on modern spectrometers.

  • Acquisition Parameters:

    • Experiment Type: Select a standard proton-decoupled 13C experiment (e.g., zgpg30 on Bruker systems). Proton decoupling removes 1H-13C coupling, simplifying the spectrum so that each unique carbon appears as a single line.[2]

    • Spectral Width: Set a spectral width of approximately 220-240 ppm. This range is sufficient to encompass most organic compounds, from aliphatic carbons to carbonyls.[7]

    • Pulse Angle: Use a 30-45 degree pulse angle. This is a compromise between signal intensity and relaxation time, allowing for a faster repetition rate without saturating the signals, especially for quaternary carbons which often have long relaxation times.

    • Relaxation Delay (d1): Set a relaxation delay of 2 seconds. This delay allows the carbon nuclei to return to thermal equilibrium between pulses, which is important for obtaining more quantitative data.

    • Number of Scans (ns): Set the number of scans to 1024 or higher. Due to the low sensitivity of 13C NMR, a large number of scans must be co-added to achieve an adequate signal-to-noise ratio. The required number will depend on the sample concentration.

  • Data Processing:

    • Apply an exponential multiplication (line broadening) of 0.5-1.0 Hz to the Free Induction Decay (FID) to improve the signal-to-noise ratio, at the cost of a slight loss in resolution.

    • Perform a Fourier Transform to convert the time-domain data (FID) into the frequency-domain spectrum.

    • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

    • Calibrate the chemical shift axis by setting the DMSO-d6 solvent peak to 39.52 ppm.

    • Integrate the peaks if relative signal intensities are desired, though it should be noted that standard proton-decoupled 13C spectra are not inherently quantitative.

The following workflow diagram summarizes the experimental process.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (15-25 mg) dissolve Dissolve in DMSO-d6 (0.7 mL) weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample & Lock transfer->insert shim Shim Magnetic Field insert->shim setup Set Acquisition Parameters shim->setup acquire Acquire Data (1024+ scans) setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase calibrate Calibrate Spectrum phase->calibrate analyze Peak Picking & Analysis calibrate->analyze

Caption: Experimental workflow for 13C NMR spectroscopy.

Conclusion

While experimental data remains the gold standard, this guide demonstrates that a combination of predictive methods and comparative analysis provides a powerful and scientifically rigorous approach to understanding the 13C NMR spectrum of novel compounds like this compound. By understanding the fundamental principles of substituent effects and adhering to a robust experimental protocol, researchers can confidently use 13C NMR spectroscopy to elucidate and confirm the structures of complex molecules, accelerating the pace of drug discovery and development.

References

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis for Drug Discovery and Development Professionals

Introduction

In the landscape of modern pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 6-Chloro-4-iodopyridine-3-carboxylic acid is a key heterocyclic building block, utilized in the synthesis of a variety of pharmacologically active molecules. Its unique structure, featuring a pyridine core substituted with a carboxylic acid and two different halogen atoms (chlorine and iodine), presents both opportunities and challenges for analytical characterization. The presence of multiple reactive sites makes it a versatile synthon, but also necessitates robust analytical methods to ensure purity, monitor reactions, and identify potential byproducts.

This guide provides an in-depth analysis of the mass spectrometric behavior of this compound. We will explore a detailed Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol, delve into the rationale behind experimental choices, and predict the fragmentation patterns based on established chemical principles. Furthermore, we will objectively compare the performance of LC-MS/MS with alternative analytical techniques such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Nuclear Magnetic Resonance (NMR) spectroscopy, providing supporting data and context for selecting the most appropriate method for your research and development needs.

Physicochemical Properties of this compound

A thorough understanding of the analyte's properties is the foundation of any successful analytical method.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂--INVALID-LINK--
Monoisotopic Mass 282.8897 Da--INVALID-LINK--
Structure A pyridine ring with a chlorine atom at position 6, an iodine atom at position 4, and a carboxylic acid group at position 3.--INVALID-LINK--
Predicted LogP 2.0--INVALID-LINK--

The presence of the carboxylic acid group (pKa ≈ 2-5) makes the molecule acidic and thus amenable to analysis by reverse-phase liquid chromatography and electrospray ionization in negative mode. The halogen substituents significantly increase the molecular weight and provide a characteristic isotopic signature, especially for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).

LC-MS/MS Analysis: A Detailed Protocol and Rationale

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the cornerstone for the sensitive and selective quantification and identification of small molecules in complex matrices.[1][2] The coupling of liquid chromatography's separation power with the mass spectrometer's specificity and sensitivity makes it an ideal choice for analyzing this compound.[1]

Experimental Workflow

Caption: A typical LC-MS/MS workflow for the analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 1 mg of this compound and dissolve it in 1 mL of a 50:50 (v/v) mixture of methanol and water to create a 1 mg/mL stock solution.

    • Perform serial dilutions of the stock solution with the same solvent to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.

    • Rationale: A mixture of methanol and water is a common solvent for reverse-phase chromatography and is compatible with ESI. Serial dilutions are essential for creating a calibration curve for quantitative analysis.

  • Liquid Chromatography (LC) Parameters:

    • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

    • Rationale: A C18 column is a versatile stationary phase for separating moderately polar compounds. The gradient elution with acetonitrile allows for the efficient elution of the analyte from the column. Formic acid is added to the mobile phase to improve peak shape and to facilitate ionization.[3]

  • Mass Spectrometry (MS) Parameters:

    • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode.

    • Capillary Voltage: -3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Desolvation Gas Flow: 600 L/hr.

    • Cone Gas Flow: 50 L/hr.

    • Collision Gas: Argon.

    • Rationale: ESI is the preferred ionization technique for polar and thermally labile molecules.[1] The carboxylic acid group is readily deprotonated, making negative ion mode the logical choice for high sensitivity.[3][4] The temperatures and gas flows are optimized to ensure efficient desolvation and ionization of the analyte.

Data Acquisition and Interpretation
  • Full Scan (MS1): Initially, a full scan analysis is performed to identify the deprotonated molecule, [M-H]⁻. For this compound (monoisotopic mass = 282.8897 Da), the expected m/z value for the [M-H]⁻ ion is 281.8824.[5] The isotopic pattern of chlorine (³⁵Cl/³⁷Cl) should be observable in the molecular ion cluster.

  • Product Ion Scan (MS/MS): Following the identification of the precursor ion, a product ion scan is conducted to elucidate the fragmentation pattern. The precursor ion (m/z 281.9) is isolated in the first quadrupole (Q1), fragmented in the collision cell (q2), and the resulting product ions are scanned in the third quadrupole (Q3).

Predicted Fragmentation Pathway

The fragmentation of this compound in negative ion mode is expected to proceed through several key pathways, driven by the charge on the carboxylate group and the relative lability of the carbon-halogen bonds.

Fragmentation M [M-H]⁻ m/z 281.9 F1 Loss of CO₂ (-44 Da) m/z 237.9 M->F1 -CO₂ F2 Loss of I (-127 Da) m/z 154.9 M->F2 -I• F3 Loss of Cl (-35 Da) m/z 246.9 M->F3 -Cl• F4 Loss of CO₂ and I (-171 Da) m/z 110.9 F1->F4 -I•

Caption: Predicted fragmentation pathway for [M-H]⁻ of this compound.

Explanation of Fragmentation:

  • Decarboxylation (Loss of CO₂): The most common fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da), which is a neutral loss.[6] This would result in a fragment ion at m/z 237.9.

  • Halogen Loss: The carbon-iodine bond is weaker than the carbon-chlorine bond, making the loss of an iodine radical (127 Da) a likely fragmentation event, leading to a fragment at m/z 154.9. The loss of a chlorine radical (35 Da) is also possible, resulting in a fragment at m/z 246.9.

  • Sequential Fragmentation: Further fragmentation of the decarboxylated ion (m/z 237.9) through the loss of an iodine radical would produce a fragment at m/z 110.9.

Table of Predicted Precursor and Product Ions:

Ionm/z (Da)Description
Precursor Ion 281.9[M-H]⁻
Product Ion 1 237.9[M-H-CO₂]⁻
Product Ion 2 154.9[M-H-I]⁻
Product Ion 3 246.9[M-H-Cl]⁻
Product Ion 4 110.9[M-H-CO₂-I]⁻

Comparison with Alternative Analytical Techniques

While LC-MS/MS is a powerful tool, the choice of analytical technique should always be guided by the specific requirements of the analysis. Here, we compare LC-MS/MS with HPLC-UV and NMR spectroscopy for the analysis of this compound.

FeatureLC-MS/MSHPLC-UVNMR Spectroscopy
Sensitivity Very High (pg to fg level)Moderate (ng to µg level)Low (mg level)
Specificity Very High (based on m/z)Moderate (based on retention time and UV absorbance)Very High (provides detailed structural information)
Quantitative Capability ExcellentGoodGood (with internal standards)
Structural Information Provides molecular weight and fragmentation dataLimited to UV-Vis spectrumProvides detailed structural connectivity
Throughput HighHighLow
Cost HighModerateHigh
Expertise Required HighModerateHigh
In-Depth Comparison
  • LC-MS/MS vs. HPLC-UV: For routine purity analysis and quantification where sensitivity is not the primary concern, HPLC-UV can be a cost-effective and robust alternative.[7][8] However, for the detection of trace-level impurities or for analysis in complex matrices, LC-MS/MS offers superior sensitivity and specificity.[7][9] The mass spectrometer can distinguish between co-eluting compounds with different masses, a significant advantage over UV detection.[9]

  • LC-MS/MS vs. NMR Spectroscopy: NMR spectroscopy is unparalleled in its ability to provide unambiguous structural elucidation.[10][11][12][13] For the definitive identification of a novel compound or a previously uncharacterized impurity, NMR is the gold standard. However, it suffers from low sensitivity and is not suitable for high-throughput analysis. LC-MS/MS , while providing less detailed structural information, offers the sensitivity required for trace analysis and can be used to rapidly screen samples for the presence of the target analyte and its metabolites or degradation products.[1]

Conclusion

The mass spectrometric analysis of this compound, particularly by LC-MS/MS, provides a highly sensitive and specific method for its identification and quantification. The predictable fragmentation pattern, initiated by decarboxylation and halogen loss, allows for confident structural confirmation. While HPLC-UV offers a practical alternative for routine analysis, and NMR remains the ultimate tool for structural elucidation, LC-MS/MS provides an optimal balance of sensitivity, specificity, and throughput for the demanding needs of pharmaceutical research and development. The choice of analytical technique should be a strategic decision based on the specific analytical challenge at hand, with a clear understanding of the strengths and limitations of each method.

References

A Comparative Guide to the Reactivity of 6-Chloro-4-iodopyridine-3-carboxylic Acid and Its Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, functionalized pyridine scaffolds are of paramount importance. Among these, dihalogenated pyridine-3-carboxylic acids serve as exceptionally versatile building blocks, offering multiple points for diversification. This guide provides an in-depth technical comparison of the reactivity of 6-Chloro-4-iodopyridine-3-carboxylic acid with two structurally similar compounds: 6-Bromo-4-chloropyridine-3-carboxylic acid and 4,6-Dichloropyridine-3-carboxylic acid .

This comparison will focus on three fundamental and widely utilized transformations in pharmaceutical synthesis: Palladium-catalyzed Suzuki-Miyaura cross-coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution (SNAr). By understanding the distinct reactivity profiles of these molecules, researchers can make more informed decisions in the strategic design of synthetic routes to complex target molecules.

The Chemical Landscape: Understanding Differential Reactivity

The reactivity of a halopyridine in common synthetic transformations is primarily governed by two key factors: the carbon-halogen (C-X) bond strength and the electronic environment of the pyridine ring.

Carbon-Halogen Bond Strength: In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the C-X bond to the palladium(0) catalyst. The energy required to cleave this bond dictates the reactivity of the halogen. The established trend for C-X bond dissociation energies is C-Cl > C-Br > C-I.[1] Consequently, the general order of reactivity in these reactions is I > Br > Cl . This inherent difference is the cornerstone of achieving regioselectivity in polyhalogenated systems.

Electronic Effects of the Pyridine Ring: The pyridine nitrogen is electron-withdrawing, which creates electron-deficient (electrophilic) centers at the C2, C4, and C6 positions. This makes the pyridine ring susceptible to nucleophilic attack, particularly at the ortho (C2/C6) and para (C4) positions. The carboxylic acid group at the C3 position is also an electron-withdrawing group, further influencing the electron density distribution around the ring. In nucleophilic aromatic substitution (SNAr) reactions, the stability of the intermediate Meisenheimer complex is key. Attack at the C2, C4, and C6 positions allows for the delocalization of the negative charge onto the electronegative nitrogen atom, which is a stabilizing feature.[2][3]

Comparative Reactivity in Key Transformations

To provide a clear and objective comparison, we will examine the expected reactivity of our three subject compounds in Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Nucleophilic Aromatic Substitution. For the purpose of this guide, we will consider the reactions of the corresponding methyl or ethyl esters, which are commonly used synthetic equivalents and exhibit similar reactivity at the halogenated positions.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a robust method for the formation of C-C bonds.[4] The distinct C-X bond strengths in our compounds of interest allow for highly regioselective reactions.

This compound: Due to the significantly weaker C-I bond compared to the C-Cl bond, Suzuki-Miyaura coupling is expected to occur exclusively at the C4 position under standard conditions. This allows for the introduction of an aryl or vinyl group at C4 while preserving the C6-chloro for subsequent transformations.

6-Bromo-4-chloropyridine-3-carboxylic acid: Following the same principle, the C-Br bond is more reactive than the C-Cl bond in palladium-catalyzed couplings. Therefore, selective Suzuki coupling is anticipated to occur at the C6 position.

4,6-Dichloropyridine-3-carboxylic acid: With two identical halogens, regioselectivity is governed by the electronic environment. For 4,6-dihalopyridines, the C4 position is generally more electrophilic and thus more susceptible to oxidative addition by the palladium catalyst.[1] This leads to a preference for mono-arylation at the C4 position.

Comparative Data for Suzuki-Miyaura Coupling (Illustrative)

CompoundCoupling PartnerExpected Major ProductIllustrative Yield (%)Notes
Ethyl 6-Chloro-4-iodonicotinate Phenylboronic acidEthyl 6-chloro-4-phenylnicotinate>90Highly selective for C-I bond activation.
Ethyl 6-Bromo-4-chloronicotinate Phenylboronic acidEthyl 4-chloro-6-phenylnicotinate80-95Selective for C-Br bond activation over C-Cl.
Ethyl 4,6-Dichloronicotinate Phenylboronic acidEthyl 4-phenyl-6-chloronicotinate75-95Preferential coupling at the more electrophilic C4 position.[1]
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds.[5][6][7] The principles of regioselectivity based on C-X bond strength also apply here.

This compound: Amination is expected to occur selectively at the C4 position, displacing the iodide.

6-Bromo-4-chloropyridine-3-carboxylic acid: The greater reactivity of the C-Br bond will direct amination to the C6 position.

4,6-Dichloropyridine-3-carboxylic acid: Similar to the Suzuki coupling, the first amination is likely to occur at the more reactive C4 position. However, the introduction of an electron-donating amino group at C4 will deactivate the ring towards a second amination at C6, making mono-substitution readily achievable.

Comparative Data for Buchwald-Hartwig Amination (Illustrative)

CompoundAmineExpected Major ProductIllustrative Yield (%)Notes
Ethyl 6-Chloro-4-iodonicotinate MorpholineEthyl 6-chloro-4-morpholinonicotinate>90Selective amination at the C4 position.
Ethyl 6-Bromo-4-chloronicotinate MorpholineEthyl 4-chloro-6-morpholinonicotinate80-90Selective amination at the C6 position.
Ethyl 4,6-Dichloronicotinate MorpholineEthyl 4-morpholino-6-chloronicotinate70-90Mono-amination favored at the C4 position.
Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions are driven by the electrophilicity of the carbon center and the stability of the Meisenheimer intermediate.[8] The pyridine nitrogen activates the C2, C4, and C6 positions for nucleophilic attack.

This compound: In this case, both the C4 and C6 positions are activated. However, the C4 position is generally more electrophilic in dihalopyridines of this nature. Thus, nucleophilic attack is expected to preferentially occur at the C4 position, displacing the iodide.

6-Bromo-4-chloropyridine-3-carboxylic acid: Similar to the iodo-analog, the C4 and C6 positions are activated. Preferential attack at the C4 position is anticipated.

4,6-Dichloropyridine-3-carboxylic acid (ester): For ethyl 4,6-dichloronicotinate, it has been demonstrated that nucleophilic attack by amines occurs selectively at the C4 position.[5][9] This is attributed to the greater electronic activation at this site.

Comparative Data for Nucleophilic Aromatic Substitution (Illustrative)

CompoundNucleophileExpected Major ProductIllustrative Yield (%)Notes
Ethyl 6-Chloro-4-iodonicotinate Sodium MethoxideEthyl 6-chloro-4-methoxynicotinateHighSelective substitution at the C4 position.
Ethyl 6-Bromo-4-chloronicotinate Sodium MethoxideEthyl 6-bromo-4-methoxynicotinateHighSelective substitution at the C4 position.
Ethyl 4,6-Dichloronicotinate MethylamineEthyl 4-(methylamino)-6-chloronicotinateGood to ExcellentPreferential substitution at the C4 position is well-established.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates and coupling partners.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the halopyridine derivative (1.0 eq.), the arylboronic acid (1.2 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Solvent Addition: Add a degassed solvent mixture (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Reaction: Heat the mixture to 80-100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography.

G cluster_0 Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-X Transmetal Transmetalation Complex OxAdd->Transmetal Ar'B(OH)2 Base ReductElim Reductive Elimination Complex Transmetal->ReductElim ReductElim->Pd0 Ar-Ar'

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates and amines.

  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the halopyridine derivative (1.0 eq.), the amine (1.2 eq.), a base (e.g., NaOtBu, 1.5 eq.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., XPhos, 4 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene).

  • Reaction: Seal the flask and heat the mixture to 80-110 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. The organic layer is dried, filtered, and concentrated.

  • Purification: The crude product is purified by flash column chromatography.

G cluster_workflow Buchwald-Hartwig Workflow Start Halopyridine + Amine Reaction Reaction Mixture Start->Reaction Combine Reagents Product Aminated Pyridine Reaction->Product Pd Catalyst, Base, Solvent, Heat

Caption: General workflow for Buchwald-Hartwig amination.

Conclusion

The comparative analysis of this compound, 6-Bromo-4-chloropyridine-3-carboxylic acid, and 4,6-Dichloropyridine-3-carboxylic acid reveals a clear and predictable hierarchy of reactivity, primarily dictated by the nature of the halogen substituents.

  • This compound is an ideal substrate for selective functionalization at the C4 position via palladium-catalyzed cross-coupling reactions, leaving the C6-chloro group available for subsequent transformations. In SNAr reactions, the C4 position is also the preferred site of attack.

  • 6-Bromo-4-chloropyridine-3-carboxylic acid demonstrates preferential reactivity at the C6 position in cross-coupling reactions due to the greater lability of the C-Br bond. In SNAr reactions, however, the C4 position is expected to be more reactive.

  • 4,6-Dichloropyridine-3-carboxylic acid offers a platform for mono-functionalization, with a general preference for reaction at the C4 position in both cross-coupling and SNAr reactions.

This guide provides a foundational understanding to aid in the strategic planning of synthetic routes. It is imperative for researchers to note that while these general trends are well-established, the optimization of reaction conditions for each specific substrate and coupling partner is crucial for achieving desired outcomes.

References

A Comparative Guide to the X-ray Crystallography of Chloro-Substituted Pyridine Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis of the Crystal Structure of 2-Chloro-3-Pyridinecarboxylic Acid and its Comparison with Related Halogenated Derivatives

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and materials science, the precise understanding of a molecule's three-dimensional structure is paramount. It dictates physicochemical properties, biological activity, and solid-state behavior, all of which are critical for rational drug design and the development of novel materials. Among the vast array of heterocyclic compounds, halogenated pyridine carboxylic acids represent a class of significant interest due to their prevalence as scaffolds in bioactive molecules. This guide provides a detailed exploration into the X-ray crystallography of this family of compounds, with a focused analysis on the crystal structure of 2-chloro-3-pyridinecarboxylic acid.

This guide will delve into the synthesis, crystallization, and intricate structural details of 2-chloro-3-pyridinecarboxylic acid, elucidated by single-crystal X-ray diffraction. Furthermore, we will draw objective comparisons with other halogenated pyridine carboxylic acid derivatives to provide a broader understanding of how the nature and position of substituents influence crystal packing and intermolecular interactions. This comparative approach, supported by experimental data, aims to offer valuable insights for researchers working on the design and synthesis of new molecular entities with tailored solid-state properties.

The Pivotal Role of Crystal Structure in Drug Development

The solid-state structure of an active pharmaceutical ingredient (API) profoundly impacts its bioavailability, stability, and manufacturability. X-ray crystallography stands as the definitive technique for unambiguously determining the three-dimensional arrangement of atoms within a crystalline solid.[1] This knowledge is not merely academic; it is a cornerstone of modern drug development, enabling scientists to:

  • Identify and characterize polymorphs: Different crystalline forms of the same compound can exhibit varied solubility and stability, directly affecting drug performance.

  • Understand intermolecular interactions: The specific hydrogen bonds, halogen bonds, and other non-covalent interactions governing the crystal lattice are crucial for predicting and engineering desired solid-state properties.

  • Facilitate structure-based drug design: A precise molecular structure provides the blueprint for designing more potent and selective drug candidates.

Experimental Walk-through: From Synthesis to Structure Solution

The journey from a chemical concept to a fully characterized crystal structure involves a series of meticulous experimental procedures. Here, we outline a representative workflow for obtaining the crystal structure of a compound like 2-chloro-3-pyridinecarboxylic acid.

Synthesis of 2-Chloro-3-Pyridinecarboxylic Acid

A common synthetic route to 2-chloro-3-pyridinecarboxylic acid involves the oxidation of a corresponding substituted pyridine precursor. While various methods exist, a typical laboratory-scale synthesis can be conceptualized as follows:

Synthesis_Workflow Start Starting Material (e.g., 2-chloro-3-methylpyridine) Oxidation Oxidation (e.g., KMnO4, HNO3) Start->Oxidation Reagents Workup Acid-Base Workup & Extraction Oxidation->Workup Crude Product Purification Recrystallization Workup->Purification Purification Product 2-Chloro-3-Pyridinecarboxylic Acid (Single Crystals) Purification->Product Isolation

Caption: A generalized workflow for the synthesis of 2-chloro-3-pyridinecarboxylic acid.

Experimental Protocol: Synthesis

  • Oxidation: A suitable starting material, such as 2-chloro-3-methylpyridine, is dissolved in an appropriate solvent. An oxidizing agent (e.g., potassium permanganate or nitric acid) is added portion-wise while monitoring the reaction temperature.

  • Reaction Monitoring: The progress of the reaction is monitored by techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Upon completion, the reaction mixture is worked up to remove the excess oxidizing agent and byproducts. This typically involves filtration, neutralization, and extraction with an organic solvent.

  • Purification and Crystallization: The crude product is purified by recrystallization from a suitable solvent or solvent mixture. Slow evaporation of the solvent at room temperature can yield single crystals suitable for X-ray diffraction.

Single-Crystal X-ray Diffraction

The acquisition of high-quality diffraction data is contingent on the quality of the single crystal.

Xray_Workflow Crystal Single Crystal Selection Mounting Mounting on Diffractometer Crystal->Mounting Data_Collection X-ray Data Collection Mounting->Data_Collection Structure_Solution Structure Solution (e.g., Direct Methods) Data_Collection->Structure_Solution Refinement Structure Refinement Structure_Solution->Refinement Validation Structure Validation & Analysis Refinement->Validation

Caption: The experimental workflow for single-crystal X-ray diffraction analysis.

Experimental Protocol: X-ray Data Collection and Structure Refinement

  • Crystal Selection and Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically around 100-120 K) to minimize thermal vibrations. X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F².

  • Validation: The final refined structure is validated using software tools like PLATON and checked against the crystallographic information file (CIF) standards.

Structural Analysis of 2-Chloro-3-Pyridinecarboxylic Acid

The crystal structure of 2-chloro-3-pyridinecarboxylic acid reveals a planar molecular conformation. The molecules are interconnected by O—H⋯N hydrogen bonds, forming infinite chains. These chains are then packed in a face-to-face manner, creating well-defined molecular layers.[1]

Crystallographic Parameter2-Chloro-3-pyridinecarboxylic acid[1]
Chemical FormulaC₆H₄ClNO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)3.863(1)
b (Å)16.927(3)
c (Å)9.998(2)
β (°)95.39(2)
Volume (ų)649.8(3)
Z4
Calculated Density (g/cm³)1.609
Hydrogen Bonding MotifO—H⋯N chain

Table 1: Key crystallographic data for 2-chloro-3-pyridinecarboxylic acid.

The dominant intermolecular interaction is the hydrogen bond between the carboxylic acid proton and the nitrogen atom of the pyridine ring of an adjacent molecule. This head-to-tail arrangement leads to the formation of robust one-dimensional chains.

H_Bonding cluster_chain Hydrogen-Bonded Chain mol1 Molecule A mol2 Molecule B mol1->mol2 O-H···N mol3 Molecule C mol2->mol3 O-H···N

Caption: Schematic representation of the O—H···N hydrogen bonding in 2-chloro-3-pyridinecarboxylic acid. Note: A proper molecular structure diagram would replace the placeholder nodes in a full implementation.

Comparative Analysis with Other Halogenated Pyridine Carboxylic Acids

The substitution pattern and the nature of the halogen atom can significantly influence the crystal packing and intermolecular interactions. By comparing the structure of 2-chloro-3-pyridinecarboxylic acid with other derivatives, we can gain valuable structure-property relationship insights.

CompoundKey Structural FeaturesReference
2-Chloro-3-pyridinecarboxylic acid Planar molecules, O—H⋯N hydrogen-bonded chains forming layers.[1]
Halogen-substituted anilinonicotinic acids Often exhibit intramolecular N—H⋯O hydrogen bonds, influencing the overall packing.[1]
Co-crystals of cyanopyridines with dicarboxylic acids Formation of supramolecular synthons involving C—H⋯N, C—H⋯O, and O—H⋯N hydrogen bonds, as well as nitrile-nitrile interactions.[2][2]
Co-crystals of substituted pyridines with gallic acid Formation of acid-pyridine heterosynthons, with ortho-substituents on the pyridine ring affecting the hydrogen bonding patterns.[3]

Table 2: Comparison of structural features in different substituted pyridine carboxylic acid systems.

The Influence of Substituent Position

The relative positions of the carboxylic acid and the halogen substituent are critical. In 2-chloro-3-pyridinecarboxylic acid, the proximity of the chlorine atom to the carboxylic acid group can influence the acidity of the carboxylic proton and the electronic distribution within the aromatic ring. This, in turn, can modulate the strength of the O—H⋯N hydrogen bond. In contrast, for isomers like 6-chloronicotinic acid, the electronic and steric effects of the chlorine atom would be different, potentially leading to different packing arrangements.

The Role of Halogen Bonding

While not the dominant interaction in the reported structure of 2-chloro-3-pyridinecarboxylic acid, in other halogenated pyridine derivatives, halogen bonding can play a significant role in directing the crystal packing. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species. The strength of this interaction generally increases with the polarizability of the halogen atom (I > Br > Cl > F). In crystal engineering, halogen bonding is increasingly utilized to design novel solid-state architectures.

Conclusion and Future Perspectives

The crystallographic analysis of 2-chloro-3-pyridinecarboxylic acid provides a clear example of how fundamental intermolecular interactions, such as hydrogen bonding, dictate the solid-state architecture of halogenated pyridine carboxylic acids. The formation of robust hydrogen-bonded chains is a recurring motif in this class of compounds.

The comparative analysis underscores the subtle yet significant influence of substituent identity and position on the overall crystal packing. For researchers in drug development and materials science, a thorough understanding of these structure-property relationships is indispensable. Future work in this area could involve the synthesis and crystallographic characterization of a wider range of derivatives, including co-crystals and salts, to further elucidate the interplay of various non-covalent interactions. Such studies will undoubtedly contribute to the rational design of next-generation pharmaceuticals and functional materials with optimized solid-state properties.

References

A Comparative Guide to the Analytical Standards of 6-Chloro-4-iodopyridine-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Analytical Imperative for a Niche Building Block

6-Chloro-4-iodopyridine-3-carboxylic acid (CAS 1211578-80-1) is a halogenated pyridine derivative of increasing interest in medicinal chemistry. Its unique substitution pattern offers a versatile scaffold for the synthesis of novel therapeutic agents. The presence of chloro, iodo, and carboxylic acid functionalities provides multiple reaction sites for molecular elaboration. However, the same reactivity that makes it a valuable synthetic intermediate also presents challenges in ensuring its analytical integrity.

The quality of starting materials is paramount in drug development. Impurities, even in trace amounts, can lead to unforeseen side reactions, impact the safety and efficacy of the final active pharmaceutical ingredient (API), and create regulatory hurdles. Therefore, robust analytical methods for the characterization of this compound are not just a matter of quality control, but a fundamental requirement for successful drug discovery and development.

This guide will delve into the primary analytical techniques for the characterization of this compound, providing detailed experimental protocols and a comparative analysis of their strengths and limitations. We will explore High-Performance Liquid Chromatography (HPLC) for purity assessment, Nuclear Magnetic Resonance (NMR) for structural elucidation, and Mass Spectrometry (MS) for molecular weight confirmation and impurity identification.

Physicochemical Properties and Availability

A thorough understanding of the physicochemical properties of this compound is essential for method development.

PropertyValueSource
Molecular Formula C₆H₃ClINO₂PubChem
Molecular Weight 283.45 g/mol PubChem
Appearance Off-white to pale yellow solid (typical)Supplier Data
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol)General Chemical Knowledge
CAS Number 1211578-80-1Parchem[1]

Availability: this compound is available from various chemical suppliers as a research chemical. Parchem is one such supplier.[1] It is crucial to obtain a Certificate of Analysis (CoA) from the supplier, which should provide lot-specific purity data and the analytical methods used for its determination.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For a polar, ionizable compound like this compound, reversed-phase HPLC with a C18 column is a suitable starting point.

Comparative Analysis of HPLC Methodologies
ParameterMethod A: Isocratic ElutionMethod B: Gradient ElutionRationale and Insights
Column C18, 5 µm, 4.6 x 150 mmC18, 5 µm, 4.6 x 150 mmThe C18 stationary phase provides good retention for moderately polar compounds.
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterAcidified mobile phase suppresses the ionization of the carboxylic acid, leading to better peak shape. Formic acid is volatile and MS-compatible.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Elution 70:30 (A:B)5% to 95% B over 20 minIsocratic elution is simpler and faster for routine QC if all impurities are well-resolved. Gradient elution is superior for separating impurities with a wide range of polarities.
Flow Rate 1.0 mL/min1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Detection UV at 254 nmUV at 254 nmPyridine-based compounds typically exhibit strong UV absorbance around 254 nm.
Pros Simple, rapid, good for known impurity profiles.Excellent for complex samples and unknown impurity profiling.The choice between isocratic and gradient elution depends on the complexity of the sample and the intended application (e.g., routine analysis vs. stability studies).
Cons May not resolve all impurities in complex mixtures.Longer run times, potential for baseline drift.For initial characterization and method development, a gradient method is recommended to ensure all potential impurities are detected.
Experimental Protocol: HPLC Purity Determination (Gradient Method)

This protocol is based on established methods for the analysis of pyridine carboxylic acids.[2]

  • Preparation of Mobile Phase A: Add 1.0 mL of formic acid to 1 L of HPLC-grade water and mix thoroughly.

  • Preparation of Mobile Phase B: Use HPLC-grade acetonitrile.

  • Sample Preparation: Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.5 mg/mL.

  • HPLC System and Conditions:

    • Instrument: A standard HPLC system with a UV detector.

    • Column: C18, 5 µm, 4.6 x 150 mm.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • UV Detection: 254 nm.

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis: Integrate all peaks and calculate the purity of the main peak as a percentage of the total peak area.

Visualization of HPLC Workflow

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Mobile_Phase_A Prepare Mobile Phase A (0.1% Formic Acid in Water) HPLC_System HPLC System with C18 Column Mobile_Phase_A->HPLC_System Mobile_Phase_B Prepare Mobile Phase B (Acetonitrile) Mobile_Phase_B->HPLC_System Sample_Prep Prepare Sample Solution (0.5 mg/mL) Injection Inject Sample (10 µL) Sample_Prep->Injection Gradient_Elution Run Gradient Program Injection->Gradient_Elution UV_Detection UV Detection at 254 nm Gradient_Elution->UV_Detection Chromatogram Obtain Chromatogram UV_Detection->Chromatogram Integration Integrate Peaks Chromatogram->Integration Purity_Calculation Calculate Purity Integration->Purity_Calculation NMR_Interpretation NMR_Spectra Acquire 1H and 13C NMR Spectra Chemical_Shifts Analyze Chemical Shifts NMR_Spectra->Chemical_Shifts Integration Analyze 1H Integration NMR_Spectra->Integration Coupling_Constants Analyze Coupling Constants NMR_Spectra->Coupling_Constants Structural_Confirmation Confirm Molecular Structure Chemical_Shifts->Structural_Confirmation Integration->Structural_Confirmation Coupling_Constants->Structural_Confirmation

References

A Senior Application Scientist's Guide: Cost-Benefit Analysis of 6-Chloro-4-iodopyridine-3-carboxylic Acid in Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the selection of building blocks is a critical decision point, balancing reactivity, synthetic efficiency, and cost. Halogenated pyridine derivatives are foundational scaffolds in medicinal chemistry, prized for their versatile reactivity and presence in numerous bioactive compounds.[1][2] This guide provides an in-depth cost-benefit analysis of a highly functionalized reagent, 6-Chloro-4-iodopyridine-3-carboxylic acid , comparing it against a more common and economical alternative, 6-Chloropyridine-3-carboxylic acid . We will explore the strategic advantages conferred by the iodo-substituent, backed by comparative workflows and experimental considerations, to guide you in making the most informed decision for your synthetic campaigns.

The Strategic Value of Halogenated Pyridines

Pyridine-3-carboxylic acid (nicotinic acid) and its derivatives are not merely structural components; they are key players in modulating biological activity.[3] The pyridine ring's electron-deficient nature facilitates critical π-π stacking and hydrogen bonding with biological targets, while the carboxylic acid group offers a key site for interaction or further derivatization.[1] The strategic placement of halogen atoms transforms these scaffolds into versatile platforms for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. This allows for the systematic exploration of chemical space, a cornerstone of modern drug discovery.

Profile of the Premium Reagent: this compound

Molecular Formula: C₆H₃ClINO₂[4] Molecular Weight: 282.45 g/mol

This reagent is a highly specialized building block designed for synthetic efficiency. It features three distinct points of functionality: a carboxylic acid for amide couplings or other transformations, a chlorine atom at the 6-position, and an iodine atom at the 4-position.

Key Advantage: Orthogonal Reactivity

The primary value of this reagent lies in the differential reactivity of the C-I and C-Cl bonds. In palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), the C-I bond is significantly more reactive and will undergo oxidative addition under much milder conditions than the more robust C-Cl bond. This inherent orthogonality allows for selective functionalization at the 4-position while leaving the 6-position untouched for subsequent transformations.

This selectivity is the cornerstone of its utility, enabling complex, multi-step syntheses with fewer protecting group manipulations and purification steps.

Cost Profile

As a specialized, pre-functionalized reagent, this compound carries a premium price. The cost is justified by the synthetic steps saved downstream. Sourcing from various chemical suppliers places its cost in a significantly higher bracket compared to simpler chlorinated pyridines.

Profile of the Economical Alternative: 6-Chloropyridine-3-carboxylic Acid

Molecular Formula: C₆H₄ClNO₂[5] Molecular Weight: 157.55 g/mol [5]

Also known as 6-chloronicotinic acid, this is a widely available and far more economical starting material.[5] It is a workhorse reagent in many synthetic labs.

Reactivity and Limitations

While the chlorine at the 6-position can participate in cross-coupling reactions, it requires more forcing conditions (higher temperatures, stronger bases, more specialized catalyst systems) compared to an iodide. More importantly, to achieve the same substitution pattern as the premium reagent, one must first introduce a handle at the 4-position. This typically involves an electrophilic aromatic substitution, such as iodination, which adds a step to the overall synthesis, may have regioselectivity issues, and requires additional reagents and purification.

Cost Profile

The primary advantage of this reagent is its low upfront cost. A survey of major suppliers shows its price per gram can be one to two orders of magnitude lower than its 4-iodo counterpart.[5]

Head-to-Head Comparison: A Synthetic Case Study

To illustrate the cost-benefit trade-off, let's consider a common synthetic objective: the preparation of a 6-Chloro-4-arylpyridine-3-carboxylic acid via a Suzuki-Miyaura coupling.

Workflow A: The Premium Reagent Path

This approach is direct and leverages the built-in reactivity of this compound.

Premium_Reagent_Workflow cluster_0 Workflow A: Direct Coupling start 6-Chloro-4-iodopyridine- 3-carboxylic acid product Target Molecule: 6-Chloro-4-arylpyridine- 3-carboxylic acid start->product 1 Step (Suzuki Coupling) reagents Arylboronic Acid Pd Catalyst, Base Solvent reagents->product

Workflow for the premium reagent path.
Workflow B: The Economical Alternative Path

This route begins with the cheaper starting material but necessitates an additional step to install the reactive handle.

Economical_Reagent_Workflow cluster_1 Workflow B: Two-Step Approach start 6-Chloropyridine- 3-carboxylic acid intermediate 6-Chloro-4-iodopyridine- 3-carboxylic acid start->intermediate Step 1 (Iodination) iodination_reagents Iodinating Agent (e.g., NIS, I₂) Acid Catalyst iodination_reagents->intermediate product Target Molecule: 6-Chloro-4-arylpyridine- 3-carboxylic acid intermediate->product Step 2 (Suzuki Coupling) coupling_reagents Arylboronic Acid Pd Catalyst, Base Solvent coupling_reagents->product

Workflow for the economical alternative path.
Quantitative Data Summary

The following table outlines the key decision metrics, using representative data derived from standard laboratory practices. "Full-Time Equivalent" (FTE) cost represents the labor and overhead associated with a chemist's time.

MetricWorkflow A (Premium Reagent)Workflow B (Economical Reagent)Justification & Causality
Starting Material Cost HighLowThe premium reagent's cost includes the embedded cost of its own multi-step synthesis.
Number of Steps 12Workflow B requires a separate iodination step before the key coupling reaction can occur.
Overall Yield Typically Higher (e.g., 85%)Typically Lower (e.g., 70% over 2 steps)Each additional synthetic step (iodination) and subsequent purification inevitably leads to material loss.
Reagent & Solvent Cost ModerateModerate-HighWorkflow B requires additional reagents (iodinating agent, acid) and solvents for the extra step and purification.
FTE (Labor) Cost LowHighA two-step synthesis requires significantly more hands-on time for setup, monitoring, workup, and purification.
Time to Target 1-2 Days3-4 DaysThe additional reaction and purification cycle in Workflow B extends the timeline considerably.
Process Simplicity HighModerateA single-step process is inherently simpler, with fewer points of potential failure.
Waste Generation LowerHigherAn additional step generates more solvent and reagent waste, impacting disposal costs and environmental footprint.

Experimental Protocols

Protocol A: Direct Suzuki Coupling

This protocol is a representative procedure for the chemoselective coupling at the 4-position.

  • Reaction Setup: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent and Base: Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1), followed by the addition of a base, typically Na₂CO₃ (3.0 eq).

  • Reaction: Heat the mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with water and acidify with 1M HCl to precipitate the product.

  • Purification: Filter the solid, wash with water, and then purify by recrystallization or column chromatography to yield the final product.

Protocol B: Iodination and Subsequent Suzuki Coupling

This protocol outlines the necessary additional first step for the economical path.

Step 1: Electrophilic Iodination

  • Reaction Setup: To a flask, add 6-Chloropyridine-3-carboxylic acid (1.0 eq) and a suitable solvent like concentrated sulfuric acid.

  • Reagent Addition: Add N-Iodosuccinimide (NIS) or an equivalent iodinating agent (1.1 eq) portion-wise while maintaining the temperature.

  • Reaction: Heat the mixture (e.g., to 60-70 °C) and stir for 12-24 hours, monitoring for the formation of the iodinated intermediate.

  • Workup: Carefully pour the reaction mixture onto ice and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

  • Purification: Filter the solid, wash thoroughly with water, and dry. This crude intermediate is then carried forward.

Step 2: Suzuki Coupling

  • Follow the same procedure as Protocol A , using the crude this compound obtained from Step 1. Note that impurities from the first step may impact the efficiency and yield of the coupling reaction.

The Verdict: A Decision-Making Framework

The choice between these two reagents is not merely about the upfront cost of the bottle but about the total cost of synthesis .

Decision_Framework A What is the primary driver? B Is speed and high-throughput critical? (e.g., MedChem library synthesis) A->B Time & Labor D Is the final scale large (kg) and process already optimized? A->D Upfront Cost C Is overall process robustness and yield a priority? B->C Yes end_economical Use 6-Chloropyridine- 3-carboxylic acid B->end_economical No end_premium Use 6-Chloro-4-iodopyridine- 3-carboxylic acid C->end_premium Yes C->end_economical No D->C No D->end_economical Yes

Decision framework for reagent selection.
Choose this compound when:

  • Speed is critical: In early-stage drug discovery, the time saved by avoiding an extra synthetic step and optimization allows for faster generation of lead compounds.

  • Synthesis scale is small (mg to g): On a small scale, the higher material cost is dwarfed by the savings in labor (FTE) and overhead.

  • Downstream complexity is high: When the 4-position is functionalized early in a long synthesis, maximizing the yield and reliability of this key step is paramount to avoid wasting expensive downstream intermediates.

  • Purity is paramount: A one-step, high-yielding reaction typically results in a cleaner product profile, simplifying purification.

Choose 6-Chloropyridine-3-carboxylic acid when:
  • Upfront cost is the absolute primary constraint.

  • The synthesis scale is very large (multi-kg): For late-stage development or commercial manufacturing, the cost of raw materials becomes a dominant factor. The additional cost of developing and running a two-step process can be amortized over the large volume, making the cheaper starting material economically viable.

  • The iodination step is well-established and high-yielding in your specific system. If your team has already optimized this reaction, the associated risk and labor costs are reduced.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, step-by-step guide for the safe handling and disposal of 6-Chloro-4-iodopyridine-3-carboxylic acid. As a halogenated pyridine derivative, this compound is an important building block in pharmaceutical and agrochemical research.[1][2] However, its chemical nature necessitates rigorous disposal protocols to ensure the safety of laboratory personnel and protect the environment. This guide moves beyond simple checklists to explain the scientific reasoning behind each procedural step, empowering researchers to manage chemical waste with confidence and integrity.

Hazard Identification and Core Safety Principles

Compounds like 6-Chloro-4-iodopyridine-3-carbonitrile and other chlorinated pyridine carboxylic acids are classified as harmful if swallowed, inhaled, or in contact with skin; they can cause serious skin and eye irritation, and in some cases, severe burns and respiratory irritation.[3][4][5] Therefore, this compound must be treated as a hazardous substance.

Table 1: Summary of Key Chemical and Hazard Information

PropertyData / AssessmentRationale & Source
Chemical Name This compoundIUPAC Nomenclature
Molecular Formula C₆H₃ClINO₂Derived from structure.[6]
Physical Form SolidBased on related compounds.
Primary Hazards Acute Toxicity (Oral, Dermal, Inhalation), Skin Corrosion/Irritation, Serious Eye Damage/Irritation, Respiratory Irritation.Inferred from structural analogs.[3][4][5]
Environmental Hazard Halogenated organic compounds require specific disposal to prevent environmental release and formation of disinfection byproducts in waterways.General principle for halogenated organics.[7][8]
Combustion Hazard As a fine dust, may form explosive mixtures with air upon intense heating.A known risk for many organic solids.[4]

Pre-Disposal Operations: Engineering Controls and Personal Protective Equipment (PPE)

Safe disposal begins with safe handling during use. The following controls are mandatory to minimize exposure.

Engineering Controls:

  • Fume Hood: All weighing and handling of the solid compound, as well as the preparation of any solutions, must be conducted inside a certified chemical fume hood. This is the primary defense against inhaling hazardous dust or vapors.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear tight-sealing safety goggles or a face shield. Standard safety glasses are insufficient as they do not protect against dust particles. The acidic and corrosive nature of this compound necessitates robust eye protection.[4]

  • Hand Protection: Wear nitrile gloves. Ensure gloves are inspected for integrity before use. Immediately remove and properly dispose of gloves if they become contaminated, then wash hands thoroughly.[4]

  • Protective Clothing: A flame-resistant lab coat must be worn and kept fully fastened. Ensure that street clothes are fully covered.

  • Respiratory Protection: If there is a risk of dust generation outside of a fume hood (e.g., during a large spill cleanup), a NIOSH-approved N95 dust mask or a higher-level respirator is required.

Step-by-Step Disposal Protocol

The fundamental principle for disposing of this compound is that it must never be discharged into the sewer system or mixed with general laboratory waste.[9][10] It must be segregated as halogenated organic waste.

Step 1: Waste Segregation (The Critical First Step)

  • Action: Designate a specific, properly labeled waste container exclusively for "Halogenated Organic Waste."[11]

  • Causality: Halogenated compounds require high-temperature incineration with specialized "scrubbers" to neutralize the acidic gases (e.g., HCl) produced during combustion. Mixing this waste with non-halogenated streams can contaminate large volumes of solvent that could otherwise be recycled or disposed of more simply and can inhibit or damage standard waste treatment processes.[12]

Step 2: Containerization of Solid Waste

  • Action: Place unadulterated this compound, or materials grossly contaminated with it (e.g., weigh boats, contaminated paper towels), directly into a wide-mouth, sealable container made of a chemically resistant material (e.g., HDPE).

  • Labeling: The container must be clearly labeled with the words "HAZARDOUS WASTE," "HALOGENATED ORGANIC SOLID WASTE," and the full chemical name: "this compound."

  • Causality: Proper containment and clear labeling are mandated by regulations and are essential for the safety of waste handlers. The label must include the full chemical name, not abbreviations, to ensure proper final disposal.[12]

Step 3: Management of Contaminated Labware

  • Action for Reusable Glassware:

    • Perform an initial rinse with a minimal amount of a suitable organic solvent (e.g., acetone or ethanol) to dissolve any residue.

    • Pour this rinsate into a separate, clearly labeled "Halogenated Organic Liquid Waste" container.

    • The now-decontaminated glassware can be washed using standard laboratory procedures.

  • Action for Disposable Items: Any disposable items (gloves, pipette tips, etc.) that come into contact with the chemical must be placed in the designated solid halogenated waste container.

  • Causality: This two-step process for glassware ensures that the hazardous material is captured in the correct waste stream while allowing for the safe reuse of expensive equipment. Segregating contaminated disposables prevents the accidental introduction of hazardous material into the municipal waste stream.

Step 4: Storage Pending Disposal

  • Action: Keep the waste container tightly sealed at all times, except when adding waste.[12] Store the container in a cool, dry, well-ventilated area, away from incompatible materials like strong oxidizing agents. The storage location should be a designated satellite accumulation area.

  • Causality: A sealed container prevents the release of dust or vapors. Proper storage location minimizes the risk of accidental reactions or spills.

Step 5: Final Disposal

  • Action: Arrange for the collection of the waste container by your institution's certified Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Causality: Final treatment and disposal of hazardous waste is a highly regulated process that can only be performed by trained and certified professionals in compliance with federal, state, and local regulations.[9]

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Alert & Evacuate: Alert personnel in the immediate vicinity. If the spill is large or dust is airborne, evacuate the area.

  • Ventilate: Ensure the fume hood is operating to control the spread of dust.

  • Control: Prevent the spill from spreading. Do not use water to clean up the spill as it may create a corrosive and difficult-to-manage slurry.

  • Clean-Up (for small, contained spills):

    • Wearing the full PPE described in Section 2, gently cover the spill with a dry, inert absorbent material like sand or vermiculite. This minimizes dust generation.

    • Carefully sweep or scoop the mixture into the designated "Halogenated Organic Solid Waste" container.[9]

    • Wipe the area with a cloth dampened with a suitable solvent (e.g., acetone), and place the cloth in the waste container.

  • Decontaminate: Clean the affected area thoroughly.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_0 Laboratory Operations cluster_1 Waste Generation & Segregation cluster_2 Containment & Storage cluster_3 Final Disposition handle Handling of This compound use Experimental Use handle->use spill Accidental Spill handle->spill waste_gen Waste Generated (e.g., Unused chemical, contaminated gloves, paper towels, rinsate) use->waste_gen spill->waste_gen segregate CRITICAL STEP: Segregate as Halogenated Waste waste_gen->segregate container Place in Labeled, Sealed 'Halogenated Waste' Container segregate->container storage Store in Designated Satellite Accumulation Area container->storage pickup Collection by Certified EHS / Hazardous Waste Handler storage->pickup

Caption: Disposal workflow for this compound.

References

A Researcher's Guide to the Safe Handling and Disposal of 6-Chloro-4-iodopyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for laboratory personnel working with 6-Chloro-4-iodopyridine-3-carboxylic acid (CAS No. Not Available). As a halogenated pyridine derivative, this compound presents significant health and safety risks that necessitate rigorous adherence to the procedures outlined below. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth, field-proven insights to ensure a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment

This compound is classified as a hazardous substance. The primary risks associated with this compound are:

  • Severe Skin Corrosivity and Eye Damage: Direct contact can cause severe burns to the skin and serious damage to the eyes.

  • Respiratory Irritation: Inhalation of dust may lead to respiratory irritation.

A thorough risk assessment should be conducted before commencing any work with this compound, considering the quantities being used and the nature of the experimental procedures.

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory to prevent accidental exposure. The following table summarizes the required PPE, with detailed explanations of the causality behind each recommendation.

Protection Type Required Equipment Rationale and Best Practices
Eye and Face Protection ANSI Z87.1 certified safety glasses with side shields are the minimum requirement. For procedures with a higher risk of splashing, chemical splash goggles are necessary. A face shield worn over safety glasses is required for tasks with a significant splash hazard[1].The corrosive nature of this compound necessitates robust protection to prevent irreversible eye damage. A face shield provides an additional barrier against splashes, particularly when handling larger quantities or during vigorous reactions[1].
Hand Protection Chemically resistant gloves are required. For incidental contact, nitrile gloves are a suitable choice. For prolonged handling, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for tears or punctures before use and change them frequently.Halogenated organic compounds can permeate standard latex gloves. Nitrile gloves offer better resistance for short-duration tasks. For extended procedures, more robust materials are essential to prevent skin contact and potential burns.
Body Protection A standard laboratory coat must be worn at all times and should be fully buttoned. For procedures involving larger quantities or a significant risk of splashing, a chemically resistant apron or coveralls should be worn over the lab coat.A lab coat provides a primary barrier against accidental spills. In high-risk scenarios, an additional chemically resistant layer is crucial to prevent the compound from soaking through to the skin.
Respiratory Protection All handling of the solid compound or its solutions must be conducted within a certified chemical fume hood to prevent the inhalation of dust or vapors. If a fume hood is not available, a NIOSH-approved respirator with organic vapor and particulate cartridges is mandatory[2].The compound's potential to cause respiratory irritation necessitates the use of engineering controls like a fume hood to capture airborne particles at the source. Respirators should be used as a last line of defense and require proper fit-testing and training.

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for maintaining a safe laboratory environment and ensuring regulatory compliance.

Handling Procedures

The following workflow outlines the essential steps for safely handling this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Clean Fume Hood verify_safety Check Eyewash & Safety Shower prep_area->verify_safety gather_materials Assemble All Necessary Equipment verify_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh Compound in Fume Hood don_ppe->weigh transfer Transfer to Reaction Vessel weigh->transfer dissolve Dissolve in Solvent transfer->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate dispose_solid Dispose of Solid Waste decontaminate->dispose_solid dispose_liquid Dispose of Liquid Waste decontaminate->dispose_liquid remove_ppe Doff PPE Correctly dispose_solid->remove_ppe dispose_liquid->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for handling this compound.

Step-by-Step Guidance:

  • Preparation:

    • Ensure the designated work area within a chemical fume hood is clean and uncluttered.

    • Verify that all necessary equipment, including a calibrated balance, appropriate glassware, and spill containment materials, is readily accessible.

    • Confirm that an emergency eyewash station and safety shower are unobstructed and operational.

    • Don all required PPE as outlined in the table above.

  • Weighing and Transfer:

    • Perform all weighing and transfer operations within a certified chemical fume hood to control dust and vapors.

    • Use a spatula or other appropriate tool to handle the solid material, minimizing the creation of dust.

    • Keep the container tightly closed when not in use[2][3].

  • Post-Handling:

    • Wash hands and any exposed skin thoroughly after handling[2].

    • Do not eat, drink, or smoke in the laboratory or when using this product[4].

    • Avoid breathing any dust, fumes, or vapors[2][3].

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure compliance with institutional and regulatory standards.

Waste Segregation and Disposal Decision Tree:

cluster_waste_type Identify Waste Type cluster_disposal_path Disposal Pathway start Waste Generated solid_waste Solid Waste (Excess Reagent, Contaminated Weigh Boats) start->solid_waste liquid_waste Liquid Waste (Reaction Mixtures, Solvent Rinses) start->liquid_waste contaminated_ppe Contaminated PPE (Gloves, Apron) start->contaminated_ppe solid_container Hazardous Solid Waste Container solid_waste->solid_container liquid_container Hazardous Liquid Waste Container (Halogenated) liquid_waste->liquid_container ppe_container Solid Waste Container for Contaminated PPE contaminated_ppe->ppe_container

Caption: Decision tree for the proper disposal of waste.

Disposal Procedures:

  • Chemical Waste:

    • Unused or waste this compound should be collected in a designated, labeled hazardous waste container.

    • Solutions containing this compound should be disposed of in a designated halogenated organic waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Contaminated Materials:

    • Any materials that come into contact with this compound, such as gloves, weigh boats, and paper towels, should be considered contaminated and disposed of as hazardous waste[5].

    • Place these materials in a designated, sealed container for contaminated solid waste.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention[2].

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand). Collect the material into a designated hazardous waste container. Ventilate the area and wash the spill site after material pickup is complete.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.